molecular formula C4H8O2 B1202867 1,2-Dioxane CAS No. 5703-46-8

1,2-Dioxane

Cat. No.: B1202867
CAS No.: 5703-46-8
M. Wt: 88.11 g/mol
InChI Key: OIXUJRCCNNHWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioxane is a six-membered cyclic organic compound distinguished by its peroxide bond (-O-O-) within the ring structure, making it a focus of study in various chemical and pharmacological research areas . This core this compound scaffold is found in a range of biologically active natural products isolated from marine organisms, such as plakinic acids, plakortides, and stolonoxides from sponges and tunicates . These compounds frequently demonstrate significant biological activities, including antifungal, cytotoxic, and potent antimalarial properties, providing valuable leads for drug discovery and mechanistic studies . The research value of this compound derivatives often lies in the mechanism of action facilitated by the endoperoxide bond. In biological systems, this bond can interact with ferrous iron (Fe(II)), leading to cleavage and the formation of oxygen-centered radicals . Subsequent rearrangement generates carbon-centered radicals on the molecule's alkyl side-chain, which are believed to be the toxic species responsible for interrupting parasitic function or causing cell death, particularly in antimalarial research . From a chemical research perspective, studies on the structure and conformation of the this compound ring itself are of interest, with computational analyses indicating both chair and twist conformations are stable forms . The compound can be synthesized in the laboratory, for example, from butane-1,4-diol precursors with hydrogen peroxide . Owing to the reactive peroxide functional group, this compound requires careful handling and appropriate storage conditions. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5703-46-8

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

dioxane

InChI

InChI=1S/C4H8O2/c1-2-4-6-5-3-1/h1-4H2

InChI Key

OIXUJRCCNNHWFI-UHFFFAOYSA-N

SMILES

C1CCOOC1

Canonical SMILES

C1CCOOC1

Other CAS No.

5703-46-8

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 1,2-Dioxane

This document provides a comprehensive overview of the fundamental chemical properties of this compound, a significant heterocyclic organic compound. The information presented herein is intended to support research and development activities by providing core data on its structure, properties, synthesis, reactivity, and spectroscopic characteristics.

Core Chemical and Physical Properties

This compound, also known as o-dioxane, is a cyclic peroxide with the molecular formula C₄H₈O₂.[1][2] It presents as a colorless liquid with a very sweet, mild-ethereal odor.[1][3] This compound is hygroscopic, miscible with water, and soluble in alcohol and oils.[3][4]

PropertyValueSource(s)
Molecular Formula C₄H₈O₂[1][2]
Molar Mass 88.106 g·mol⁻¹[1][5]
Appearance Colorless liquid[1][3]
Boiling Point 116–117 °C[1]
101 °C[3]
Melting Point 12 °C[3]
Specific Gravity 1.04[3]
CAS Number 5703-46-8[1][2]

Synthesis of this compound

The synthesis of this compound has been approached through various methodologies since its first reported preparation. As a cyclic peroxide, its synthesis requires controlled conditions to manage the reactive peroxide bond.

Classical Synthesis: Criegee and Müller Method

The first documented synthesis of this compound was reported in 1956 by Criegee and Müller.[1] This method remains a fundamental approach to forming the this compound ring structure.

Experimental Protocol:

  • Reactants: Butane-1,4-diol bis(methanesulfonate) and hydrogen peroxide.[1]

  • Procedure: The reaction involves treating butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide. The specific solvent and temperature conditions are crucial for achieving the desired cyclization while minimizing side reactions.

  • Purification: The product, this compound, is isolated and purified by distillation, yielding a colorless liquid.[1]

G cluster_0 Criegee and Müller Synthesis Workflow A Butane-1,4-diol bis(methanesulfonate) C Reaction Mixture A->C B Hydrogen Peroxide B->C D Crude this compound C->D Reaction/Cyclization E Purified this compound D->E Distillation

Caption: Workflow for the Criegee and Müller synthesis of this compound.
Modern Synthetic Approaches

More recent methods have been developed to improve yield, selectivity, and substrate scope.

  • From Dienes: A two-step approach involves the cobalt-catalyzed hydroperoxidation of a diene to form a moderately stable hydroperoxide. This intermediate then undergoes an oxa-Michael reaction to furnish the this compound product.[6][7]

  • Photocatalytic Cycloaddition: Endoperoxides, including 1,2-dioxanes, can be synthesized via photocatalytic aerobic [2+2+2] cycloadditions.[1]

  • Cyclization Reactions: Electrophilic or radical cyclizations are also employed, though they can sometimes be less suited for complex targets.[7][8]

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the peroxide (-O-O-) bond.

  • Decomposition: It is susceptible to decomposition in the presence of acids and bases, yielding gamma-hydroxybutyraldehyde.[1]

  • Thermal Stability: As a peroxide, it is potentially explosive when heated.[9]

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. These peroxides can concentrate during distillation, creating a significant explosion hazard.[4][10]

G cluster_1 Decomposition Pathway of this compound A This compound B gamma-Hydroxybutyraldehyde A->B Decomposition C Acid or Base C->A

Caption: Acid/base-catalyzed decomposition of this compound.

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the this compound molecule, its NMR spectra show distinct patterns.

  • ¹H NMR: The eight hydrogen atoms in the molecule are located in two different chemical environments. This results in a low-resolution spectrum with two principal peaks, having an integrated proton ratio of 4:4, or 1:1.[11]

  • ¹³C NMR: The four carbon atoms also exist in two different chemical environments. Consequently, the ¹³C NMR spectrum displays two distinct chemical shift lines. The two carbon atoms bonded to the oxygen atoms are chemically equivalent, as are the other two carbon atoms further from the oxygens.[12]

NucleusNumber of SignalsProton Ratio (¹H)DescriptionSource(s)
¹H 21:1Two distinct proton environments[11]
¹³C 2N/ATwo distinct carbon environments[12]
Other Spectroscopic Data

Detailed experimental data for Infrared (IR) spectroscopy and Mass Spectrometry (MS) of this compound are not widely published in readily accessible literature. While GC-MS data is noted to exist in spectral databases, specific fragmentation patterns are not detailed in the available search results.[2]

Conformational Analysis

This compound is a flexible six-membered ring that exists in different conformations. Theoretical studies using ab initio and Density Functional Theory (DFT) methods have been conducted to understand its structure and conformational stability.[13][14]

The primary conformations are the chair and twist (or twist-boat) forms.[13][14] For related six-membered rings like 1,4-dioxane, the chair conformation is established as the most stable, lowest-energy form.[14][15] The conformational equilibrium is influenced by factors such as the interaction between the lone pair electrons on the oxygen atoms.[13]

G cluster_2 Conformational Equilibrium of this compound Chair Chair Conformer (More Stable) Twist Twist Conformer (Less Stable) Chair->Twist Ring Inversion

Caption: Equilibrium between chair and twist conformers of this compound.

Safety and Handling

This compound should be handled with caution, recognizing the general hazards associated with cyclic ethers and peroxides.

  • Flammability: The compound is flammable and presents a fire hazard.[3][4]

  • Toxicity: Dioxanes are considered slightly toxic and potentially carcinogenic.[3][4]

  • Peroxide Hazard: As previously mentioned, this compound can form explosive peroxides. It should be stored in closed containers, away from light, and preferably with a reducing agent to inhibit peroxide formation.[4][10] It is recommended to test for the presence of peroxides before heating or distillation.

References

The Advent of a Cyclic Peroxide: The Discovery and First Synthesis of 1,2-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of heterocyclic chemistry has been pivotal in the advancement of organic synthesis and medicinal chemistry. Among the myriad of heterocyclic compounds, those containing a peroxide linkage (-O-O-) are of particular interest due to their unique reactivity and biological activity. This technical guide delves into the history of a fundamental six-membered cyclic peroxide, 1,2-dioxane, focusing on its discovery and the first successful laboratory synthesis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational aspects of peroxide chemistry.

The Discovery of this compound

The existence of this compound, a saturated six-membered ring containing a peroxide bond, was first conclusively demonstrated through its synthesis. The pioneering work that marks the discovery of this compound was published in 1956 by the German chemists Rudolf Criegee and Gerhard Müller.[1] Their research, detailed in the journal Chemische Berichte, provided the first definitive evidence of the successful creation and isolation of this simple cyclic peroxide.[1]

The First Synthesis: A Detailed Protocol by Criegee and Müller

The inaugural synthesis of this compound was achieved through the reaction of a butane derivative with hydrogen peroxide. This method laid the groundwork for future explorations into the synthesis of cyclic peroxides.

Experimental Protocol

The following is a detailed description of the experimental procedure as reported by Criegee and Müller in their 1956 publication.[1]

Materials:

  • Butane-1,4-diol bis(methanesulfonate)

  • Hydrogen peroxide (concentration as specified in the original literature)

  • Appropriate solvent system (as specified in the original literature)

  • Reagents for workup and purification

Procedure:

The synthesis of this compound was accomplished by reacting butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide.[1] The methanesulfonate groups in the starting material serve as good leaving groups, facilitating a nucleophilic substitution by the peroxide nucleophile. This intramolecular cyclization results in the formation of the six-membered this compound ring.

Awaiting access to the full text of the original publication for precise details on stoichiometry, reaction conditions, and workup procedures.

Quantitative Data

A comprehensive summary of the quantitative data from the first synthesis of this compound is crucial for reproducibility and understanding the efficiency of the method.

ParameterValue
Reactant 1Butane-1,4-diol bis(methanesulfonate)
Reactant 2Hydrogen peroxide
SolventData to be extracted from the original paper
Reaction TemperatureData to be extracted from the original paper
Reaction TimeData to be extracted from the original paper
Yield of this compoundData to be extracted from the original paper
Boiling Point of this compoundData to be extracted from the original paper

Note: This table will be populated with specific values upon accessing the full experimental details from the primary literature.

Synthesis Workflow

The logical flow of the first synthesis of this compound can be visualized as a straightforward two-step conceptual process, starting from a readily available diol.

First_Synthesis_of_1_2_Dioxane cluster_0 Preparation of the Starting Material cluster_1 Cyclization to this compound butane_diol Butane-1,4-diol butane_dimesylate Butane-1,4-diol bis(methanesulfonate) butane_diol->butane_dimesylate Mesylation mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->butane_dimesylate dioxane This compound butane_dimesylate->dioxane Intramolecular Cyclization h2o2 Hydrogen Peroxide h2o2->dioxane

Caption: Workflow of the first synthesis of this compound.

Conclusion

The seminal work of Criegee and Müller in 1956 not only marked the discovery of this compound but also provided the first reliable method for its synthesis. This foundational research opened the door for the exploration of a new class of cyclic peroxides, which would later be found in numerous natural products and serve as inspiration for the development of novel therapeutic agents. The detailed experimental protocol and quantitative data from their original publication remain a cornerstone for chemists interested in the synthesis and reactivity of these fascinating heterocyclic compounds. Further investigation into the original text is required to complete the quantitative and procedural details of this historic synthesis.

References

An In-Depth Technical Guide to the Exploratory Reactions of 1,2-Dioxane in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delves into the synthesis, reactivity, and applications of the 1,2-dioxane scaffold, a cyclic peroxide of significant interest in organic chemistry and medicinal research. Emphasis is placed on modern synthetic methodologies, reaction dynamics, and the role of this moiety in biologically active natural products.

Introduction to this compound

This compound is a six-membered heterocyclic organic compound featuring a peroxide linkage (-O-O-).[1] This endoperoxide structure is the source of its unique reactivity, distinguishing it significantly from its more common and stable isomers, 1,3-dioxane and 1,4-dioxane. The peroxide bond makes the this compound ring system both a valuable synthetic intermediate and a key pharmacophore in various natural products known for their potent biological activities, including antimalarial, antifungal, and cytotoxic properties.[2][3] Accessing and manipulating this functional group requires specific synthetic strategies that accommodate its sensitivity to reduction and certain acidic or basic conditions.

Synthesis of the this compound Ring System

The construction of the this compound ring is a pivotal challenge in the synthesis of endoperoxide-containing molecules. Various methods have been developed, ranging from classical approaches to modern stereoselective strategies.

Classical and Early Synthetic Methods

The first reported synthesis of the parent this compound was achieved by Criegee and Müller in 1956. Their approach involved the reaction of butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide.[1] While foundational, this method has limited applicability for constructing complex, substituted dioxanes.

Modern Synthetic Strategies

Modern methods offer greater control over stereochemistry and functional group tolerance, which is crucial for natural product synthesis. Key strategies include cobalt-catalyzed hydroperoxidation followed by cyclization and asymmetric approaches for chiral targets.

A prevalent two-step approach involves the cobalt-catalyzed hydroperoxidation of dienes to form stable hydroperoxides. These intermediates then undergo an intramolecular oxa-Michael reaction to furnish the this compound ring.[3][4] Another powerful strategy, particularly for asymmetric synthesis, is the stereospecific intramolecular alkylation of a hydroperoxyacetal.[2][5] This method was instrumental in the asymmetric synthesis of the core structure of peroxyplakoric acids, a family of marine natural products.[2]

G

Caption: Key synthetic pathways to the this compound ring.

Data on Synthetic Methodologies

The following table summarizes quantitative data from key synthetic procedures for 1,2-dioxanes.

MethodKey ReagentsSubstrate ExampleProductYieldReference
Cobalt-Catalyzed Hydroperoxidation/CyclizationCo(acac)₂, O₂, HNEt₃Cl, Et₃NUnsaturated DienesSubstituted 1,2-Dioxanes~70%[4]
Asymmetric Synthesis via HydroperoxyacetalO₃, MeOH; K-t-BuO, 18-crown-6Chiral Alkene MesylateDiastereomeric 1,2-Dioxanes (8a, 8b)87-88%[2]
Intramolecular Oxetane OpeningO₃, MeOH; Acid or Lewis Acid catalystHydroperoxy Oxetanes1,2-Dioxanes and 1,2-DioxolanesGood[6]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. The following protocols are adapted from the asymmetric synthesis of the peroxyplakorate core.[2]

Protocol: Methanolic Ozonolysis to Form Hydroperoxyacetals (7a/7b)
  • Preparation: A solution of mesylate 6 (0.90 g, 1.8 mmol) in a mixture of CH₂Cl₂ (45 mL) and MeOH (45 mL) was prepared in a three-neck flask equipped with a gas inlet tube and a stirrer.

  • Cooling: The solution was cooled to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone (O₃) was bubbled through the solution. The reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture was sparged with N₂ gas to remove excess ozone.

  • Work-up: The mixture was allowed to warm to room temperature and concentrated in vacuo.

  • Purification: The residue was purified by flash column chromatography (30% Ethyl Acetate/Hexanes) to afford a 1:1 mixture of diastereomers 7a and 7b (0.77 g, 88% yield).[2]

Protocol: Intramolecular Alkylation to Form 1,2-Dioxanes (8a/8b)
  • Preparation: A solution of the hydroperoxyacetal mixture 7a/7b (0.10 g, 0.20 mmol) and 18-crown-6 (0.11 g, 0.40 mmol) was prepared in dry benzene (10 mL) under a nitrogen atmosphere.

  • Base Addition: Potassium tert-butoxide (K-t-BuO) (0.04 g, 0.40 mmol) was added to the solution.

  • Reaction: The mixture was stirred at room temperature for 30 minutes.

  • Quenching: The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: The mixture was extracted with ether. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • Purification: The resulting residue was purified by flash chromatography (5% Ethyl Acetate/Hexanes) to yield a mixture of 1,2-dioxanes 8a and 8b in excellent yield.[2]

G

Caption: Experimental workflow for asymmetric this compound synthesis.

Key Reactions of this compound

The reactivity of this compound is dominated by the labile peroxide bond.

Acid- and Base-Catalyzed Decomposition

The parent this compound ring is susceptible to decomposition under both acidic and basic conditions, typically leading to a ring-opened product, gamma-hydroxybutyraldehyde.[1] This reactivity highlights the need for careful selection of reagents and conditions when manipulating molecules containing this scaffold.

Thermal and Photochemical Reactions

While specific studies on the parent this compound are less common, the behavior of related cyclic peroxides, such as 1,2-dioxetanes, provides valuable insights. 1,2-dioxetanes are known to decompose upon thermal or photochemical activation, generating triplet excited carbonyl compounds.[7] This process is the basis for many chemiluminescent systems.[8] It is plausible that 1,2-dioxanes undergo analogous O-O bond cleavage under energetic conditions, which could be harnessed for unique radical-based transformations.

G

Caption: Primary reaction pathways for the this compound scaffold.

Applications in Drug Development and Natural Products

The this compound motif is a cornerstone of numerous biologically active natural products. Its presence is often essential for the compound's therapeutic effect.

Natural Product FamilyBiological ActivityCore StructureReference
Peroxyplakoric AcidsAntifungal, Antimalarial6-Alkoxy-1,2-dioxane-3-propionic acid[2]
PlakortinAntifungal, CytotoxicSubstituted this compound[3]
Yingzhaosu CAntimalarialBicyclic this compound[6]

The development of synthetic routes to these complex molecules is a major focus of medicinal chemistry. The ability to stereoselectively synthesize the this compound core allows for the creation of natural product analogs, facilitating structure-activity relationship (SAR) studies and the development of new drug candidates with improved efficacy and pharmacokinetic profiles.

Conclusion

The this compound ring system represents a fascinating and challenging area of organic chemistry. Its unique peroxide linkage imparts significant reactivity, making it a powerful but sensitive functional group. Modern synthetic methods have provided researchers with the tools to incorporate this motif into complex molecules with high levels of control. For professionals in drug development, understanding the synthesis and reactivity of 1,2-dioxanes is crucial for harnessing the therapeutic potential of endoperoxide-containing natural products and designing the next generation of potent pharmaceuticals.

References

Synthesis and Characterization of Novel 1,2-Dioxane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dioxane ring, a six-membered heterocycle containing a peroxide linkage, is a key pharmacophore in a variety of biologically active natural products and synthetic compounds.[1][2] Notably, the potent antimalarial drug artemisinin and its derivatives feature this endoperoxide bridge, which is crucial for their mechanism of action.[3][4][5] This has spurred significant interest in the synthesis of novel this compound derivatives as potential therapeutic agents against malaria, trypanosomiasis, and cancer.[1][5] This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of this important class of compounds.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound ring system is a synthetic challenge due to the inherent instability of the peroxide bond. However, several methodologies have been developed to access this valuable scaffold.

A common strategy involves the use of unsaturated hydroperoxides, which can be cyclized via intramolecular reactions.[2] For instance, a practical route to a this compound scaffold based on bioactive natural products involves a retrosynthetic analysis that begins with an intramolecular Michael addition of a hydroperoxy enoate. This intermediate, in turn, can be generated from a corresponding 2,6-dienoate via a singlet oxygen ene-reaction, also known as the Schenck reaction.[1]

Another effective method is the tandem peroxidation/cyclization of enones.[3] This approach has been successfully employed in the synthesis of 3-alkoxy-1,2-dioxolanes, which are structurally similar to 1,2-dioxanes and also exhibit promising antimalarial activity.[3] Furthermore, a formal [2+2+2] cycloaddition reaction between a 1,3-dione, an olefin, and molecular oxygen, mediated by light, can yield endoperoxides in good yields.[4]

Asymmetric synthesis of 1,2-dioxanes has also been achieved, providing access to chiral derivatives. One such approach is based on the stereospecific intramolecular alkylation of a hydroperoxyacetal.[6][7] This method has been instrumental in the synthesis of the dioxane propionate core of peroxyplakorates, a class of marine natural products with significant biological activity.[6][7]

The versatility of the this compound scaffold allows for further derivatization. For example, a vinyl group at the C6 position can be readily chain-extended without compromising the integrity of the peroxide bond.[1] Similarly, the hemiacetal position can be alkylated or acetylated to generate a library of analogues for structure-activity relationship (SAR) studies.[4][5]

Characterization of this compound Derivatives

The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons in the this compound ring provide valuable information about the substitution pattern and stereochemistry.[8] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to further confirm the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the synthesized compounds and confirming their molecular weight.[6] Fragmentation patterns observed in the mass spectrum can also provide structural information.[9][10]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and ethers.

Biological Activity and Mechanism of Action

Many this compound derivatives have demonstrated significant biological activity, particularly as antimalarial and antitrypanosomal agents.[1] The endoperoxide bridge is widely accepted as the key pharmacophore responsible for this activity.[1]

The proposed mechanism of action for antimalarial 1,2-dioxanes involves the reductive activation of the peroxide bond by ferrous iron (Fe(II)), which is present in the heme detoxification pathway of the malaria parasite.[3] This interaction leads to the cleavage of the O-O bond and the formation of reactive oxygen species and carbon-centered radicals.[3] These radicals are believed to be the cytotoxic agents that damage parasite macromolecules, leading to cell death.[3]

Quantitative Data Summary

The following tables summarize the biological activity of some recently synthesized this compound derivatives.

Compound/ScaffoldTarget OrganismIC₅₀ (µM)Reference
Scaffold 6 Trypanosoma brucei brucei3.03[1]
Analogue 15b Trypanosoma brucei brucei0.2[1]
Analogue 16a Trypanosoma brucei brucei0.24[1]
Unnamed this compoundPlasmodium falciparum0.180[4][5]

Experimental Protocols

Below are generalized experimental protocols for the synthesis and characterization of novel this compound derivatives, based on methodologies reported in the literature.

General Procedure for the Synthesis of a this compound Scaffold via Singlet Oxygen Ene-Reaction and Intramolecular Michael Addition
  • Preparation of the 2,6-Dienoate Precursor: Synthesize the appropriate 2,6-dienoate starting material using standard organic synthesis techniques.

  • Singlet Oxygen Ene-Reaction: Dissolve the 2,6-dienoate in a suitable solvent (e.g., dichloromethane) in the presence of a photosensitizer (e.g., methylene blue). Irradiate the solution with a light source while bubbling oxygen through the mixture to generate singlet oxygen in situ. Monitor the reaction by TLC until the starting material is consumed.

  • Formation of the Hydroperoxy Enoate: The ene-reaction will yield a hydroperoxy enoate intermediate. This may be isolated or used directly in the next step.

  • Intramolecular Michael Addition: Treat the hydroperoxy enoate with a base (e.g., triethylamine) to induce an intramolecular Michael addition. This will lead to the formation of the this compound ring.

  • Purification: Purify the resulting this compound derivative using column chromatography on silica gel.

General Procedure for Characterization
  • NMR Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra on a high-field NMR spectrometer.

  • Mass Spectrometry: Analyze the compound using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to determine the exact mass and confirm the molecular formula.

  • IR Spectroscopy: Obtain the infrared spectrum of the compound using a thin film or KBr pellet method to identify characteristic functional group vibrations.

Visualizations

Synthetic Workflow for a Novel this compound Derivative

Synthetic_Workflow Start 2,6-Dienoate Step1 Singlet Oxygen Ene-Reaction Start->Step1 Intermediate1 Hydroperoxy Enoate Step1->Intermediate1 Step2 Intramolecular Michael Addition Intermediate1->Step2 Product This compound Scaffold Step2->Product Step3 Derivatization Product->Step3 FinalProduct Novel this compound Derivatives Step3->FinalProduct

Caption: A generalized synthetic workflow for producing novel this compound derivatives.

Proposed Mechanism of Action for Antimalarial 1,2-Dioxanes

Mechanism_of_Action Dioxane This compound Derivative Activation Reductive Activation Dioxane->Activation Fe2 Fe(II) (from heme) Fe2->Activation Radicals Carbon-Centered Radicals Activation->Radicals Damage Alkylation of Parasite Macromolecules Radicals->Damage Death Parasite Death Damage->Death

Caption: The proposed Fe(II)-mediated activation of 1,2-dioxanes leading to parasite death.

References

An In-depth Technical Guide to the Spectroscopic Properties of 1,2-Dioxane for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioxane, a cyclic peroxide, is a six-membered heterocyclic organic compound containing a peroxide linkage (-O-O-). This structural motif is present in various natural products and pharmacologically active compounds, making the unambiguous determination of its structure crucial in chemical research and drug development. Spectroscopic techniques are the cornerstone for the structural elucidation of such molecules. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in the structural characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about its molecular symmetry and the electronic environment of its nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. There are two sets of chemically equivalent protons.[1] The protons on the carbons adjacent to the peroxide linkage (C3 and C6) will have a different chemical shift from the protons on the carbons beta to the peroxide linkage (C4 and C5).[1]

Key Features:

  • Chemical Shifts: The protons on the carbons bonded to the oxygens (α-protons) are expected to be deshielded and appear at a lower field (higher ppm) compared to the β-protons. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 δ range.[2]

  • Integration: The integration of the signals corresponding to the α-protons and β-protons should show a 1:1 ratio, as there are four protons of each type.[1]

  • Splitting Patterns: The α-protons will be split by the adjacent β-protons, and vice versa. According to the n+1 rule, each signal is expected to appear as a triplet, assuming coupling to two equivalent adjacent protons.[1]

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
H3, H6 (α-protons)~ 3.5 - 4.0Triplet (t)4H
H4, H5 (β-protons)~ 1.8 - 2.5Triplet (t)4H

Note: The exact chemical shifts can be influenced by the solvent used.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show two distinct signals, corresponding to the two different carbon environments.[3]

Key Features:

  • Chemical Shifts: The carbon atoms bonded to the highly electronegative oxygen atoms (C3 and C6) will be significantly deshielded and appear at a lower field compared to the other two carbon atoms (C4 and C5). Ether carbon atoms typically absorb in the 50 to 80 δ range.[2] The presence of the peroxide bond may shift these further downfield.

  • Symmetry: The presence of only two signals in the ¹³C NMR spectrum is a strong indicator of the molecule's C₂ symmetry.[3]

Carbon Assignment Expected Chemical Shift (ppm)
C3, C6~ 65 - 75
C4, C5~ 25 - 35

Note: These are estimated chemical shifts based on related structures. The most common solvent for ¹³C NMR is CDCl₃.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are the C-H and C-O stretching frequencies. The peroxide O-O stretch is typically weak and may be difficult to observe.

Key Features:

  • C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region.

  • C-O Stretching: A strong absorption band corresponding to the C-O single bond stretching is characteristic of ethers and is expected in the 1050-1150 cm⁻¹ range.[2][4]

  • O-O Stretching: The peroxide O-O stretch is often weak and appears in the 830-890 cm⁻¹ region, but it can be difficult to distinguish from other vibrations in the fingerprint region.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850 - 2960Medium to Strong
CH₂ Bend1440 - 1480Medium
C-O Stretch1050 - 1150Strong
O-O Stretch830 - 890Weak

Note: The IR spectrum of this compound is not widely available, so these are predicted values based on the spectroscopy of similar cyclic ethers.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, electron ionization (EI) would likely lead to the cleavage of the weak O-O bond and subsequent ring fragmentation.

Key Features:

  • Molecular Ion: The molecular ion peak (M⁺˙) at m/z = 88, corresponding to the molecular formula C₄H₈O₂, might be observed, although it could be weak due to the labile peroxide bond.

  • Fragmentation: The fragmentation of cyclic ethers is often initiated by α-cleavage or inductive cleavage.[5] For this compound, the initial cleavage of the O-O bond is a likely first step, followed by the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).

m/z Possible Fragment Ion Possible Neutral Loss
88[C₄H₈O₂]⁺˙-
72[C₄H₈O]⁺˙O
60[C₂H₄O₂]⁺˙C₂H₄
58[C₃H₆O]⁺˙CH₂O
44[C₂H₄O]⁺˙C₂H₄O
31[CH₃O]⁺C₃H₅O

G Predicted Mass Spectrometry Fragmentation of this compound M [C₄H₈O₂]⁺˙ m/z = 88 (Molecular Ion) F1 [C₂H₄O₂]⁺˙ m/z = 60 M->F1 - C₂H₄ F2 [C₄H₈O]⁺˙ m/z = 72 M->F2 - O F4 [C₂H₄O]⁺˙ m/z = 44 F1->F4 - O F3 [C₃H₆O]⁺˙ m/z = 58 F2->F3 - CH₂ F5 [CH₃O]⁺ m/z = 31 F3->F5 - C₂H₅

Caption: Predicted fragmentation pathways for this compound in EI-MS.

UV-Vis Spectroscopy

Saturated cyclic ethers like this compound do not contain any chromophores that absorb in the visible region of the electromagnetic spectrum. Therefore, this compound is expected to be transparent in the visible range. Any absorption would occur in the vacuum ultraviolet region (below 200 nm), corresponding to n → σ* transitions of the lone pair electrons on the oxygen atoms. The UV-Vis spectrum is generally not a primary tool for the structural elucidation of such compounds.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common. Reference the spectrum to the solvent peak or TMS.

IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates or ATR crystal before running the sample.

Mass Spectrometry
  • Sample Preparation: For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC.

  • Acquisition: In the mass spectrometer, use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a mass range of m/z 10-200.

G Experimental Workflow for Structural Elucidation cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis & Purification Synthesis & Purification NMR NMR (¹H & ¹³C) Synthesis & Purification->NMR Pure Sample IR IR Synthesis & Purification->IR Pure Sample MS MS Synthesis & Purification->MS Pure Sample UV_Vis UV-Vis Synthesis & Purification->UV_Vis Pure Sample Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation G Spectroscopy-Structure Correlation for this compound cluster_techniques Spectroscopic Techniques cluster_info Structural Information Structure This compound Structure H_NMR ¹H NMR H_info Proton Environments Connectivity H_NMR->H_info C_NMR ¹³C NMR C_info Carbon Environments Symmetry C_NMR->C_info IR IR Func_info Functional Groups (C-O, O-O) IR->Func_info MS MS MW_info Molecular Weight Fragmentation Pattern MS->MW_info H_info->Structure C_info->Structure Func_info->Structure MW_info->Structure

References

An In-depth Technical Guide to the Ring-Opening Reactions of the 1,2-Dioxane Peroxide Bond

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary mechanisms governing the cleavage of the peroxide bond in 1,2-dioxane rings. The stability and reactivity of this functional group are critical to its role in synthetic chemistry and its potent biological activity, most notably in antimalarial therapeutics.

Introduction to 1,2-Dioxanes

The this compound framework, a six-membered ring containing a peroxide (O-O) bond, is a key structural motif in numerous natural products and synthetic molecules. These endoperoxides are often associated with significant biological activity, including antimalarial, antifungal, antiviral, and cytotoxic properties.[1] The therapeutic action of these compounds is intrinsically linked to the reactivity of the peroxide bond. Understanding the mechanisms of its cleavage is paramount for the rational design of new drugs and for controlling reaction pathways in synthetic chemistry. The activation of the peroxide bond, typically a weak O-O linkage, initiates a cascade of reactions that are often the basis for the molecule's intended function. This guide will explore the primary pathways of this compound ring-opening: thermal, acid-catalyzed, base-catalyzed, and metal-catalyzed cleavage.

Mechanisms of Peroxide Bond Ring-Opening

The cleavage of the this compound peroxide bond can proceed through several distinct mechanisms, depending on the reaction conditions and the nature of the activating species.

Thermal Cleavage

Thermally induced cleavage of the O-O bond in 1,2-dioxanes typically proceeds via unimolecular homolysis, generating a 1,6-diradical intermediate. This diradical can then undergo further reactions, such as fragmentation into two carbonyl compounds. The activation energy for the thermal decomposition of the related, more strained 3,3,4-trimethyl-1,2-dioxetane is approximately 100 kJ/mol.[2] The decomposition of 1,2-dioxetanes preferentially forms triplet-excited carbonyl compounds.[2] For the less strained this compound, the ring strain energy is estimated to be only 4.0 kcal/mol (approx. 16.7 kJ/mol).[3]

Diagram 1. Thermal cleavage of the this compound peroxide bond.
Acid-Catalyzed Ring-Opening

In the presence of Brønsted or Lewis acids, the this compound ring can undergo heterolytic cleavage.[4] The reaction is initiated by the protonation of one of the peroxide oxygen atoms, forming a hydroperoxy cation. This intermediate is susceptible to nucleophilic attack or can rearrange. For instance, acid-catalyzed reactions of certain substituted 1,2-dioxanes can yield furan derivatives.[5] This pathway is analogous to the acid-catalyzed ring-opening of epoxides, although it often requires milder conditions for peroxides.

Diagram 2. Acid-catalyzed ring-opening of this compound.
Metal-Catalyzed Ring-Opening

Transition metals, particularly iron(II), play a crucial role in the activation of the this compound peroxide bond, a mechanism central to the action of antimalarial drugs like artemisinin.[6] The process is initiated by a single electron transfer (SET) from the metal center (e.g., Fe(II) in heme) to the peroxide bond, causing its reductive cleavage.[7][8] This homolytic cleavage generates an oxygen-centered radical (alkoxyl radical), which can then rearrange to form a stable and highly reactive carbon-centered radical.[6] These carbon-centered radicals are the primary cytotoxic agents, alkylating essential parasite proteins and heme, disrupting cellular processes, and ultimately leading to parasite death.[7][9][10]

Diagram 3. Fe(II)-catalyzed reductive cleavage of this compound.

Quantitative Data Summary

The efficiency and outcome of this compound ring-opening reactions are highly dependent on the substrate and reaction conditions. The following tables summarize available quantitative data for different reaction types.

Table 1: Metal-Catalyzed Reactions

Dioxane Substrate Catalyst/Conditions Products Yield (%) Diastereomeric Ratio Reference
γ,δ-Unsaturated tertiary hydroperoxide (precursor) 5 mol% Pd(OAc)₂, CH₂Cl₂ Substituted this compound 75 N/A [11]
Substituted hydroperoxy acetal (precursor) KHMDS, 18-crown-6, THF, -78 °C to rt Diastereomeric 1,2-dioxanes 87 1:1 [12]
Artemisinin Heme (Fe(II)) Heme-artemisinin adducts, radical species N/A N/A [7][10]

| Fumigatonoid B | NvfE Enzyme (Fe(II)-dependent) | Novofumigatonin (orthoester) | High | Specific |[8] |

Table 2: Thermal and Kinetic Data

Compound Parameter Value Conditions Reference
This compound ΔH°f298 -31.74 ± 0.96 kcal/mol Standard state [3]
This compound Ring Strain Energy 4.0 kcal/mol N/A [3]
3,3,4-Trimethyl-1,2-dioxetane Activation Energy (Ea) ~100 kJ/mol Thermal decomposition [2]

| 1,2-Dioxetanone | Activation Energy (Ea) | ~80 kJ/mol | Thermal decomposition |[2] |

Experimental Protocols

This section provides representative experimental procedures for the synthesis and reaction of 1,2-dioxanes.

Protocol: Stereospecific Formation of a this compound via Intramolecular Alkylation

This protocol is adapted from the synthesis of the peroxyplakoric acid core, demonstrating a base-mediated ring closure to form the this compound ring.[12]

Objective: To cyclize a hydroperoxy acetal mesylate precursor into a this compound.

Materials:

  • Hydroperoxy acetal mesylate precursor (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • 18-crown-6 (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of the hydroperoxy acetal precursor in anhydrous THF is prepared under an inert nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • 18-crown-6 is added to the solution, followed by the portion-wise addition of potassium tert-butoxide.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature, stirring for an additional 12-14 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the diastereomerically pure this compound products. In a reported synthesis, this cyclization proceeded with an 87% yield.[12]

Experimental_Workflow start Dissolve Precursor in Anhydrous THF (N₂ atmosphere) cool Cool to -78 °C start->cool add_reagents Add 18-crown-6 and KOtBu cool->add_reagents stir Stir at -78 °C (1h) Warm to RT (12h) add_reagents->stir quench Quench with sat. aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry concentrate Filter and Concentrate (Rotary Evaporation) wash_dry->concentrate purify Purify via Flash Chromatography concentrate->purify end Isolated this compound Product purify->end

Diagram 4. General workflow for this compound synthesis via cyclization.

Biological Implications: Antimalarial Action

The ring-opening of the this compound bond is the linchpin of the therapeutic action of endoperoxide antimalarials. In the context of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, the drug activation and subsequent cytotoxic cascade constitute a critical signaling pathway.

The process begins inside the parasite's food vacuole, a highly acidic organelle where the parasite digests host hemoglobin.[7] This digestion releases large amounts of heme-Fe(II), which serves as the catalyst for the reductive cleavage of the drug's peroxide bond.[7][9] The resulting carbon-centered radicals are promiscuous, alkylating a wide array of biological targets.[9][13] A primary target is heme itself, leading to heme-drug adducts that may inhibit the parasite's crucial heme detoxification process (hemozoin formation).[10][14] Furthermore, chemoproteomic studies have shown that these radicals disproportionately alkylate proteins involved in the parasite's redox homeostasis, including those in the glutathione metabolism pathway.[9][13][15] This widespread, indiscriminate damage leads to overwhelming oxidative stress, disruption of essential cellular functions, and ultimately, parasite death.[7]

Antimalarial_Pathway cluster_host Infected Red Blood Cell cluster_parasite P. falciparum Parasite Hemoglobin Host Hemoglobin Vacuole Food Vacuole Hemoglobin->Vacuole Digestion Drug This compound Drug (e.g., Artemisinin) Activation Reductive Ring-Opening (Peroxide Cleavage) Drug->Activation Heme Heme Fe(II) Vacuole->Heme Release Heme->Activation Catalysis Radical Carbon-Centered Radicals Activation->Radical Targets Multiple Cellular Targets Radical->Targets Heme_Alk Heme Alkylation Targets->Heme_Alk Prot_Alk Protein Alkylation (Redox Homeostasis) Targets->Prot_Alk Stress Oxidative Stress & ROS Generation Heme_Alk->Stress Prot_Alk->Stress Death Parasite Death Stress->Death

Diagram 5. Pathway of antimalarial action via this compound ring-opening.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2-Dioxane and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1,2-dioxane and its analogues. These cyclic peroxides are of significant interest due to their presence in numerous natural products and their potential as therapeutic agents, exhibiting antimalarial, anticancer, and antifungal activities.[1]

Introduction

The this compound ring is a six-membered heterocycle containing a peroxide linkage. This structural motif is the basis for the biological activity of several natural products, such as the antimalarial agent artemisinin and the plakortin family of marine natural products.[2][3][4] The synthesis of the this compound core and its substituted derivatives is a key step in the development of new therapeutic agents. This document outlines two primary methods for the laboratory-scale synthesis of these compounds.

Synthetic Methodologies

Two versatile and commonly employed methods for the synthesis of 1,2-dioxanes are presented:

  • Synthesis from 1,4-Diol Precursors: This classical approach involves the cyclization of a 1,4-difunctionalized butane with a peroxide source. A reliable method utilizes the reaction of butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide.[5]

  • Two-Step Synthesis from Dienes: A modern and efficient two-step process involves the cobalt-catalyzed hydroperoxidation of a suitable diene to form a hydroperoxide intermediate, followed by an intramolecular oxa-Michael addition to yield the this compound ring.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Butane-1,4-diol bis(methanesulfonate)

This protocol describes the synthesis of the parent this compound ring system.

Materials:

  • Butane-1,4-diol bis(methanesulfonate)

  • Hydrogen peroxide (30% aqueous solution)

  • Potassium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butane-1,4-diol bis(methanesulfonate) in diethyl ether.

  • Addition of Reagents: Cool the solution in an ice bath and slowly add an aqueous solution of hydrogen peroxide and potassium hydroxide.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

DOT Diagram: Workflow for Protocol 1

Protocol1_Workflow start Start dissolve Dissolve Butane-1,4-diol bis(methanesulfonate) in Diethyl Ether start->dissolve add_reagents Add H2O2 and KOH (Ice Bath) dissolve->add_reagents react Stir at Room Temperature (24 hours) add_reagents->react workup Work-up: Separate Organic Layer, Wash with Water and Brine react->workup dry Dry over MgSO4 and Concentrate workup->dry purify Purify by Vacuum Distillation dry->purify end End: this compound purify->end

Workflow for the synthesis of this compound from a 1,4-diol precursor.
Protocol 2: Two-Step Synthesis of 3,6-Disubstituted-1,2-Dioxanes from Dienes

This protocol outlines a general procedure for the synthesis of substituted 1,2-dioxanes.

Step A: Cobalt-Catalyzed Hydroperoxidation of a Diene

Materials:

  • Conjugated diene (e.g., 1,3-butadiene derivative)

  • Cobalt(II) picolinate (Co(pic)₂) catalyst

  • Tetramethyldisiloxane (TMDSO)

  • 2-Propanol

  • Oxygen (balloon)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of the diene in a 1:1 mixture of dichloromethane and 2-propanol, add the Co(pic)₂ catalyst.

  • Addition of Silane: Add TMDSO to the reaction mixture.

  • Oxygenation: Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude hydroperoxide by flash column chromatography on silica gel.

Step B: Intramolecular Oxa-Michael Addition

Materials:

  • Unsaturated hydroperoxide (from Step A)

  • Triethylammonium hydrochloride (HNEt₃Cl)

  • Triethylamine (Et₃N)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Reaction Setup: Dissolve the unsaturated hydroperoxide in TFE.

  • Addition of Reagents: Add triethylammonium hydrochloride and a catalytic amount of triethylamine to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the formation of the this compound by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analogue.

DOT Diagram: Workflow for Protocol 2

Protocol2_Workflow cluster_stepA Step A: Hydroperoxidation cluster_stepB Step B: Cyclization start_A Start with Diene react_A Co(pic)2, TMDSO, O2 in DCM/2-Propanol start_A->react_A workup_A Concentrate and Purify (Column Chromatography) react_A->workup_A intermediate Unsaturated Hydroperoxide workup_A->intermediate react_B HNEt3Cl, Et3N in TFE intermediate->react_B workup_B Quench, Extract, Dry, and Concentrate react_B->workup_B purify_B Purify (Column Chromatography) workup_B->purify_B end_B End: this compound Analogue purify_B->end_B

Two-step synthesis of this compound analogues from dienes.

Data Presentation

The following tables summarize typical yields and spectroscopic data for the parent this compound and a representative analogue.

Table 1: Synthesis of this compound

Starting MaterialProductYield (%)Boiling Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Butane-1,4-diol bis(methanesulfonate)This compound~30-40116-1174.05 (m, 2H), 1.95 (m, 2H)66.5, 23.8

Table 2: Synthesis of a 3,6-Disubstituted-1,2-Dioxane Analogue

Starting Diene (Example)Product (Example)Overall Yield (%)Diastereomeric Ratio1H NMR (CDCl₃, δ ppm) - Major Diastereomer13C NMR (CDCl₃, δ ppm) - Major Diastereomer
(E)-Methyl 5-methylhexa-2,5-dienoateMethyl 2-(3,6-dimethyl-1,2-dioxan-3-yl)acetate~50-60~3:14.15 (m, 1H), 3.95 (m, 1H), 3.68 (s, 3H), 2.50 (d, J=7.0 Hz, 2H), 1.80-1.60 (m, 2H), 1.25 (d, J=6.5 Hz, 3H), 1.20 (s, 3H)172.1, 82.5, 78.9, 51.8, 41.2, 30.5, 24.3, 16.8

Note: Yields and spectroscopic data are representative and may vary depending on the specific substrate and reaction conditions.

Applications in Drug Development

This compound-containing compounds have shown significant promise in medicinal chemistry, particularly as antimalarial and anticancer agents.

Antimalarial Activity

The endoperoxide bridge of 1,2-dioxanes is crucial for their antimalarial activity. The proposed mechanism of action involves the interaction of the peroxide with intraparasitic ferrous iron (Fe²⁺), which is derived from the digestion of host hemoglobin.[2] This interaction leads to the cleavage of the peroxide bond and the generation of reactive oxygen species and carbon-centered radicals. These radicals are believed to alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.[2]

DOT Diagram: Proposed Antimalarial Mechanism of Action

Antimalarial_Mechanism Dioxane This compound (Antimalarial Drug) Radical_Formation Reductive Cleavage of Peroxide Bridge Dioxane->Radical_Formation interacts with Heme Heme-Fe(II) (from Hemoglobin Digestion) Heme->Radical_Formation Oxygen_Radical Oxygen-Centered Radical Radical_Formation->Oxygen_Radical Carbon_Radical Carbon-Centered Radical Oxygen_Radical->Carbon_Radical rearranges to Alkylation Alkylation of Parasite Proteins Carbon_Radical->Alkylation Parasite_Death Parasite Death Alkylation->Parasite_Death

Heme-mediated activation of 1,2-dioxanes leading to parasite death.
Anticancer Activity

Several synthetic this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is thought to be similar to their antimalarial activity, involving iron-mediated generation of reactive oxygen species that induce oxidative stress and trigger apoptotic cell death. Studies have shown that some this compound-containing compounds can induce apoptosis by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins.[8][9]

DOT Diagram: Proposed Anticancer Apoptotic Pathway

Anticancer_Mechanism Dioxane_Cancer This compound Derivative ROS_Generation Generation of Reactive Oxygen Species (ROS) Dioxane_Cancer->ROS_Generation interacts with Fe2_Cancer Intracellular Fe(II) Fe2_Cancer->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Cancer Cell Death) Caspase_Activation->Apoptosis

Induction of apoptosis in cancer cells by this compound derivatives.

References

Application Notes and Protocols: The Role of Cyclic Peroxides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Re-evaluation of 1,2-Dioxane's role and introduction to Dioxiranes as potent oxidizing agents in organic synthesis.

Introduction: Initial exploration into the use of this compound as a direct oxidizing agent in organic synthesis has revealed a notable gap in the scientific literature. While the peroxide bond in the this compound structure implies inherent oxidizing potential, this class of compounds is overwhelmingly studied as a synthetic target—owing to the discovery of numerous natural products with a this compound core exhibiting significant biological activity—rather than as a synthetic reagent for oxidation. The primary focus of research has been on the synthesis of these complex molecules and the oxidative degradation of the environmental contaminant, 1,4-dioxane.

This document serves to clarify this common misconception and, in its place, provide detailed application notes and protocols for a closely related and highly effective class of cyclic peroxide oxidizing agents: Dioxiranes . Specifically, we will focus on Dimethyldioxirane (DMDO), a powerful, selective, and metal-free oxidant valued for its utility in a wide range of synthetic transformations under mild and neutral conditions.

Part 1: Dioxiranes as Electrophilic Oxidants

Dioxiranes are three-membered cyclic peroxides generated from the reaction of a ketone with potassium peroxymonosulfate (commonly known as Oxone®).[1][2] Dimethyldioxirane (DMDO), derived from acetone, and methyl(trifluoromethyl)dioxirane (TFDO), from trifluoroacetone, are the most commonly employed reagents in this class.[3] They are prized for their ability to transfer an oxygen atom to a variety of substrates, with the only significant byproduct being the parent ketone, which simplifies product purification.[4]

Key Applications:
  • Epoxidation of Alkenes: This is the most prominent application of DMDO. It efficiently epoxidizes a wide array of alkenes, including both electron-rich and electron-poor systems, under neutral conditions. The reaction is stereospecific, preserving the geometry of the starting alkene in the epoxide product.[5] This method is an excellent alternative to peracid oxidations (e.g., with m-CPBA), especially for acid-sensitive substrates.[3]

  • Oxidation of Heteroatoms: DMDO provides a mild and selective method for oxidizing heteroatoms. It cleanly converts sulfides to sulfoxides, often without over-oxidation to the corresponding sulfones.[5][6] Similarly, primary amines can be oxidized to their nitro derivatives.[6]

  • Hydroxylation of C-H Bonds: Dioxiranes are capable of oxidizing unactivated aliphatic C-H bonds to form alcohols.[3][6] The general order of reactivity is allylic/benzylic > tertiary > secondary > primary C-H bonds.[3] While the resulting alcohol can sometimes be further oxidized to a carbonyl compound, the reaction offers a powerful tool for late-stage functionalization.[7]

Part 2: Quantitative Data Presentation

The following tables summarize key quantitative data for oxidations using Dimethyldioxirane (DMDO).

Table 1: Performance of DMDO in Representative Oxidations

SubstrateProductReagentTypical Yield (%)Notes
trans-Stilbenetrans-Stilbene oxideDMDO98%Near quantitative yield with prepared DMDO solution.[8]
ThioanisoleMethyl phenyl sulfoxideDMDO80-95%Highly selective; avoids over-oxidation to the sulfone.[5]
Primary AminesNitroalkanesDMDOVariesGeneral transformation.[6]
Alkanes (e.g., Adamantane)Alcohols (e.g., Adamantanol)DMDOVariesEffective for tertiary C-H bonds.[3]

Table 2: Typical Parameters for DMDO Preparation and Use

ParameterValueReference
Typical Concentration of Prepared DMDO Solution0.06 - 0.1 M in Acetone[4][6][8]
Stability of Prepared SolutionStable for up to one week at -10 to -20 °C[6]
Reaction Temperature for Epoxidation0 - 25 °C (Ambient)[5]
pH for in situ GenerationBuffered to pH 7-8[5]

Part 3: Experimental Protocols

Safety Note: Dioxiranes are organic peroxides and should be handled with care. They are volatile and potentially explosive when concentrated. All preparations and reactions should be conducted in a well-ventilated fume hood behind a blast shield.[1][2]

Protocol 1: Preparation of a Standardized Solution of Dimethyldioxirane (DMDO) in Acetone

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

  • 1-L Round-bottomed flask with a large magnetic stir bar

  • Rotary evaporator with a bump bulb trap

  • Ice-water bath

  • Distilled Water

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine distilled H₂O (20 mL), acetone (30 mL), and NaHCO₃ (24 g) in a 1-L round-bottomed flask.

  • Chill the flask in an ice-water bath with magnetic stirring for 20 minutes.

  • Stop stirring and add Oxone® (25 g) in a single portion.

  • Loosely cover the flask and stir the slurry vigorously for 15 minutes while keeping it in the ice bath.

  • After 15 minutes, attach the flask to a rotary evaporator. The bump bulb will serve as the collection vessel for the distillate.

  • Apply a moderate vacuum and rotate the flask, collecting the volatile DMDO/acetone mixture in the bump bulb, which should be cooled.

  • Once distillation is complete, decant the pale yellow acetone solution of DMDO from the bump bulb into a graduated cylinder to measure the volume.

  • Dry the solution over anhydrous Na₂SO₄, filter, and store the solution in a freezer at -20 °C.

Titration of DMDO Solution: The concentration of the freshly prepared DMDO solution must be determined before use. This can be achieved by reacting a known amount of the solution with an excess of a readily oxidized substrate, such as thioanisole, and analyzing the product ratio (sulfide vs. sulfoxide) by ¹H NMR.[8]

Protocol 2: Epoxidation of trans-Stilbene using a Prepared DMDO Solution

This protocol demonstrates a typical application of the prepared DMDO solution.[8]

Materials:

  • trans-Stilbene

  • Standardized DMDO solution in acetone (from Protocol 1)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask or vial

  • Magnetic stirrer

Procedure:

  • Dissolve trans-stilbene (e.g., 100 mg, 0.555 mmol, 1.0 equiv) in a suitable vial.

  • Add the previously prepared and standardized solution of DMDO in acetone (e.g., 1.1 equiv) to the vial.

  • Stir the resulting solution at room temperature. Monitor the reaction by TLC or GC/MS until the starting material is consumed (typically several hours to overnight).

  • Upon completion, remove the acetone solvent under reduced pressure (rotary evaporation).

  • Dissolve the resulting residue in CH₂Cl₂, dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude epoxide.

  • The product, trans-stilbene oxide, is often obtained in high purity, but can be further purified by column chromatography if necessary.

Part 4: Mandatory Visualizations

Diagram 1: Generation of Dimethyldioxirane (DMDO)

G cluster_reagents Reactants cluster_conditions Conditions Acetone Acetone (CH₃COCH₃) Reaction Acetone->Reaction Oxone Oxone® (source of KHSO₅) Oxone->Reaction Buffer NaHCO₃ Buffer (pH 7-8) Buffer->Reaction maintains pH Solvent H₂O / Acetone Solvent->Reaction medium DMDO Dimethyldioxirane (DMDO) Byproducts KHSO₄ + K₂SO₄ Reaction->DMDO Oxygen Transfer Reaction->Byproducts

Caption: Formation of DMDO from acetone and Oxone®.

Diagram 2: Mechanism of Alkene Epoxidation by DMDO

G Reactants Alkene (R₂C=CR₂) DMDO TS Spiro Transition State Reactants->TS Concerted Attack Products Epoxide Acetone TS->Products Oxygen Transfer & Ring Cleavage

Caption: Concerted oxygen transfer in DMDO epoxidation.

Diagram 3: Experimental Workflow for DMDO Preparation and Use

G cluster_prep DMDO Preparation cluster_use Oxidation Reaction A 1. Mix Acetone, H₂O, and NaHCO₃ B 2. Add Oxone® at 0 °C A->B C 3. Stir Vigorously B->C D 4. Distill under Reduced Pressure C->D E 5. Collect & Dry DMDO Solution D->E F 6. React DMDO with Substrate E->F Use Freshly Prepared Reagent G 7. Monitor Reaction F->G H 8. Solvent Removal G->H I 9. Purify Product H->I

Caption: Workflow for DMDO synthesis and application.

References

Application Notes and Protocols for 1,2-Dioxane in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-dioxane and its derivatives in medicinal chemistry research. The focus is on the synthesis of this compound-containing compounds with potential therapeutic applications, particularly as antimalarial and anticancer agents. Safety precautions, experimental procedures, and data analysis are outlined to guide researchers in this promising field.

Introduction to this compound in Medicinal Chemistry

The this compound scaffold, a six-membered ring containing a peroxide linkage, is a key pharmacophore in several natural products with potent biological activities.[1][2] This endoperoxide moiety is responsible for the therapeutic effects of compounds like the renowned antimalarial drug artemisinin.[3][4] In medicinal chemistry, the this compound ring is a versatile building block for the development of novel therapeutic agents, primarily targeting infectious diseases like malaria and various cancers.[2][5] The mechanism of action often involves the iron-mediated cleavage of the peroxide bond, generating reactive oxygen species and carbon-centered radicals that can damage cellular components of pathogens or cancer cells.[3][6]

Safety and Handling of this compound

While this compound itself is a cyclic peroxide, its derivatives, particularly endoperoxides, require careful handling due to their potential instability. Although many synthetic 1,2-dioxanes are stable compounds, it is crucial to be aware of the potential for peroxide formation and decomposition, which can be initiated by heat, light, or the presence of metals.[7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber).

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, and reducing agents.

  • Peroxide Testing: Regularly test for the presence of peroxides, especially in older samples or opened containers.

Synthesis of this compound Derivatives

The synthesis of substituted 1,2-dioxanes is a critical step in exploring their therapeutic potential. Several methods have been developed for the construction of the this compound ring. A common and effective strategy involves the manganese(III)-catalyzed aerobic oxidative cyclization of β-dicarbonyl compounds with alkenes.

Experimental Protocol: Synthesis of 3-Methoxy-4-methoxycarbonyl-1,2-dioxane Derivatives

This protocol describes a two-step synthesis of 3-methoxy-4-methoxycarbonyl-1,2-dioxanes, which are versatile intermediates for the preparation of various bioactive compounds.[1]

Step 1: Synthesis of 3-Hydroxy-4-methoxycarbonyl-1,2-dioxane Intermediate

  • Reaction Setup: To a solution of the appropriate alkene (1.0 equiv.) and methyl 3-oxobutanoate (1.2 equiv.) in glacial acetic acid (0.2 M), add manganese(III) acetate dihydrate (0.1 equiv.) and manganese(II) acetate tetrahydrate (0.1 equiv.).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Methylation of the 3-Hydroxy-1,2-dioxane Intermediate

  • Reaction Setup: Dissolve the purified 3-hydroxy-1,2-dioxane intermediate (1.0 equiv.) in a mixture of dichloromethane and methanol (1:1, 0.1 M).

  • Reaction Execution: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv.) to the solution and stir at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methylated product.

Experimental Workflow for the Synthesis of this compound Derivatives

G cluster_synthesis Synthesis of this compound Intermediate cluster_methylation Methylation Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Stirring under Air Work-up & Extraction Work-up & Extraction Reaction Monitoring->Work-up & Extraction Reaction Completion Purification Purification Work-up & Extraction->Purification Crude Product Methylation Setup Methylation Setup Purification->Methylation Setup Purified Intermediate Methylation Monitoring Methylation Monitoring Methylation Setup->Methylation Monitoring Stirring with PPTS Methylation Work-up Methylation Work-up Methylation Monitoring->Methylation Work-up Reaction Completion Final Product Final Product Methylation Work-up->Final Product

Caption: A generalized workflow for the two-step synthesis of this compound derivatives.

Biological Evaluation of this compound Derivatives

Antimalarial Activity

The this compound scaffold is a validated starting point for the development of novel antimalarial agents. The in vitro activity of these compounds is typically evaluated against different strains of Plasmodium falciparum.

Table 1: In Vitro Antimalarial Activity of Selected this compound Derivatives [1]

CompoundR GroupIC50 (nM) vs. D10 strainIC50 (nM) vs. W2 strain
8a n-Butyl180 ± 20250 ± 30
8b Isobutyl300 ± 40400 ± 50
8c Benzyl150 ± 20200 ± 25
8d 4-Fluorobenzyl120 ± 15180 ± 20
8e 4-Chlorobenzyl90 ± 10130 ± 15
Plakortin (Reference)450 ± 50600 ± 70
Artemisinin (Reference)5 ± 18 ± 2
Anticancer Activity

Substituted 1,2-dioxanes have also shown promise as anticancer agents. Their cytotoxicity is often evaluated against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives against Cancer Cell Lines [2]

CompoundCell LineIC50 (µM)
Dioxane A K562 (Leukemia)5.2
MCF-7 (Breast)8.7
HepG2 (Liver)12.3
Dioxane B K562 (Leukemia)2.8
MCF-7 (Breast)4.1
HepG2 (Liver)6.5
Doxorubicin (Reference)K562 (Leukemia)
MCF-7 (Breast)0.5
HepG2 (Liver)0.8
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Cytotoxicity Assay

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Overnight Incubation Incubation Incubation Compound Treatment->Incubation 48-72 hours MTT Addition MTT Addition Incubation->MTT Addition Add MTT Reagent Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4 hours Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Dissolve Crystals Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate IC50 G cluster_parasite Plasmodium falciparum Hemoglobin Digestion Hemoglobin Digestion Heme (Fe2+) Heme (Fe2+) Hemoglobin Digestion->Heme (Fe2+) releases Activated Drug Complex Activated Drug Complex Heme (Fe2+)->Activated Drug Complex Dioxane Drug Dioxane Drug Dioxane Drug->Activated Drug Complex interacts with Carbon-centered Radicals Carbon-centered Radicals Activated Drug Complex->Carbon-centered Radicals generates Alkylation of Parasite Proteins Alkylation of Parasite Proteins Carbon-centered Radicals->Alkylation of Parasite Proteins Disruption of Redox Homeostasis Disruption of Redox Homeostasis Carbon-centered Radicals->Disruption of Redox Homeostasis Parasite Death Parasite Death Alkylation of Parasite Proteins->Parasite Death Disruption of Redox Homeostasis->Parasite Death

References

Applications of Substituted 1,2-Dioxanes in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 1,2-dioxanes, five- and six-membered cyclic peroxides, are pivotal structural motifs found in a wide array of over 400 natural products.[1] These endoperoxide-containing compounds, predominantly isolated from marine organisms like sponges, as well as from various plants and fungi, exhibit a remarkable range of biological activities, including antimalarial, antifungal, antiviral, and cytotoxic properties.[1] The inherent reactivity of the peroxide bond, coupled with the stereochemical complexity of these molecules, presents unique challenges and opportunities in the field of natural product synthesis and medicinal chemistry. The development of stereoselective methodologies to construct the 1,2-dioxane core is crucial for the synthesis of these rare natural products and for the generation of novel, potent therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,2-dioxanes and their application in the total synthesis of notable natural products.

Application Note 1: Asymmetric Synthesis of the Peroxyplakoric Acid Core

The peroxyplakoric acids, a family of marine natural products, are characterized by a 6-methoxy-1,2-dioxane-3-propionic acid core and demonstrate significant antifungal and antimalarial activities. A key challenge in their synthesis is the stereoselective formation of the substituted this compound ring. One effective strategy involves the stereospecific intramolecular alkylation of a hydroperoxyacetal. This approach allows for the asymmetric synthesis of the 6-alkoxy-3,6-dialkyl-1,2-dioxane core, which is a common substructure in many peroxide natural products.

A critical step in this synthetic route is the chemoselective hydrometallation of an alkyne in the presence of the peroxide moiety to introduce the polyunsaturated side chain characteristic of the peroxyplakorates.

Experimental Protocol: Asymmetric Synthesis of the this compound Core of Peroxyplakorates

This protocol outlines the synthesis of a functionalized this compound core, a key intermediate in the synthesis of peroxyplakoric acids.

Step 1: Asymmetric Aldol Reaction

  • To a solution of a chiral ester (1 equivalent) in an appropriate solvent (e.g., CH₂Cl₂), add a dialkylboron triflate (1.2 equivalents) and a tertiary amine (1.5 equivalents) at -78 °C.

  • Stir the mixture for 30 minutes.

  • Add the desired aldehyde (1.1 equivalents) dropwise and continue stirring at -78 °C for 3 hours.

  • Quench the reaction with a phosphate buffer and allow it to warm to room temperature.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired anti-aldol product.

Step 2: Reduction and Protection

  • To a solution of the aldol product (1 equivalent) in an appropriate solvent (e.g., THF), add a reducing agent such as LiBH₄ (2 equivalents) at 0 °C.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Selectively protect the primary alcohol of the resulting 1,3-diol with a suitable protecting group (e.g., triisopropylsilyl chloride) in the presence of a base (e.g., imidazole) to yield the protected diol.

Step 3: Formation of the this compound Ring

  • The protected diol is then converted to a hydroperoxyacetal through a series of steps including ozonolysis and reaction with hydrogen peroxide.

  • The final stereospecific intramolecular alkylation to form the this compound ring is typically achieved under basic conditions, which facilitates the cyclization of the hydroperoxyacetal.

Tabulated Data: Stereoselectivity in Peroxyplakorate Core Synthesis
StepDiastereomeric Ratio (anti:syn)YieldReference
Asymmetric Aldol Reaction>10:175%[2]

Application Note 2: Peroxycarbenium-Mediated Asymmetric Synthesis of 1,2-Dioxanes

A powerful and versatile method for the asymmetric synthesis of 1,2-dioxanes and 1,2-dioxolanes involves the trapping of peroxycarbenium species with silylated nucleophiles. This reaction is catalyzed by a chiral imidophosphorimidate (IDPi), which facilitates high enantioselectivities and diastereoselectivities. This methodology is applicable to a broad range of enoxysilanes and has been successfully applied in the total synthesis of natural products like ethyl plakortide Z, offering enhanced selectivity compared to conventional Lewis acid-catalyzed methods.

Kinetic studies have revealed that the reaction proceeds through an induction period, suggesting the formation of a silylium species as the true catalyst.

Experimental Protocol: General Procedure for Asymmetric Peroxycarbenium Trapping
  • In a flame-dried vial under an inert atmosphere, dissolve the hydroperoxyacetal (1 equivalent) and the silyl enol ether (1.5 equivalents) in an anhydrous solvent (e.g., toluene).

  • Add the chiral imidophosphorimidate (IDPi) catalyst (5 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the required duration (typically 12-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Tabulated Data: Enantioselectivity of Peroxycarbenium-Mediated Cyclization
Substrate (Silyl Enol Ether)Catalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Trimethylsilyl enol ether of acetophenone5-208592[3]
tert-Butyldimethylsilyl enol ether of cyclohexanone5-209095[3]

Application Note 3: Cobalt-Catalyzed Hydroperoxidation for this compound Synthesis

Cobalt-catalyzed reactions offer an efficient route to 1,2-dioxanes through the hydroperoxidation of dienes. This method utilizes molecular oxygen and a silane, with a cobalt picolinate complex acting as the catalyst. The resulting unsaturated hydroperoxides can undergo subsequent intramolecular oxa-Michael reactions to form the this compound ring, often with high diastereoselectivity. This strategy has been applied to the synthesis of the 2,3-dioxabicyclo[3.3.1]nonane core found in antimalarial natural products like Yingzhaosu A.

Experimental Protocol: Cobalt-Catalyzed Hydroperoxidation of a Diene
  • To a solution of the diene (1 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane), add the Co(II) catalyst (e.g., Co(pic)₂) (5 mol%).

  • Add a silane (e.g., triethylsilane) (1.2 equivalents).

  • Stir the mixture under an atmosphere of oxygen (balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the hydroperoxide.

  • The subsequent cyclization to the this compound can be induced by treatment with a mild acid or base.

Tabulated Data: Yields in Cobalt-Catalyzed Peroxidation
Diene SubstrateCatalystYield of Hydroperoxide (%)Reference
(S)-limoneneCo(modp)₂78[4]
1,5-cyclooctadieneCo(pic)₂85[5]

Visualizations of Synthetic Pathways

Asymmetric_Synthesis_of_Peroxyplakoric_Acid_Core cluster_0 Step 1: Asymmetric Aldol Reaction cluster_1 Step 2: Reduction & Protection cluster_2 Step 3: this compound Formation Chiral Ester Chiral Ester Aldol Product Aldol Product Chiral Ester->Aldol Product 1. Dialkylboron triflate, Amine 2. Aldehyde Aldehyde Aldehyde Aldehyde->Aldol Product 1,3-Diol 1,3-Diol Aldol Product->1,3-Diol LiBH4 Protected Diol Protected Diol 1,3-Diol->Protected Diol TIPSCl, Imidazole Hydroperoxyacetal Hydroperoxyacetal Protected Diol->Hydroperoxyacetal 1. Ozonolysis 2. H2O2 This compound Core This compound Core Hydroperoxyacetal->this compound Core Base

Caption: Synthetic pathway to the peroxyplakoric acid core.

Caption: Peroxycarbenium-mediated asymmetric this compound synthesis.

Cobalt_Catalyzed_Hydroperoxidation Diene Diene Unsaturated Hydroperoxide Unsaturated Hydroperoxide Diene->Unsaturated Hydroperoxide Co(II) catalyst, O2, Et3SiH This compound This compound Unsaturated Hydroperoxide->this compound Intramolecular oxa-Michael Addition

Caption: Cobalt-catalyzed synthesis of 1,2-dioxanes.

References

Application Notes & Protocols: Stereoselective Synthesis of Chiral 1,2-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1,2-dioxane derivatives are significant structural motifs found in numerous biologically active natural products and are key pharmacophores in various drug candidates. Their endoperoxide linkage is crucial for the biological activity of compounds with antimalarial, antifungal, and cytotoxic properties. The stereochemistry of these molecules often plays a pivotal role in their therapeutic efficacy and interaction with biological targets. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure 1,2-dioxanes is of paramount importance in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral this compound derivatives, focusing on modern and efficient methodologies.

Key Synthetic Strategies

Several strategies have been developed for the stereoselective synthesis of 1,2-dioxanes. The most common and effective methods include:

  • Intramolecular Cyclization of Hydroperoxides: This approach involves the cyclization of a hydroperoxide onto a suitable tethered electrophile.

  • Asymmetric Alkylation of Hydroperoxyacetals: This method relies on the stereospecific intramolecular alkylation of a chiral hydroperoxyacetal.[1][2][3]

  • Electrophilic Cyclization of Unsaturated Hydroperoxyacetals: The use of electrophiles to induce cyclization of unsaturated hydroperoxyacetals can lead to the diastereoselective formation of 1,2-dioxanes.[4]

  • [4+2] Cycloaddition Reactions: The reaction of singlet oxygen with conjugated dienes can form 1,2-dioxenes, which can be subsequently reduced to 1,2-dioxanes.[5]

This document will focus on providing a detailed protocol for the asymmetric synthesis of a this compound core, a strategy that has been successfully applied in the synthesis of natural products like the peroxyplakoric acids.[1][2][3]

Data Presentation

Table 1: Summary of a Key Step in the Asymmetric Synthesis of a this compound Core
StepReactantsProductYield (%)Diastereomeric Ratio (dr)Ref.
Mesylate Ozonolysis & Cyclization Mesylate 6 1,2-Dioxanes 8a and 8b 881:1[1][3]

Note: The data presented is for a specific example in the synthesis of the peroxyplakoric acid core and may vary with different substrates.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Chiral this compound Core via Intramolecular Alkylation of a Hydroperoxyacetal

This protocol is adapted from the synthesis of the peroxyplakoric acid core and demonstrates a robust method for establishing the chiral this compound ring system.[1][3]

Step 1: Synthesis of Mesylate 6

This protocol assumes the prior synthesis of the precursor alcohol 5 . The synthesis of 5 typically involves an asymmetric aldol reaction to set the initial stereocenters, followed by reduction and selective protection.

  • To a solution of alcohol 5 (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude mesylate 6 , which can be used in the next step without further purification.

Step 2: Methanolic Ozonolysis and In Situ Cyclization to 1,2-Dioxanes 8a and 8b

  • Dissolve the crude mesylate 6 (1.0 equiv) in a mixture of CH₂Cl₂ and methanol (MeOH) (typically a 2:1 to 3:1 ratio).

  • Cool the solution to -78 °C.

  • Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC for the disappearance of the starting material. The solution may turn blue, indicating an excess of ozone.

  • Once the reaction is complete, sparge the solution with nitrogen or oxygen gas to remove excess ozone.

  • Allow the reaction mixture to warm to room temperature.

  • To this solution, add 18-crown-6 (1.0 equiv) followed by potassium tert-butoxide (KOt-Bu) (0.9 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the diastereomeric 1,2-dioxanes 8a and 8b .[1][3] The yield for this combined step is reported to be around 88%.[1][3]

Mandatory Visualization

Stereoselective_Dioxane_Synthesis cluster_0 Asymmetric Aldol & Reduction cluster_1 Functional Group Manipulation cluster_2 This compound Formation ChiralEster Chiral Ester 1 Aldehyde Aldehyde 2 AntiAldol anti-Aldol Product 3 ChiralEster->AntiAldol Dialkylboronate Aldehyde->AntiAldol Diol 1,3-Diol 4 AntiAldol->Diol Reduction SilylEther Silyl Ether 5 Diol->SilylEther Selective Protection Mesylate Mesylate 6 SilylEther->Mesylate Mesylation Hydroperoxyacetals Hydroperoxyacetals 7a & 7b Mesylate->Hydroperoxyacetals Ozonolysis Dioxanes 1,2-Dioxanes 8a & 8b Hydroperoxyacetals->Dioxanes Intramolecular Alkylation (KOt-Bu)

Caption: Synthetic pathway to chiral 1,2-dioxanes.

Experimental_Workflow start Start with Mesylate 6 ozonolysis Dissolve in CH2Cl2/MeOH Cool to -78 °C Bubble O3 start->ozonolysis purge Purge with N2 or O2 ozonolysis->purge warm Warm to Room Temperature purge->warm cyclization Add 18-crown-6 Add KOt-Bu Stir for 1-2 h warm->cyclization workup Concentrate in vacuo cyclization->workup purification Flash Column Chromatography workup->purification product Isolated 1,2-Dioxanes 8a & 8b purification->product

Caption: Experimental workflow for this compound synthesis.

Discussion

The stereoselective synthesis of chiral 1,2-dioxanes is a challenging yet crucial area of organic synthesis, with significant implications for drug discovery. The protocol detailed above provides a reliable method for constructing the chiral this compound core. The key to success in this synthesis lies in the careful control of reaction conditions, particularly during the ozonolysis and cyclization steps.

Researchers should note that the diastereoselectivity of the final cyclization step can be influenced by the substrate and the reaction conditions. In the example provided, a 1:1 mixture of diastereomers was obtained.[1][3] For other systems, optimization of the base, solvent, and temperature may be necessary to improve diastereoselectivity.

The application of these stereoselective methods allows for the synthesis of a variety of chiral this compound derivatives, enabling the exploration of their structure-activity relationships and the development of new therapeutic agents. The continued development of novel and efficient stereoselective strategies will undoubtedly accelerate the discovery of new medicines based on the this compound scaffold.

References

1,2-Dioxane: A Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HET-001

Introduction

1,2-Dioxane, a six-membered heterocyclic compound containing a peroxide linkage, presents a unique and largely untapped potential as a versatile building block in the synthesis of a variety of heterocyclic compounds. While its direct, one-step conversion into common nitrogen-containing heterocycles such as piperazines and morpholines is not extensively documented, a conceptual two-step approach unlocks its synthetic utility. This involves the reductive cleavage of the peroxide bond to yield 1,4-butanediol, a widely used precursor for various heterocycles. This application note explores the synthetic pathways from this compound to valuable heterocyclic scaffolds, including piperazines, morpholines, and pyrrolidines, providing detailed protocols and quantitative data for key transformations.

Conceptual Synthetic Pathways from this compound

The core strategy for utilizing this compound as a building block revolves around the initial reductive opening of the peroxide ring to form 1,4-butanediol. This diol can then undergo a range of well-established cyclization reactions with appropriate nucleophiles to generate the desired heterocyclic systems.

conceptual_pathway dioxane This compound diol 1,4-Butanediol dioxane->diol Reductive Cleavage piperazine Piperazine diol->piperazine Catalytic Amination (with Ammonia/Amine) morpholine Morpholine diol->morpholine Dehydrative Cyclization (with Aminoalcohol) pyrrolidine Pyrrolidine diol->pyrrolidine Catalytic Amination (Intramolecular) pyrrolidine_synthesis diol 1,4-Diol cyclic_sulfate Cyclic Sulfate diol->cyclic_sulfate 1. SOCl2 2. RuCl3, NaIO4 azide_intermediate Azide Intermediate cyclic_sulfate->azide_intermediate NaN3 amine_intermediate Amine Intermediate azide_intermediate->amine_intermediate Reduction (e.g., H2, Pd/C) pyrrolidine 2,5-Disubstituted Pyrrolidine amine_intermediate->pyrrolidine Intramolecular Cyclization other_transformations dioxane This compound ghb γ-Hydroxybutyraldehyde dioxane->ghb Acid-catalyzed Decomposition furan Tetrahydrofuran derivatives ghb->furan Cyclization pyrrol Pyrrolidine derivatives ghb->pyrrol Reductive Amination & Cyclization

Asymmetric Synthesis of Biologically Active 1,2-Dioxanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of biologically active 1,2-dioxanes, a class of heterocyclic compounds containing a peroxide bridge that is crucial for their therapeutic effects. The primary focus is on two prominent examples: the antimalarial agent Yingzhaosu A and the antifungal marine natural products, the peroxyplakoric acids.

Introduction

1,2-Dioxanes are a significant class of natural and synthetic compounds renowned for their diverse biological activities, most notably their potent antimalarial properties. The endoperoxide linkage within the 1,2-dioxane ring is the key pharmacophore, responsible for the generation of reactive oxygen species that are toxic to pathogens. The stereochemistry of these molecules plays a critical role in their biological efficacy, making asymmetric synthesis an essential tool for accessing enantiomerically pure and potent therapeutic agents. This document outlines established asymmetric synthetic strategies and provides detailed protocols for key transformations.

Biologically Active 1,2-Dioxanes: Key Examples

Yingzhaosu A: A Potent Antimalarial Agent

Yingzhaosu A, a sesquiterpenoid endoperoxide, exhibits significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its proposed mechanism of action involves the iron(II)-mediated cleavage of the endoperoxide bridge within the parasite's food vacuole, leading to the formation of cytotoxic carbon-centered radicals that alkylate and damage essential parasite proteins.[1][2]

Peroxyplakoric Acids: Marine-Derived Antifungal Agents

The peroxyplakoric acids, isolated from the marine sponge Plakortis, represent a family of 1,2-dioxanes with pronounced antifungal activity. Their mechanism of action is believed to involve the disruption of fungal cell membranes and walls, though the specific signaling pathways are still under investigation.

Asymmetric Synthetic Strategies

The asymmetric synthesis of 1,2-dioxanes often relies on stereocontrolled construction of a precursor that is then cyclized to form the peroxide-containing ring. Key strategies include:

  • Asymmetric Aldol Reactions: To establish key stereocenters in the acyclic precursor.

  • Intramolecular Alkylation/Substitution: Cyclization of a hydroperoxy-functionalized intermediate to form the this compound ring.

  • Peroxidation of Dienes: Utilizing transition metal catalysis to achieve stereoselective cyclization.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the asymmetric synthesis of the this compound core of peroxyplakoric acids and the synthesis of Yingzhaosu A analogues.

Table 1: Asymmetric Synthesis of the this compound Core of Peroxyplakoric Acids [3]

StepReactantsCatalyst/ReagentProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
Asymmetric Aldol ReactionChiral ester, AldehydeDialkylboronate(2R,3R)-anti-aldol product7510:1 (anti:syn)>98
Ozonolysis & Hydroperoxyacetal formationAlkene intermediateO₃, MeOHDiastereomeric mixture of hydroperoxyacetals881:1N/A
Intramolecular CyclizationHydroperoxyacetal mesylateKHMDS, 18-crown-6Diastereomerically pure this compound70-80>20:1>98

Table 2: Synthesis of Yingzhaosu A Analogues via Co(II)-Catalyzed Peroxidation [4]

Substrate (Diene)CatalystSolventProduct (Yingzhaosu A analogue)Yield (%)
(S)-LimoneneCo(acac)₂DCEBicyclic peroxide44
Diene 17Co(modp)₂DCEBicyclic peroxide65
Diene 17Co(acac)₂EtOHBicyclic peroxide75

Experimental Protocols

Protocol 1: Asymmetric Synthesis of the this compound Core of Peroxyplakoric Acid A[3]

Step 1: Asymmetric Aldol Reaction

  • To a solution of the chiral propionate ester (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added di-n-butylboron triflate (1.1 equiv).

  • N,N-diisopropylethylamine (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

  • The aldehyde (1.2 equiv) is added, and the reaction is stirred at -78 °C for 1 hour, then at 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 buffer and extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography (10% EtOAc/hexanes) to afford the anti-aldol product.

Step 2: Ozonolysis and Hydroperoxyacetal Formation

  • A solution of the alkene intermediate from the previous step (1.0 equiv) in a 9:1 mixture of CH₂Cl₂/MeOH (0.05 M) is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The solution is purged with N₂ to remove excess ozone.

  • The reaction is allowed to warm to room temperature and concentrated in vacuo.

  • The residue is purified by flash chromatography (30% EtOAc/hexanes) to yield a mixture of hydroperoxyacetal diastereomers.

Step 3: Intramolecular Cyclization to form the this compound Ring

  • To a solution of the hydroperoxyacetal mesylate (1.0 equiv) and 18-crown-6 (1.5 equiv) in THF (0.02 M) at -78 °C is added KHMDS (1.2 equiv).

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to afford the diastereomerically pure this compound.

Protocol 2: Co(II)-Catalyzed Peroxidation for Yingzhaosu A Analogue Synthesis[4]
  • A solution of the diene (e.g., (S)-limonene, 1.0 equiv) and Co(acac)₂ (0.1 equiv) in 1,2-dichloroethane (DCE, 0.1 M) is prepared.

  • Triethylsilane (1.5 equiv) is added to the solution.

  • The mixture is stirred under an atmosphere of O₂ (balloon) at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the corresponding 2,3-dioxabicyclo[3.3.1]nonane derivative.

Visualizations

Asymmetric Synthesis Workflow for Peroxyplakoric Acid Core

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Key Intermediates & Product start1 Chiral Ester step1 Asymmetric Aldol Reaction start1->step1 start2 Aldehyde start2->step1 inter1 Anti-Aldol Adduct step1->inter1 step2 Protection & Elaboration inter2 Alkene Precursor step2->inter2 step3 Ozonolysis inter3 Hydroperoxyacetal step3->inter3 step4 Mesylation inter4 Mesylated Hydroperoxyacetal step4->inter4 step5 Intramolecular Cyclization product This compound Core step5->product inter1->step2 inter2->step3 inter3->step4 inter4->step5

Caption: Asymmetric synthesis workflow for the this compound core of peroxyplakoric acids.

Proposed Antimalarial Mechanism of Action of 1,2-Dioxanes

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole cluster_host Parasite Components Dioxane This compound Heme Heme (Fe²⁺) Dioxane->Heme Reductive Cleavage Radical Carbon-Centered Radicals Heme->Radical Proteins Essential Parasite Proteins Radical->Proteins Alkylation Damage Protein Alkylation & Damage Proteins->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of antimalarial action for 1,2-dioxanes.

General Antifungal Mechanism of Peroxides

Antifungal_Mechanism cluster_fungus Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Peroxide Peroxyplakoric Acid Membrane Membrane Disruption Peroxide->Membrane Wall Cell Wall Stress Peroxide->Wall Ergosterol Ergosterol Synthesis Inhibition Membrane->Ergosterol Death Fungal Cell Death Ergosterol->Death Chitin Chitin Synthesis Alteration Wall->Chitin Chitin->Death

Caption: General proposed antifungal mechanism of action for peroxyplakoric acids.

References

Elucidation of 1,2-Dioxane vs. 1,4-Dioxane Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

It is critical to distinguish between the analytical targets 1,2-Dioxane and 1,4-Dioxane . This compound is a cyclic peroxide, a class of compounds known for their potential instability, which makes them challenging to analyze using standard chromatographic techniques.[1] The scientific literature contains very limited information on established GC-MS or LC-MS protocols specifically for the routine quantitative analysis of this compound.

Conversely, 1,4-Dioxane is a well-known and regulated environmental contaminant, frequently monitored in water, soil, and consumer products.[2][3] Consequently, numerous validated analytical methods, including those from the U.S. Environmental Protection Agency (EPA), are readily available for 1,4-Dioxane.

Due to the scarcity of established methods for this compound, this document will provide detailed application notes and protocols for the analysis of its isomer, 1,4-Dioxane . The methodologies presented here are robust, widely practiced, and serve as a comprehensive example for researchers, scientists, and drug development professionals.

Application Note: Analysis of 1,4-Dioxane by GC-MS

Introduction

1,4-Dioxane is a synthetic industrial chemical classified as a probable human carcinogen.[2] It is highly miscible in water, making it a challenging analyte to extract and concentrate from aqueous matrices.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust technique for the determination of 1,4-Dioxane. Common sample preparation techniques include Static Headspace (HS), Purge and Trap (P&T), and Solid Phase Extraction (SPE).[2][3] This note details a static headspace GC-MS method suitable for various sample matrices.

Experimental Workflow: Static Headspace GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Vial Transfer Aliquot to Headspace Vial Sample->Vial Add_IS Add Internal Standard (e.g., 1,4-Dioxane-d8) Vial->Add_IS Salt Add Salt (Optional) 'Salting Out' Add_IS->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Equilibrate (e.g., 70°C for 30 min) Seal->Incubate Load into Autosampler Inject Inject Headspace Gas Incubate->Inject Separate GC Separation (e.g., Rxi-624Sil MS Column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Acquire Data Calibrate Calibration Curve (Quantification) Integrate->Calibrate Report Generate Report Calibrate->Report

Caption: Workflow for 1,4-Dioxane analysis by Static Headspace GC-MS.

Detailed Protocol: Static Headspace GC-MS

This protocol is adapted from established methods for analyzing 1,4-Dioxane in consumer products and water.[5][6]

a. Reagents and Standards

  • 1,4-Dioxane analytical standard

  • 1,4-Dioxane-d8 (internal standard, IS)

  • Reagent-grade water (Milli-Q or equivalent)

  • Sodium Chloride (for salting out effect)

  • Methanol (for stock solutions)

b. Preparation of Standards and Samples

  • Stock Solutions: Prepare 1000 µg/mL stock solutions of 1,4-Dioxane and 1,4-Dioxane-d8 in methanol.

  • Calibration Standards: Perform serial dilutions of the 1,4-Dioxane stock solution with reagent-grade water to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L).

  • Internal Standard Spiking Solution: Dilute the 1,4-Dioxane-d8 stock to a working concentration (e.g., 1 ppm).

  • Sample Preparation:

    • Place 2 mL of a liquid sample (or ~0.5 g of a solid sample) into a 20 mL headspace vial.

    • Add 0.7 g of sodium chloride to enhance partitioning into the headspace.

    • Add a fixed volume of the internal standard working solution (e.g., 2 mL of 1 ppm 1,4-Dioxane-d8) to all standards, blanks, and samples.[6]

    • Immediately seal the vials with PTFE-lined septa and caps.

c. Instrument Parameters

  • Headspace Autosampler:

    • Oven Temperature: 70-80°C

    • Equilibration Time: 10-30 minutes

    • Injection Volume: 1-2 mL of headspace gas

  • GC System:

    • Inlet: Splitless, 200-250°C

    • Column: Rxi-624Sil MS or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

    • Carrier Gas: Helium, constant flow ~1.2 mL/min

    • Oven Program: 40°C (hold 2 min), ramp to 200°C at 20°C/min

  • MS System:

    • Mode: Selected Ion Monitoring (SIM)

    • Quantification Ion (1,4-Dioxane): m/z 88

    • Confirmation Ion (1,4-Dioxane): m/z 58

    • Internal Standard Ion (1,4-Dioxane-d8): m/z 96

    • Ion Source Temperature: 230°C

Quantitative Data Summary (GC-MS)

The following table summarizes typical performance data for 1,4-Dioxane analysis using various GC-MS methods.

ParameterHeadspace GC-MSPurge & Trap GC-MSSPE GC-MS (EPA 522)
Linear Range 10 - 20,000 ng/g (ppb)[6]0.5 - 200 µg/L[4]0.05 - 40 µg/L[7]
LOD/MDL 2.3 - 7.1 ng/g (ppb)[6]< 1 µg/L[4]0.020 - 0.026 µg/L[3]
LOQ ~10 ng/g (ppb)~2 µg/L0.07 µg/L[3]
Recovery (%) 89 - 103%Not specified95 - 105%
Precision (%RSD) < 15%< 20%< 10%

Application Note: Analysis of 1,4-Dioxane by LC-MS

Introduction

While GC-MS is the predominant technique, High-Performance Liquid Chromatography (HPLC) and LC-MS methods have been developed for 1,4-Dioxane, particularly for complex matrices where direct injection is preferable. These methods often employ Hydrophilic Interaction Chromatography (HILIC) due to the high polarity and water solubility of 1,4-Dioxane. LC-MS offers the advantage of analyzing thermally labile or non-volatile compounds but is less commonly applied for 1,4-Dioxane than GC-MS.

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Dilute Dilute with Mobile Phase Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Filter Filter (0.22 µm) Add_IS->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject Sample Vial->Inject Load into Autosampler Separate HPLC Separation (HILIC Column) Inject->Separate Ionize Ionization (e.g., ESI, APCI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Acquire Data Calibrate Calibration Curve (Quantification) Integrate->Calibrate Report Generate Report Calibrate->Report

Caption: General workflow for 1,4-Dioxane analysis by LC-MS/MS.

Detailed Protocol: LC-MS (HILIC)

This protocol is a generalized procedure based on HILIC principles for polar analytes.

a. Reagents and Standards

  • 1,4-Dioxane analytical standard

  • 1,4-Dioxane-d8 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate or acetate (mobile phase modifier)

  • Formic acid or acetic acid (mobile phase modifier)

  • Ultrapure water

b. Preparation of Standards and Samples

  • Stock and Calibration Standards: Prepare as described in the GC-MS section, using a mixture of acetonitrile and water as the diluent to match the mobile phase.

  • Sample Preparation ("Dilute and Shoot"):

    • For aqueous samples, centrifuge to remove particulates.

    • Transfer 500 µL of supernatant to a new tube.

    • Add 500 µL of acetonitrile containing the internal standard.

    • Vortex to mix.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

c. Instrument Parameters

  • LC System:

    • Column: HILIC column (e.g., silica, amide, or zwitterionic phase)

    • Mobile Phase A: Water with 10 mM ammonium formate + 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with high organic (e.g., 95% B), decrease to elute polar compounds.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition (1,4-Dioxane): Precursor ion (e.g., [M+H]⁺, m/z 89) → Product ion

    • MRM Transition (1,4-Dioxane-d8): Precursor ion (e.g., [M+H]⁺, m/z 97) → Product ion

Quantitative Data Summary (LC-MS)

Quantitative data for LC-MS analysis of 1,4-Dioxane is less commonly published than for GC-MS. Performance would be highly method-dependent.

ParameterLC-MS/MS (HILIC) (Estimated)
Linear Range 1 - 1000 µg/L
LOD 0.1 - 1 µg/L
LOQ 0.5 - 5 µg/L
Recovery (%) 90 - 110%
Precision (%RSD) < 15%

References

Application Notes & Protocols: The Role of 1,2-Dioxane in Antimalarial Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent development of novel antimalarial agents. A promising class of compounds that has garnered significant attention is the 1,2-dioxane-containing endoperoxides. The endoperoxide bridge within the this compound ring system is the critical pharmacophore responsible for their potent antimalarial activity. This activity is believed to be initiated by the reductive cleavage of the peroxide bond by intraparasitic ferrous iron (Fe(II)), which is released during the digestion of hemoglobin. This cleavage generates highly reactive oxygen-centered radicals that subsequently rearrange to cytotoxic carbon-centered radicals, leading to alkylation of parasite proteins and ultimately, parasite death.

Natural products such as plakortin, isolated from the marine sponge Plakortis simplex, have demonstrated submicromolar activity against chloroquine-resistant strains of P. falciparum and have served as a lead for the development of synthetic this compound analogues.[1][2] Various synthetic strategies have been developed to access this important scaffold, including ozonolysis of alkenes, radical cyclization, and transition metal-catalyzed peroxidation of dienes.

These application notes provide an overview of the synthesis of this compound-containing antimalarials, a detailed experimental protocol for a key synthetic method, and a summary of their in vitro antimalarial activity.

Experimental Protocols

Several synthetic methodologies have been successfully employed to construct the this compound ring system. One effective method is the Cobalt(II)-catalyzed peroxidation of dienes. This approach allows for the efficient formation of the endoperoxide bridge through the intramolecular cyclization of an unsaturated peroxy radical intermediate.

Protocol: Synthesis of a 2,3-Dioxabicyclo[3.3.1]nonane Derivative via Co(II)-Catalyzed Peroxidation of (S)-Limonene

This protocol is adapted from the work of Tokuyasu et al. and describes the synthesis of a yingzhaosu A analogue, a natural product with antimalarial activity.[3][4]

Materials:

  • (S)-Limonene

  • Cobalt(II) acetylacetonate [Co(acac)₂]

  • Triethylsilane (Et₃SiH)

  • 1,2-Dichloroethane (DCE)

  • Oxygen (balloon)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of (S)-limonene (1.0 mmol) in 1,2-dichloroethane (20 mL) in a round-bottom flask, add Cobalt(II) acetylacetonate (0.1 mmol).

  • Initiation: Stir the mixture at room temperature under an oxygen atmosphere (balloon).

  • Addition of Reducing Agent: Add triethylsilane (2.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,3-dioxabicyclo[3.3.1]nonane derivative.

Data Presentation

The following table summarizes the in vitro antimalarial activity (IC₅₀ values) of various synthetic this compound and 1,2-dioxolane derivatives against different strains of Plasmodium falciparum.

Compound TypeDerivative/AnalogueP. falciparum StrainIC₅₀ (nM)Reference
This compound PlakortinChloroquine-resistant<1000[1][2]
3-Methoxy-4-methoxycarbonyl-1,2-dioxane amide (8e)W2 (CQ-resistant)~200[5]
2,3-Dioxabicyclo[3.3.1]nonane analogueK1 (CQ-resistant)180[6]
1,2-Dioxolane Spiro-1,2-dioxolane amine conjugate3D7 & Dd2~5[7]
Spiro-1,2-dioxolane analogues3D7 & Dd250-150[7]
Bridged Bicyclic Endoperoxide β-Sulfonyl-endoperoxide (39a)NF546-24[8]
β-Sulfonyl-endoperoxide (46a)NF546-24[8]
β-Sulfonyl-endoperoxide (46b)NF546-24[8]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound-containing antimalarial drugs, highlighting key synthetic strategies.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis This compound Ring Formation cluster_modification Analogue Synthesis cluster_evaluation Biological Evaluation Start_Alkene Alkene/Diene Ozonolysis Ozonolysis Start_Alkene->Ozonolysis O₃ Radical_Cyclization Radical Cyclization Start_Alkene->Radical_Cyclization Radical Initiator, O₂ Metal_Catalysis Co(II)-Catalyzed Peroxidation Start_Alkene->Metal_Catalysis Co(II), O₂, Et₃SiH Dioxane_Core This compound Scaffold Ozonolysis->Dioxane_Core Radical_Cyclization->Dioxane_Core Metal_Catalysis->Dioxane_Core Derivatization Functional Group Modification Dioxane_Core->Derivatization Final_Compound Antimalarial Analogue Derivatization->Final_Compound Screening In vitro Antiplasmodial Assay (IC50) Final_Compound->Screening

Caption: Synthetic workflow for this compound antimalarials.

Logical Relationship Diagram

The following diagram illustrates the proposed mechanism of action for this compound-based antimalarial drugs.

Mechanism_of_Action cluster_entry Parasite Interaction cluster_activation Radical Formation cluster_damage Parasite Damage Dioxane_Drug This compound Drug Activation Reductive Cleavage of Endoperoxide Bridge Dioxane_Drug->Activation Fe2 Intraparasitic Fe(II) Fe2->Activation Oxygen_Radical Oxygen-Centered Radical Activation->Oxygen_Radical Carbon_Radical Carbon-Centered Radical Oxygen_Radical->Carbon_Radical Rearrangement Alkylation Alkylation of Parasite Proteins Carbon_Radical->Alkylation Parasite_Death Parasite Death Alkylation->Parasite_Death

Caption: Mechanism of action of this compound antimalarials.

References

Troubleshooting & Optimization

Common challenges in the synthesis and handling of 1,2-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Dioxane Synthesis and Handling

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this cyclic peroxide.

Frequently Asked Questions (FAQs)

Section 1: Synthesis

Q1: My this compound synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in this compound synthesis can stem from several factors. The stability of the peroxide bond is a primary concern, as it is sensitive to a variety of reaction conditions. Common synthesis methods, such as electrophilic or radical cyclizations, can sometimes be poorly suited for complex molecules.[1] Competing side reactions, decomposition of the target molecule under acidic or basic conditions, and the stability of the hydroperoxide precursors are also significant challenges.[2][3] For complex natural product synthesis, incorporating both an oxidation-sensitive side chain and the reduction-sensitive this compound ring is a major hurdle.[1]

Q2: I'm struggling with controlling stereoselectivity in my synthesis. What strategies can I employ?

A2: Achieving high stereoselectivity is a known challenge. The choice of synthesis strategy is critical. For instance, while conjugate addition methods can form the this compound core, they may offer poor control over the relative stereochemistry of side chains and dioxane stereocenters.[1] In contrast, strategies based on the stereospecific intramolecular alkylation of a hydroperoxyacetal or the intramolecular opening of oxetanes by hydroperoxides have been shown to provide good stereoselectivity and yields.[1][4] Utilizing unsaturated hydroperoxides followed by an intramolecular oxa-Michael reaction can also yield high diastereoselectivity in certain cases.[3]

Q3: How can I purify my synthesized this compound derivative, especially when it has other sensitive functional groups?

A3: Purification must be approached with caution due to the potential for peroxide concentration and the sensitivity of the this compound ring. Standard purification techniques like flash column chromatography on silica gel are often employed.[1] It is crucial to use moderate conditions and avoid harsh acids, bases, or high temperatures, which can lead to decomposition.[2] If distillation is considered, it is imperative to first test for and eliminate all peroxides, as they can concentrate and explode upon heating.[5][6][7]

Section 2: Handling and Storage

Q1: What is the primary hazard associated with handling and storing this compound?

A1: The principal hazard is the formation of explosive peroxides, which occurs when this compound is exposed to air.[7] These peroxides can concentrate, particularly during distillation or evaporation, and may explode violently when subjected to heat, shock, or friction.[5][6] It is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air, capable of traveling a considerable distance to an ignition source and flashing back.[5][6]

Q2: How should I properly store this compound to minimize risks?

A2: Proper storage is critical for safety. This compound should be stored in a tightly closed, airtight container, preferably under an inert atmosphere like nitrogen or argon, to prevent contact with air and subsequent peroxide formation.[8][9] The container should be kept in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[5] Storing it in a refrigerator or freezer is also an option, as its melting point is 11.8°C; this keeps it in a solid state, limiting volatility and peroxide formation.[10]

Q3: How often should I test for peroxides, and what is a reliable method?

A3: Any container of this compound that has been opened should be tested for peroxides before each use, especially before any heating or distillation. It is recommended not to store it for more than a year without stabilizers.[10] A common qualitative test involves adding 1 mL of the this compound to 1 mL of a freshly prepared 10% solution of sodium iodide in glacial acetic acid; a yellow color indicates low levels of peroxides, while a brown color suggests high levels.[9] Commercial peroxide test strips are also a convenient alternative.[9]

Q4: I've detected peroxides in my this compound. How can I safely remove them?

A4: If peroxides are detected, they must be removed before the solvent is used or purified by distillation. A common method for peroxide removal involves treatment with a reducing agent. For instance, shaking the solvent with a solution of ferrous sulfate can neutralize the peroxides.[8][10] If you find visible peroxide crystals or if an old container has crystals around the cap, do not open it. This situation is extremely dangerous and requires specialized disposal.[10]

Section 3: Safety

Q1: What personal protective equipment (PPE) is required when working with this compound?

A1: When handling this compound, appropriate PPE is mandatory. This includes splash goggles or a face shield, a lab coat, and impervious gloves.[5][11] All work should be conducted in a well-ventilated chemical fume hood to avoid inhaling the vapors, which are toxic and can cause central nervous system depression as well as liver and kidney damage.[5][12] In cases of insufficient ventilation, a certified vapor respirator is necessary.[5]

Q2: What should I do in case of a spill?

A2: For a small spill, dilute it with water and absorb the mixture with an inert, non-combustible material like sand or earth, then place it in a suitable container for disposal.[5] For a large spill, immediately evacuate the area and eliminate all ignition sources.[7] Contain the spill to prevent it from entering sewers or confined areas. Use spark-proof tools and absorbent materials for cleanup.[11]

Q3: Is this compound considered a carcinogen?

A3: Yes, the isomer 1,4-dioxane is classified as a potential human carcinogen (IARC Group 2B) and a proven animal carcinogen (ACGIH A3), and it is prudent to handle this compound with similar precautions.[5] It is also mutagenic for mammalian somatic cells.[5]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in this compound Synthesis & Handling
Observation Potential Cause(s) Suggested Resolution(s)
Low or No Product Formation 1. Decomposition of precursor or product. 2. Inactive reagents. 3. Unsuitable reaction conditions (temperature, pH).1. Screen different reaction conditions; consider acid/base sensitivity of the dioxane ring.[2] 2. Verify the purity and activity of starting materials and catalysts. 3. Optimize temperature; some cyclizations require specific thermal or photochemical initiation.[3]
Poor Diastereoselectivity 1. Synthesis method lacks inherent stereocontrol. 2. Racemization under reaction conditions.1. Employ a stereospecific synthesis route, such as intramolecular alkylation of a chiral hydroperoxyacetal.[1] 2. Analyze reaction intermediates to identify where selectivity is lost; adjust conditions (e.g., lower temperature, different base/acid).
Product Decomposes During Workup/Purification 1. Exposure to strong acids or bases.[2] 2. High temperatures during solvent removal or chromatography. 3. Presence of residual oxidants or reductants.1. Use neutral workup conditions (e.g., washing with brine). 2. Perform purification at room temperature or below; use techniques like flash chromatography instead of distillation.[1] 3. Ensure all reactive agents are quenched before purification.
Solvent Turns Yellow/Brown Over Time 1. Peroxide formation. 2. Decomposition or polymerization.1. Immediately test for peroxides. If positive, treat with a reducing agent like ferrous sulfate before use.[10] 2. Discard if heavily discolored. Ensure storage is under an inert atmosphere, in the dark, and cool.[9]
Inconsistent Results in Reactions Using this compound as Solvent 1. Presence of water impurities. 2. Presence of peroxide impurities interfering with the reaction.1. Dry the solvent before use. A common method is refluxing over sodium with benzophenone as an indicator until a persistent blue/purple color appears, followed by distillation.[8] 2. Always test for and remove peroxides before use.[10]

Data Presentation

Table 2: Physical and Safety Data for this compound
Property Value Reference(s)
Molecular Formula C₄H₈O₂[2]
Molar Mass 88.106 g·mol⁻¹[2]
Appearance Colorless liquid[2]
Boiling Point 116–117 °C[2]
Flash Point 12 °C (53.6 °F) (Closed Cup) for 1,4-Dioxane[5]
Flammable Limits (for 1,4-Dioxane) Lower: 2%, Upper: 22%[5]
Auto-Ignition Temperature (for 1,4-Dioxane) 180 °C (356 °F)[5]
Acute Toxicity (Oral LD50, Rat, for 1,4-Dioxane) 4200 mg/kg[5]
Acute Toxicity (Vapor LC50, Mouse, for 1,4-Dioxane) 37000 mg/m³ (2 hours)[5]

Note: Some safety data is for the closely related isomer 1,4-dioxane and should be used as a precautionary reference for this compound.

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides

Objective: To detect the presence of peroxides in a sample of this compound.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Sodium iodide (NaI) or Potassium iodide (KI)

  • Test tube

Procedure:

  • Prepare a fresh 10% (w/v) solution of NaI or KI in glacial acetic acid.

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of the freshly prepared acidic iodide solution to the test tube.

  • Gently mix the contents.

  • Observe for any color change against a white background.

    • No color change: Peroxides are not detected.

    • Pale yellow color: Low concentration of peroxides present.

    • Brown color: High and potentially dangerous concentration of peroxides present.

Protocol 2: Laboratory-Scale Removal of Peroxides

Objective: To safely neutralize peroxides in this compound for subsequent use. Warning: Do not perform this procedure on solvents with visible crystal formation.

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 100 mL of deionized water.

  • For every 1 liter of this compound, add 100 mL of the ferrous sulfate solution to a separatory funnel.

  • Add the this compound to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting the funnel to release any pressure.

  • Allow the layers to separate. The aqueous layer containing the iron salts will be at the bottom.

  • Drain and discard the lower aqueous layer.

  • Wash the this compound layer with an equal volume of deionized water to remove any residual iron salts.

  • Separate the layers and collect the this compound.

  • Re-test the this compound for peroxides using Protocol 1 to confirm their removal. Repeat the treatment if necessary.

  • Dry the purified this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before use.

Protocol 3: Example Synthesis of a this compound via Intramolecular Alkylation

Objective: To provide a representative, generalized procedure for the synthesis of a this compound core based on a published method.[1]

Materials:

  • Hydroperoxy acetal precursor (e.g., compound 7a in the cited literature)[1]

  • Anhydrous toluene

  • 18-crown-6

  • Potassium tert-butoxide (KOt-Bu)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (EA) for chromatography

Procedure:

  • To a solution of the hydroperoxy acetal precursor (1.0 eq) in anhydrous toluene, add 18-crown-6 (1.2 eq).

  • Add potassium tert-butoxide (KOt-Bu) (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), watching for the disappearance of the starting material. Additional base may be required.[1]

  • Once the reaction is complete (typically <1 hour), filter the crude reaction mixture through a short pad of silica gel, eluting with a non-polar solvent mixture (e.g., 20% EA/Hex).[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., 5% EA/Hex) to afford the desired this compound product.[1]

Visualizations

cluster_main Decomposition Pathway of this compound dioxane This compound Ring intermediate Ring-Opened Intermediate dioxane->intermediate Acid or Base Catalysis product γ-Hydroxybutyraldehyde intermediate->product Rearrangement cluster_workflow Safe Handling and Purification Workflow receive Receive / Open Container in Fume Hood test_peroxide Test for Peroxides receive->test_peroxide peroxide_pos Peroxides Present? test_peroxide->peroxide_pos remove_peroxide Remove Peroxides (e.g., with FeSO4) peroxide_pos->remove_peroxide Yes dry_solvent Dry Solvent (e.g., Na2SO4, Distillation) peroxide_pos->dry_solvent No remove_peroxide->test_peroxide Re-test use_solvent Use in Experiment dry_solvent->use_solvent store Store Properly: Inert Atmosphere, Dark, Cool use_solvent->store cluster_troubleshooting Synthesis Troubleshooting Logic start Low / No Yield check_reagents Are starting materials pure and precursors stable? start->check_reagents repurify Repurify / Resynthesize Starting Materials check_reagents->repurify No check_conditions Are reaction conditions (temp, time, atm) optimal? check_reagents->check_conditions Yes repurify->check_reagents optimize Optimize Conditions: Screen solvents, catalysts, temperature check_conditions->optimize No check_workup Is product decomposing during workup/purification? check_conditions->check_workup Yes optimize->check_conditions modify_workup Use milder workup: Neutral pH, lower temp, flash chromatography check_workup->modify_workup Yes success Yield Improved check_workup->success No modify_workup->success

References

Improving the stability of 1,2-Dioxane under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-Dioxane. This resource is designed for researchers, scientists, and drug development professionals working with this unique cyclic peroxide. Here you will find essential information, troubleshooting guides, and answers to frequently asked questions to help you improve the stability and successful use of this compound in your experiments.

Overview of this compound

This compound is a six-membered heterocyclic organic compound containing a peroxide linkage (-O-O-).[1][2] Unlike its commonly used solvent isomer, 1,4-dioxane, the peroxide bond makes this compound significantly more reactive and potentially unstable.[2][3] Its chemistry is of growing interest for the synthesis of complex natural products and pharmacologically active agents.[4][5] However, its inherent instability requires careful handling and a thorough understanding of its decomposition pathways to ensure safe and effective use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary concern is the weak peroxide bond, which makes the molecule susceptible to decomposition under various conditions. It is sensitive to heat, light, and the presence of acids or bases.[1][6] Like other cyclic peroxides, it can be potentially explosive when heated.[2]

Q2: What are the main decomposition pathways for this compound?

A2: this compound primarily decomposes through two main routes:

  • Acid/Base Catalysis: In the presence of acids or bases, this compound rearranges and decomposes to form gamma-hydroxybutyraldehyde.[1]

  • Thermal/Photochemical Cleavage: Upon heating or exposure to UV light, the peroxide bond can cleave, leading to the formation of two carbonyl compounds through fragmentation of the ring.[6][7] This is a common pathway for related cyclic peroxides like 1,2-dioxetanes.

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintaining the integrity of this compound. General guidelines for storing peroxides should be followed:

  • Temperature: Store in a refrigerator or freezer. The solid state (melting point 11.8 °C) limits volatility and slows peroxide formation.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[9]

  • Container: Use a tightly sealed, opaque or amber-colored bottle to protect it from light.[9]

  • Additives: While specific stabilizers for this compound are not well-documented, general peroxide stabilizers (reducing agents) could potentially be used, but their compatibility must be tested for your specific application.[8]

Q4: Can I distill this compound?

A4: Extreme caution is advised. Distilling any peroxide-containing compound can be very dangerous as it concentrates the peroxides, which can lead to a violent explosion.[10] Before any distillation, the this compound sample must be tested for the presence of hydroperoxides. If peroxides are detected, they must be removed using a gentle reducing agent.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q: My reaction yield is low, and I'm observing unexpected byproducts. Could this compound decomposition be the cause?

A: Yes, this is a common problem. If your reaction is sensitive to aldehydes or other carbonyl compounds, the decomposition of this compound could be interfering.

  • Check Reaction Conditions: Are you using strong acids or bases? Are you running the reaction at elevated temperatures or exposing it to light? These conditions are known to degrade this compound.[1][6]

  • Test Your Starting Material: Before starting your reaction, test an aliquot of your this compound for purity and the presence of decomposition products like gamma-hydroxybutyraldehyde.

  • Run a Control: Perform a control reaction under your standard conditions without the substrate to see if the this compound decomposes on its own.

Q: I performed a peroxide test on my this compound, and it came back positive. What should I do?

A: Do not heat or concentrate the material.[10] If you have detected low levels of peroxides, you can remove them before using the compound.

  • Purification: A common method for removing peroxides from ethers is to wash them with a fresh solution of a reducing agent, such as ferrous sulfate or sodium bisulfite.[8] The purified this compound should then be re-tested to ensure all peroxides have been removed.

  • Disposal: If high levels of peroxides are present, or if you observe any crystalline solids (which could be explosive polymeric peroxides), do not attempt to purify the material. It should be disposed of according to your institution's hazardous waste protocols for explosive materials.[8]

Q: My synthesis of a substituted this compound is failing. What are the critical parameters?

A: The synthesis of 1,2-dioxanes is often challenging.

  • Purity of Reagents: Ensure your starting materials, particularly the hydroperoxide source (e.g., hydrogen peroxide), are of high quality.

  • Control of pH: Many cyclization reactions to form the this compound ring are sensitive to pH. Acid-catalyzed peroxyacetalization, for instance, can be highly substrate-dependent.[5]

  • Reaction Temperature: Keep temperatures low to prevent the decomposition of the newly formed peroxide ring.

Data Presentation

As quantitative stability data for this compound is limited, the following table summarizes the qualitative factors affecting its stability.

Condition Effect on this compound Primary Decomposition Product(s) Mitigation Strategy
Heat Cleavage of O-O bondCarbonyl compounds (via fragmentation)Store at low temperatures (refrigerate/freeze)[8]; run reactions at or below room temperature.
UV Light Photochemical cleavage of O-O bondCarbonyl compounds (via fragmentation)Store in amber or opaque containers[9]; protect reaction vessels from light.
Acids Catalyzed rearrangement/decompositiongamma-HydroxybutyraldehydeUse neutral or buffered reaction conditions; avoid strong acidic workups.[1]
Bases Catalyzed rearrangement/decompositiongamma-HydroxybutyraldehydeUse neutral or buffered reaction conditions; avoid strong basic workups.[1]
Oxygen/Air Potential for auto-oxidationHydroperoxides, Polymeric PeroxidesStore under an inert atmosphere (N₂ or Ar).[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (Method of Criegee and Müller)

This protocol is based on the first reported synthesis and should be performed with extreme care behind a blast shield.

Materials:

  • Butane-1,4-diol bis(methanesulfonate)

  • 30% Hydrogen peroxide (H₂O₂)

  • Potassium hydroxide (KOH)

  • Ether (diethyl ether)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Carefully prepare a solution of perhydrolysis by mixing 30% H₂O₂ with a stoichiometric amount of KOH in a cooled flask.

  • Slowly add the butane-1,4-diol bis(methanesulfonate) to the cooled perhydrolysis solution with constant stirring, maintaining a low temperature (0-5 °C).

  • Allow the reaction to stir at low temperature for several hours, monitoring the consumption of the starting material by TLC or GC.

  • Once the reaction is complete, carefully perform a workup by extracting the aqueous mixture with cold ether.

  • Wash the combined organic layers with cold, saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • CRITICAL STEP: Before solvent removal, test a small aliquot of the solution for the presence of peroxides. Although the product itself is a peroxide, dangerously concentrated hydroperoxides could have formed.

  • If the solution is deemed safe, carefully remove the solvent under reduced pressure at low temperature to yield crude this compound.

  • Purification can be attempted by vacuum distillation, but this is extremely hazardous and should only be done on a small scale with appropriate safety measures (blast shield, no heating mantle, low temperature).[1]

Protocol 2: Peroxide Test for this compound

This qualitative test helps detect unwanted hydroperoxide impurities.

Materials:

  • This compound sample (1-2 mL)

  • Glacial acetic acid (1 mL)

  • Potassium Iodide (KI), solid or fresh 10% solution (0.5-1 mL)

Procedure:

  • In a test tube, add 1-2 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add a spatula tip of solid KI or 0.5-1 mL of a freshly prepared 10% KI solution.

  • Shake the mixture. The formation of a yellow to dark brown color indicates the presence of peroxides. A faint yellow color suggests low concentrations, while a dark brown color indicates high, potentially dangerous concentrations.

Visualizations

DecompositionPathways Decomposition Pathways of this compound cluster_conditions Reaction Conditions Dioxane This compound AcidBase Acid or Base Catalysis Dioxane->AcidBase HeatLight Heat (Δ) or Light (hν) Dioxane->HeatLight Product1 gamma-Hydroxybutyraldehyde AcidBase->Product1 Rearrangement Product2 Carbonyl Fragments (e.g., Formaldehyde, Acetaldehyde) HeatLight->Product2 Ring Cleavage

Caption: Key decomposition routes for this compound.

Workflow Safe Handling and Purification Workflow start Receive or Synthesize This compound store Store Cold, Dark, and under Inert Gas start->store test Perform Peroxide Test on Aliquot store->test peroxide_pos Peroxides Detected test->peroxide_pos Positive peroxide_neg No Peroxides Detected test->peroxide_neg Negative purify Gentle Purification (e.g., FeSO₄ wash) peroxide_pos->purify use Proceed with Experiment peroxide_neg->use retest Re-test for Peroxides purify->retest retest->peroxide_neg Negative dispose Dispose Safely retest->dispose Positive

Caption: Workflow for safe handling of this compound.

Troubleshooting Troubleshooting Reaction Failures start Low Yield or Unexpected Byproducts? check_conditions Are reaction conditions harsh? (Heat, Acid/Base, Light) start->check_conditions Yes other_cause Instability is less likely. Investigate other causes. start->other_cause No modify_conditions Modify conditions: Lower Temp, Use Buffer, Protect from Light check_conditions->modify_conditions Yes check_reagent Test starting this compound for impurities/peroxides. check_conditions->check_reagent No purify_reagent Purify this compound before use check_reagent->purify_reagent Impure stable_reagent Reagent is pure. Consider other causes. check_reagent->stable_reagent Pure

References

Technical Support Center: Optimization of 1,2-Dioxane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1,2-dioxanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to form the 1,2-dioxane ring?

A1: The primary methods for synthesizing the this compound core structure include:

  • [4+2] Cycloaddition: This method often utilizes singlet oxygen as a dienophile reacting with a suitable 1,3-diene. However, controlling the outcome of these reactions can be challenging.[1]

  • Radical Cyclizations: Using triplet oxygen, this approach can directly construct the heterocyclic ring in a single step, though it may lack selectivity.[1]

  • Cyclization of Hydroperoxides: This two-step method offers better diastereoselectivity. It typically involves the formation of an unsaturated hydroperoxide followed by an intramolecular cyclization.[1] A common approach is the cobalt-catalyzed hydroperoxidation of dienes, followed by an acid-catalyzed intramolecular oxa-Michael reaction.

  • Intramolecular Alkylation: A stereospecific intramolecular alkylation of a hydroperoxyacetal can be an effective method for asymmetric synthesis of substituted 1,2-dioxanes.[2]

Q2: My this compound product is unstable and decomposes. What are the likely causes?

A2: 1,2-dioxanes are cyclic peroxides and can be sensitive to certain conditions. Decomposition is often caused by:

  • Acids and Bases: Both strong acids and bases can catalyze the decomposition of the this compound ring. The parent this compound, for example, decomposes to gamma-hydroxybutyraldehyde in the presence of acids or bases.[3]

  • Reductants: The peroxide bond is susceptible to reduction. Avoid exposure to reducing agents during workup and purification unless intentionally cleaving the bond.

  • Heat: Although relatively stable compared to other peroxides, prolonged exposure to high temperatures can lead to decomposition. This compound itself is potentially explosive when heated.

  • Light: Photochemical decomposition can occur, especially in the presence of photosensitizers.

Q3: What are the key safety precautions when working with this compound synthesis?

A3: Given the peroxidic nature of 1,2-dioxanes, the following safety measures are crucial:

  • Peroxide Detection: Regularly test for the presence of peroxides in your starting materials, solvents (especially ethers), and reaction mixtures.

  • Avoid Concentration: Do not concentrate solutions to dryness unless you are certain that high concentrations of peroxides are not present. Explosive mixtures can form.

  • Shielding: Always use a safety shield, especially when heating or concentrating peroxide-containing solutions.

  • Storage: Store 1,2-dioxanes and related peroxide intermediates in a cool, dark place, away from incompatible materials like strong acids, bases, and metals.

Troubleshooting Guides

Problem: Low or No Yield of this compound

This is a common issue that can stem from various factors throughout the experimental process. Follow this guide to diagnose and resolve the problem.

Step 1: Re-evaluate Starting Materials and Reagents
  • Purity of Starting Materials: Are your diene and peroxide source pure? Impurities can act as catalysts for decomposition or lead to unwanted side reactions.

  • Activity of Catalyst: If using a catalyst (e.g., cobalt salts), ensure it is active. Consider using a fresh batch or a different source.

  • Solvent Quality: Solvents must be anhydrous and free of peroxide contaminants. Ensure proper drying and purification of solvents before use.

Step 2: Scrutinize Reaction Conditions
  • Temperature Control: Many reactions for this compound synthesis are temperature-sensitive. Ensure the reaction temperature is precisely maintained. For example, some cobalt-catalyzed hydroperoxidations are performed at or below room temperature, while cyclization may require gentle heating.

  • Atmosphere: Reactions involving sensitive intermediates should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture contamination.[2]

  • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Quench the reaction once the starting material is consumed to prevent product decomposition.

Step 3: Optimize Workup and Purification
  • Quenching: Use a mild quenching agent if necessary. Avoid strong acids or bases.

  • Extraction: Ensure complete extraction of the product from the aqueous phase. Check the aqueous layer for product before discarding.

  • Chromatography: Silica gel can be slightly acidic and may cause decomposition of sensitive 1,2-dioxanes. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

  • Peroxide-Specific Stains: Use a peroxide-specific stain for TLC plates (e.g., N,N'-dimethyl-p-phenylenediamine solution) to visualize your product and distinguish it from byproducts.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed Disiloxane Formation (Example Data Structure)

This table illustrates how reaction parameters can be systematically varied to optimize yield. A similar approach can be applied to this compound synthesis.

EntryCatalyst (mol %)Base (mol %)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
12NoneDioxane60169254
22K₂CO₃ (4)Dioxane60169982
32Cs₂CO₃ (4)Dioxane60169985
42NaOAc (4)Dioxane60169991
51NaOAc (2)Dioxane60169990

Data adapted from a study on cobalt-catalyzed reactions to demonstrate data organization principles.[4]

Table 2: Influence of Solvent on Acetal Yield (Example Data Structure)

EntrySubstrateSolventYield of Acetals (%)
13,4-hexanediol1,4-Dioxane9
23,4-hexanediolCPME15
33,4-hexanediolCPME (lower conc.)18

CPME: Cyclopentyl methyl ether. Data adapted from a study on dioxolane synthesis.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Alkylation of a Hydroperoxyacetal

This protocol is adapted from a reported asymmetric synthesis of a substituted this compound.[2]

Step A: Ozonolysis to form Hydroperoxyacetal

  • Dissolve the starting mesylate (1.5 mmol) in a mixture of CH₂Cl₂ (20 mL) and methanol (7.8 mL).

  • Cool the solution to -78 °C.

  • Bubble a stream of O₃/O₂ through the solution. Monitor the reaction by TLC until the starting material is consumed.

  • Sparge the reaction mixture with nitrogen to remove excess ozone and allow it to warm to room temperature.

Step B: Cyclization to form this compound

  • To the solution from Step A, add 18-Crown-6 (1.5 mmol).

  • Add potassium tert-butoxide (KOt-Bu) (1.4 mmol) and stir the mixture for 20 minutes.

  • Add a second portion of KOt-Bu (1.5 mmol).

  • After stirring, quench the reaction and proceed with a standard aqueous workup.

  • Purify the crude product by flash column chromatography (e.g., 5% Ethyl Acetate/Hexanes) to yield the this compound. A yield of 79% was reported for a specific substrate.[2]

Protocol 2: General Purification of Dioxane (Illustrative for 1,4-Dioxane)

This protocol for purifying 1,4-dioxane highlights methods to remove common impurities like water, acetals, and peroxides, which are also relevant concerns in this compound synthesis.[7]

  • Peroxide Removal: Reflux the crude dioxane with a reducing agent like NaBH₄ or anhydrous stannous chloride, then distill. Alternatively, acidify with concentrated HCl, shake with ferrous sulfate, and let it stand for 24 hours before filtering.

  • Acetaldehyde Removal: Refluxing with aqueous HCl for 8-12 hours under a nitrogen stream can remove acetaldehyde.

  • Water Removal: After initial treatments, add KOH pellets to the warm solution to form two layers. Decant the dioxane layer and treat with fresh KOH pellets to remove residual water.

  • Final Drying: Reflux the dioxane over sodium metal for 6-12 hours until the sodium surface remains clean, then distill from sodium.

  • Storage: Store the purified dioxane under a nitrogen atmosphere to prevent peroxide formation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (Diene / Alkene) reaction Synthesis Reaction (e.g., Cycloaddition, Cyclization) start->reaction reagents Reagents & Solvents (Peroxide Source, Catalyst) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure this compound analysis->product

General experimental workflow for this compound synthesis.

troubleshooting_yield start Low Reaction Yield check_sm Check Starting Material Purity and Reagent Activity start->check_sm sm_ok Purity/Activity OK check_sm->sm_ok Yes sm_bad Impure/Inactive check_sm->sm_bad No check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) sm_ok->check_conditions action_purify Purify Starting Materials Use Fresh Reagents/Catalyst sm_bad->action_purify end_point Re-run Experiment action_purify->end_point cond_ok Conditions OK check_conditions->cond_ok Yes cond_bad Conditions Suboptimal check_conditions->cond_bad No check_workup Analyze Workup & Purification (Decomposition? Losses?) cond_ok->check_workup action_optimize Optimize Temperature Use Anhydrous Solvent Ensure Inert Atmosphere cond_bad->action_optimize action_optimize->end_point workup_ok Workup OK check_workup->workup_ok No Issues workup_bad Problem Identified check_workup->workup_bad Yes workup_ok->end_point action_modify_workup Use Milder Conditions Deactivate Silica Gel Re-extract Aqueous Layers workup_bad->action_modify_workup action_modify_workup->end_point

Troubleshooting decision tree for low reaction yield.

Simplified diagram of a [4+2] cycloaddition reaction.

References

Technical Support Center: 1,2-Dioxane Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting 1,2-Dioxane decomposition pathways. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving this cyclic peroxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its decomposition relevant?

A1: this compound is a six-membered heterocyclic organic compound containing a peroxide linkage (-O-O-). As a cyclic peroxide, it is thermally and chemically unstable, making it a useful starting material or intermediate in various chemical syntheses.[1] Understanding its decomposition pathways is crucial for controlling reaction outcomes, ensuring safety, and developing robust synthetic protocols.

Q2: What are the primary decomposition pathways for this compound?

A2: this compound primarily decomposes via three main pathways:

  • Thermal Decomposition: Heating this compound leads to the homolytic cleavage of the weak oxygen-oxygen bond, forming a biradical intermediate. This intermediate then rearranges to form gamma-hydroxybutyraldehyde.

  • Acid-Catalyzed Decomposition: In the presence of acids, this compound undergoes heterolytic cleavage of the peroxide bond, leading to the formation of gamma-hydroxybutyraldehyde.[1]

  • Base-Catalyzed Decomposition: Bases can also promote the decomposition of this compound to gamma-hydroxybutyraldehyde.[1]

Q3: What is the main decomposition product of this compound?

A3: The primary and most commonly reported decomposition product of this compound under various conditions (thermal, acidic, or basic) is gamma-hydroxybutyraldehyde.[1]

Q4: Are there any common side products observed during this compound decomposition?

A4: While gamma-hydroxybutyraldehyde is the major product, other side products can form depending on the reaction conditions. These can include products from further reactions of the primary product, such as oligomers or polymers, especially if the reaction is not carefully controlled. In the presence of other reactive species, the biradical intermediate from thermal decomposition can also lead to other byproducts.

Q5: How can I monitor the decomposition of this compound?

A5: The decomposition can be monitored using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to track the disappearance of the this compound signals and the appearance of signals corresponding to gamma-hydroxybutyraldehyde and other byproducts.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile products and byproducts.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress by comparing the spot of the reaction mixture to that of the starting material.

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound decomposition experiments.

Problem Possible Cause Suggested Solution
No or very slow decomposition Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction closely. For thermal decomposition, ensure the temperature is appropriate for homolytic cleavage of the O-O bond.
Inefficient catalyst (for acid/base-catalyzed decomposition).Verify the concentration and activity of the acid or base catalyst. Consider using a stronger or different type of catalyst.
Presence of inhibitors.Ensure all glassware is clean and that solvents and reagents are free from impurities that could quench the reaction.
Reaction is too fast or uncontrollable (runaway reaction) Reaction temperature is too high.Immediately cool the reaction mixture in an ice bath. For future experiments, start at a lower temperature and increase it gradually. Use a solvent with a lower boiling point to help control the temperature through reflux.
Catalyst concentration is too high.Reduce the concentration of the acid or base catalyst. Consider adding the catalyst portion-wise to control the reaction rate.
Low yield of gamma-hydroxybutyraldehyde Formation of side products.Optimize reaction conditions (temperature, reaction time, catalyst concentration) to favor the formation of the desired product. Use high-purity starting materials and solvents.
Instability of the product.Gamma-hydroxybutyraldehyde can be unstable and may undergo further reactions. Work up the reaction promptly once the starting material is consumed. Consider in-situ derivatization of the product to a more stable compound.
Inefficient purification.Gamma-hydroxybutyraldehyde can be challenging to purify due to its polarity and potential for self-condensation. Consider purification by distillation under reduced pressure or by converting it to a more stable derivative before purification.
Formation of unexpected byproducts Presence of impurities in the starting material or solvent.Use highly purified this compound and anhydrous, peroxide-free solvents.
Reaction conditions promoting side reactions.Carefully control the reaction temperature and time. The biradical intermediate in thermal decomposition is highly reactive and can participate in various side reactions.
Difficulty in isolating the product Product is highly soluble in the reaction solvent.Choose a solvent from which the product can be easily separated. If the product is water-soluble, perform an extraction with a suitable organic solvent.
Product is unstable during workup or purification.Perform workup and purification at low temperatures. Avoid exposure to strong acids or bases during workup if they are not part of the reaction. Consider using chromatography on a less acidic stationary phase like deactivated silica gel.

Experimental Protocols

Safety Precautions: Organic peroxides like this compound are potentially explosive and should be handled with extreme care. Always work in a well-ventilated fume hood and behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid friction, grinding, and impact. Store this compound at the recommended temperature and away from heat, light, and incompatible materials.

Protocol 1: Thermal Decomposition of this compound

Objective: To decompose this compound to gamma-hydroxybutyraldehyde using heat.

Materials:

  • This compound

  • Anhydrous, high-boiling point solvent (e.g., toluene, xylene)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Inert gas supply (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the reaction apparatus in a fume hood behind a safety shield.

  • To a round-bottom flask containing a magnetic stir bar, add a solution of this compound in the chosen solvent. The concentration should be kept low (e.g., 0.1 M) to control the reaction rate and dissipate heat.

  • Flush the apparatus with an inert gas.

  • Begin stirring and slowly heat the solution to the desired temperature (start with a lower temperature and gradually increase).

  • Monitor the reaction progress using TLC or by taking aliquots for GC-MS or NMR analysis.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • The crude product can be purified by distillation under reduced pressure.

Protocol 2: Acid-Catalyzed Decomposition of this compound

Objective: To decompose this compound to gamma-hydroxybutyraldehyde using an acid catalyst.

Materials:

  • This compound

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of the acid to the stirred solution.

  • Monitor the reaction progress by TLC, GC-MS, or NMR. The reaction is often faster than thermal decomposition.

  • Once the reaction is complete, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure.

Visualizations

Decomposition_Pathways Decomposition Pathways of this compound Dioxane This compound Thermal Thermal (Heat) Dioxane->Thermal Acid Acid-Catalyzed Dioxane->Acid Heterolytic Cleavage Base Base-Catalyzed Dioxane->Base Heterolytic Cleavage Biradical Biradical Intermediate Thermal->Biradical Homolytic Cleavage GHB gamma-Hydroxybutyraldehyde Acid->GHB Base->GHB Biradical->GHB Rearrangement SideProducts Side Products (e.g., Oligomers) Biradical->SideProducts Side Reactions GHB->SideProducts Further Reactions

Caption: Main decomposition pathways of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Decomposition Start Low Yield of gamma-Hydroxybutyraldehyde CheckCompletion Is the reaction complete? (Check by TLC/NMR/GC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete CheckCompletion->Complete Yes TroubleshootIncomplete Increase Temp./Time Check Catalyst Activity Check for Inhibitors Incomplete->TroubleshootIncomplete CheckSideProducts Are there significant side products? Complete->CheckSideProducts YesSideProducts Optimize Conditions (Temp., Conc., Catalyst) Use Pure Reagents CheckSideProducts->YesSideProducts Yes NoSideProducts Consider Product Instability or Purification Issues CheckSideProducts->NoSideProducts No Purification Improve Purification: Low Temp. Distillation Derivatization NoSideProducts->Purification

Caption: A logical workflow to troubleshoot low reaction yields.

Experimental_Workflow Experimental Workflow for this compound Decomposition Start Start Setup Reaction Setup (Inert Atmosphere, Safety Shield) Start->Setup Reaction Decomposition Reaction (Thermal or Catalytic) Setup->Reaction Monitoring Monitor Progress (TLC, NMR, GC-MS) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purification Purification (Distillation) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

Refining purification techniques for 1,2-Dioxane-containing products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of dioxane-containing products. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common purification challenges.

A Note on Dioxane Isomers: The term "dioxane" can refer to three isomers: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane. While this guide is intended to address techniques for This compound , it is important to note that this compound is a cyclic peroxide and is encountered less frequently than its isomer, 1,4-dioxane , which is a common laboratory solvent.[1][2] Much of the established literature on purification techniques, such as peroxide removal and drying, focuses on 1,4-dioxane. The principles and methods described herein are generally applicable to cyclic ethers and should be adapted as necessary for your specific compound.

Frequently Asked Questions (FAQs)

Q1: How can I detect the presence of peroxides in my dioxane sample?

A1: The presence of peroxides in ethers like dioxane poses a significant explosion risk, especially upon heating or concentration.[2][3] Therefore, testing for peroxides is a critical safety step. Two common methods are:

  • Potassium Iodide (KI) Test: This is a simple and effective method. In the presence of peroxides, iodide (I⁻) is oxidized to iodine (I₂), resulting in a color change. A yellow to brown color indicates the presence of peroxides. Adding a starch solution will produce a dark blue or purple color, which is a more sensitive indicator.[4][5]

  • Peroxide Test Strips: Commercially available test strips provide a semi-quantitative measurement of peroxide concentration. When dipped in the solvent, the strip will change color, and the resulting color can be compared to a chart to estimate the peroxide level.[6]

Q2: What is the most effective way to remove peroxides from dioxane?

A2: Peroxides can be removed by treating the dioxane with a reducing agent. A common and effective method involves the use of ferrous sulfate.[7] The peroxides are reduced by the Fe(II) ions. The resulting material can then be purified by distillation. Another method is to pass the solvent through a column of activated alumina.[8]

Q3: How can I effectively dry dioxane?

A3: Dioxane is hygroscopic and fully miscible with water, which can make it difficult to dry.[1] Several methods can be employed:

  • Common Drying Agents: Anhydrous magnesium sulfate or calcium sulfate can be used for preliminary drying. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets are also effective for removing large amounts of water.[1][8]

  • Reactive Drying Agents: For achieving very low water content, more reactive agents like sodium metal (often with a benzophenone indicator) or calcium hydride (CaH₂) can be used, followed by distillation.[8]

  • Molecular Sieves: 3Å or 4A molecular sieves are effective for drying dioxane to low water levels.[8]

Q4: Dioxane forms an azeotrope with water. How does this affect purification?

A4: 1,4-Dioxane forms a positive azeotrope with water, which is a mixture that boils at a lower temperature than either of its components.[9][10][11] The azeotrope of 1,4-dioxane and water boils at 87.8°C and consists of 82.1% dioxane and 17.9% water by mass.[2] This property can be exploited to remove water via azeotropic distillation.[11] By adding a suitable entrainer like benzene, a ternary azeotrope can be formed to facilitate water removal.

Q5: What are the primary safety precautions to take when purifying dioxane?

A5: Safety is paramount when working with dioxane. Key precautions include:

  • Peroxide Hazard: Always test for peroxides before distillation or concentration. Never distill to dryness, as this can concentrate explosive peroxides.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[5][12]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[12]

  • Ignition Sources: Dioxane is flammable. Keep it away from heat, sparks, and open flames.[3][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light.[12] Consider storing over sodium wire to prevent peroxide formation.[2]

Troubleshooting Guide

Q: My dioxane still tests positive for peroxides after treatment with a reducing agent. What should I do?

A: Possible Causes & Solutions:

  • Insufficient Reducing Agent: The amount of reducing agent may not have been sufficient to react with all the peroxides. Add more reducing agent in small portions and re-test.

  • Inadequate Mixing/Contact Time: Ensure the dioxane and reducing agent are mixed thoroughly and for a sufficient duration. For solid reducing agents, stirring is crucial.

  • Re-formation of Peroxides: If the container is open to the air, peroxides can reform. Conduct the purification under an inert atmosphere (e.g., nitrogen or argon).

Q: I'm having difficulty achieving the desired level of dryness in my dioxane.

A: Possible Causes & Solutions:

  • Ineffective Drying Agent: The chosen drying agent may not be efficient enough for the amount of water present. Consider a multi-step approach: pre-dry with a high-capacity agent like anhydrous MgSO₄ or KOH pellets, then use a high-efficiency agent like molecular sieves or sodium/benzophenone.

  • Exhausted Drying Agent: The drying agent may be saturated with water. Use fresh, properly activated drying agent.

  • Atmospheric Moisture: Dioxane is hygroscopic and can absorb moisture from the air. Ensure your apparatus is dry and, if possible, perform the drying process under an inert atmosphere.

Q: I am trying to remove dioxane from my product, but it's proving difficult.

A: Possible Causes & Solutions:

  • High Boiling Point: Dioxane has a relatively high boiling point (101°C for 1,4-dioxane), which can make its removal by rotary evaporation challenging, especially if your product is volatile.[1]

  • Azeotropic Removal: If your product is not water-sensitive, you can add water and remove the dioxane-water azeotrope by distillation at a lower temperature (87.8°C for 1,4-dioxane).[2]

  • Co-evaporation: Adding a more volatile solvent (e.g., diethyl ether or hexane) and then removing it under vacuum can help to azeotropically remove the residual dioxane. Repeat this process several times.

Data Summary

Table 1: Physical Properties and Azeotropic Data of Dioxane Isomers

PropertyThis compound1,4-Dioxane
Boiling Point 116-117°C[4]101.1°C[10]
Azeotrope with Water Data not readily availableYes[9][10][11]
Azeotrope Boiling Point N/A87.8°C[2][10][11]
Composition of Azeotrope (% Dioxane by mass) N/A82.1%[2]
Composition of Azeotrope (% Water by mass) N/A17.9%[2]

Table 2: Efficiency of Common Drying Agents for 1,4-Dioxane

Drying AgentConditionsResidual Water Content (ppm)Reference
Calcium Hydride (CaH₂)Stirred for 24hModerate[13]
Molecular Sieves (4Å)Static for 24hLow[13]
Sodium (Na)RefluxedLow[13]
Potassium Hydroxide (KOH)Static for 24hHigh[13]
Magnesium Sulfate (MgSO₄)Static for 24hVery High[13]

Note: "Low" indicates a higher efficiency in water removal, while "High" indicates lower efficiency.

Experimental Protocols

Protocol 1: Peroxide Detection with Potassium Iodide

  • Preparation: Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.

  • Procedure: In a clean, dry test tube, add 1-2 mL of the dioxane to be tested.

  • Add 1 mL of the freshly prepared 10% potassium iodide solution.

  • Add a few drops of glacial acetic acid and mix thoroughly.

  • Observation: A pale yellow to brown color in the organic layer indicates the presence of peroxides. For enhanced sensitivity, add a drop of starch indicator solution; a dark blue or purple color confirms the presence of peroxides.

Protocol 2: Peroxide Removal with Ferrous Sulfate

  • Preparation: Prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) and 6 mL of concentrated sulfuric acid in 110 mL of water.

  • Procedure: In a separatory funnel, place the dioxane to be purified.

  • Add the ferrous sulfate solution (approximately 5-10 mL per 100 mL of dioxane).

  • Shake the funnel vigorously for several minutes. Allow the layers to separate.

  • Testing: Drain the aqueous layer. Test a small sample of the dioxane for peroxides using Protocol 1.

  • Repeat if Necessary: If the test is positive, repeat the washing with a fresh portion of the ferrous sulfate solution until the peroxide test is negative.

  • Washing: Wash the treated dioxane with water to remove any residual acid and iron salts.

  • Drying: Dry the purified dioxane using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Distillation: The peroxide-free dioxane can now be safely distilled for further purification. CAUTION: Never distill dioxane that has not been tested and treated for peroxides.

Visualizations

PurificationWorkflow cluster_start Initial Sample cluster_peroxide Peroxide Management cluster_drying Drying cluster_purification Final Purification cluster_end Final Product start Dioxane-containing Product peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Remove Peroxides (e.g., with FeSO4) peroxide_test->peroxide_removal Positive pre_dry Pre-drying (e.g., KOH, MgSO4) peroxide_test->pre_dry Negative peroxide_removal->pre_dry final_dry Final Drying (e.g., Na/benzophenone, molecular sieves) pre_dry->final_dry distillation Distillation final_dry->distillation end_product Purified Product distillation->end_product

Caption: General workflow for the purification of dioxane.

PeroxideFormation initiator Initiator (Light, Heat) dioxane Dioxane dioxanyl_radical Dioxanyl Radical dioxane->dioxanyl_radical H abstraction peroxy_radical Peroxy Radical dioxanyl_radical->peroxy_radical + O2 oxygen O2 hydroperoxide Dioxane Hydroperoxide (Unstable) peroxy_radical->hydroperoxide + Dioxane - Dioxanyl Radical

Caption: Simplified mechanism of peroxide formation in dioxane.

References

Technical Support Center: Synthesis of 1,2-Dioxanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of 1,2-dioxanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2-dioxanes?

A1: Several reliable methods exist for the synthesis of 1,2-dioxanes, with the choice depending on the desired substitution pattern and stereochemistry. Key methods include:

  • [4+2] Cycloaddition of Singlet Oxygen to 1,3-Dienes: This is a powerful method for forming the 1,2-dioxane ring in a single step.[1]

  • Intramolecular Alkylation of Hydroperoxyacetals: This method offers a stereospecific route to functionalized 1,2-dioxanes.[2]

  • Cobalt-Catalyzed Hydroperoxidation followed by Intramolecular Oxa-Michael Addition: This two-step approach allows for the synthesis of 1,2-dioxanes from dienes with high diastereoselectivity.[1][3]

  • Radical Cyclizations: While direct construction of the heterocycle is possible, these reactions can sometimes suffer from a lack of selectivity.[1]

  • Conjugate Addition of a Hydroperoxy Enoate: This method is suitable for forming the this compound propionate core.[2]

Q2: My this compound product appears to be decomposing. What could be the cause?

A2: The this compound ring is sensitive to both acidic and basic conditions, under which it can decompose to γ-hydroxybutyraldehyde.[4] It is crucial to maintain neutral or mildly buffered conditions during workup and purification. Additionally, the peroxide bond can be cleaved under certain reductive or oxidative conditions, so compatibility with other functional groups and reagents must be considered.

Q3: How can I purify my this compound product?

A3: Purification of 1,2-dioxanes typically involves standard chromatographic techniques.

  • Flash Column Chromatography: Silica gel chromatography is a common method. A terminal alkene reduction product, if formed as a byproduct, can often be separated using this technique.[2]

  • High-Performance Liquid Chromatography (HPLC): For separating complex mixtures of diastereomers or closely related byproducts, semi-preparative HPLC can be effective.[2]

  • Crystallization: If the this compound is a solid, recrystallization can be an effective purification method.

It is important to avoid harsh conditions during purification. For instance, using buffered acidic conditions during cyclization can limit the formation of side-products, simplifying purification.[3]

Troubleshooting Guides

Problem: Low Yield in this compound Synthesis

This is a common issue that can arise from several factors depending on the synthetic route.

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - For photooxygenation reactions, ensure the light source is of appropriate wavelength and intensity, and that the photosensitizer is active.[5] - In reactions involving catalysts (e.g., cobalt catalysts), ensure the catalyst is not deactivated and is used in the correct loading.
Side Reactions - Epoxide Formation: In base-mediated cyclizations of hydroperoxy enoates, the enolate intermediate can attack the peroxide to form an epoxide. Consider using buffered acidic conditions with triethylammonium hydrochloride (HNEt3Cl) and catalytic triethylamine (Et3N) to minimize this side reaction.[3] - Lack of Selectivity in Radical Reactions: Radical reactions can sometimes lead to a mixture of products.[1] Consider alternative, more selective methods like intramolecular alkylation if possible. - Formation of 1,4-addition products in diene reactions: In the dioxygenation of 1,3-dienes, both 1,2- and 1,4-addition products can form. The ratio can be influenced by the solvent and reaction conditions.
Product Decomposition - As mentioned in the FAQs, 1,2-dioxanes are sensitive to acid and base.[4] Ensure neutral workup and purification conditions. Use of a mild buffer during the reaction can also be beneficial.
Issues with Starting Materials - Ensure all starting materials, especially dienes and peroxides, are pure. Impurities can lead to side reactions or inhibit the desired transformation.
Problem: Poor Stereoselectivity

Achieving the desired stereochemistry is often a critical challenge in the synthesis of complex molecules containing a this compound ring.

Potential CauseRecommended Solution
Thermodynamic vs. Kinetic Control - In some cyclization reactions, the observed product may be the thermodynamically most stable isomer, which may not be the desired one. To favor the kinetic product, try lowering the reaction temperature.
Substrate Control - The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For example, in the intramolecular alkylation of a hydroperoxyacetal, the stereochemistry of the starting alcohol can control the stereocenters in the final this compound.[2]
Catalyst or Reagent Control - The choice of catalyst or reagents can significantly influence stereoselectivity. For instance, in cobalt-catalyzed hydroperoxidation followed by cyclization, high diastereoselectivity can be achieved.[1][3] The observed 1,2-trans and 1,4-trans stereoselectivity is often due to the preference for substituents to occupy equatorial positions in the transition state.[3]
Conjugate Addition Limitations - Conjugate addition methods may not provide good control over the relative stereochemistry of the sidechain and the dioxane stereocenters. This method predominantly furnishes the this compound isomer with C3 and C6 alkyl substituents in a trans (diequatorial) relationship.[2]

Experimental Protocols

Synthesis of a Functionalized this compound via Intramolecular Alkylation of a Hydroperoxyacetal

This protocol is adapted from a reported asymmetric synthesis.[2]

  • Preparation of the Mesylate Precursor:

    • Dissolve the alcohol precursor (1.0 equiv) in dichloromethane (CH2Cl2) at 0 °C.

    • Add triethylamine (Et3N) (1.2 equiv) followed by methanesulfonyl chloride (MsCl) (1.2 equiv).

    • Allow the reaction to warm to room temperature and stir for 14 hours.

    • Work up the reaction by diluting with CH2Cl2 and washing with saturated aqueous ammonium chloride (NH4Cl) and brine. Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Ozonolysis to form the Hydroperoxyacetal:

    • Dissolve the mesylate (1.0 equiv) in a mixture of CH2Cl2 and methanol (MeOH).

    • Cool the solution to -78 °C and bubble ozone (O3) through the solution until the starting material is consumed (monitored by TLC).

    • Sparge the solution with nitrogen (N2) to remove excess ozone and allow it to warm to room temperature.

  • Cyclization to the this compound:

    • To the solution containing the hydroperoxyacetal, add 18-Crown-6 (1.0 equiv) followed by potassium tert-butoxide (KOt-Bu) (2.0 equiv, added in two portions).

    • Stir the reaction mixture for 20 minutes.

    • Purify the residue by flash column chromatography to afford the this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingLowYield start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Optimize Reaction Conditions: - Increase reaction time - Check catalyst/reagent activity - Increase temperature (with caution) incomplete->solution_incomplete check_side_reactions Analyze for Side Products (NMR, MS) complete->check_side_reactions side_reactions_present Side Reactions Detected check_side_reactions->side_reactions_present Yes no_side_reactions No Major Side Products check_side_reactions->no_side_reactions No solution_side_reactions Modify Reaction Strategy: - Change base/acid conditions - Use buffered system - Switch to a more selective method side_reactions_present->solution_side_reactions check_decomposition Assess Product Stability (Workup/Purification Conditions) no_side_reactions->check_decomposition decomposition_issue Decomposition Suspected check_decomposition->decomposition_issue Yes solution_decomposition Modify Workup/Purification: - Use neutral pH - Avoid harsh reagents - Purify at low temperature decomposition_issue->solution_decomposition

Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.

Experimental Workflow: Two-Step this compound Synthesis from Dienes

TwoStepSynthesis diene Diene Starting Material hydroperoxidation Step 1: Cobalt-Catalyzed Hydroperoxidation (O2, Silane) diene->hydroperoxidation hydroperoxide Unsaturated Hydroperoxide Intermediate hydroperoxidation->hydroperoxide cyclization Step 2: Intramolecular Oxa-Michael Addition (HNEt3Cl, Et3N) hydroperoxide->cyclization dioxane This compound Product cyclization->dioxane

Caption: Workflow for the two-step synthesis of 1,2-dioxanes from dienes.

References

Technical Support Center: Managing the Explosive Hazards of 1,2-Dioxane Peroxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of 1,2-dioxane and the management of its associated peroxide explosion hazards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hazardous?

A1: this compound is a cyclic ether used as a solvent in various chemical processes.[1] Like other ethers, it can react with atmospheric oxygen upon exposure to air and light to form highly unstable and potentially explosive peroxides.[2][3] These peroxides are sensitive to shock, heat, and friction, posing a significant safety risk in a laboratory setting.[2][4]

Q2: How are peroxides formed in this compound?

A2: Peroxide formation in this compound is an auto-oxidation process that occurs via a free-radical chain reaction.[3] This reaction is initiated by factors such as light and heat, which lead to the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen. The resulting radical reacts with molecular oxygen to form a peroxy radical, which then propagates the chain reaction, leading to the accumulation of hydroperoxides and polymeric peroxides.[3]

Q3: What are the visible signs of peroxide formation?

A3: Visual inspection of the solvent container can reveal signs of significant peroxide contamination. These signs include the presence of crystals, a viscous liquid, or a cloudy appearance.[5][6] Crystals may also form around the cap of the container.[5] If any of these signs are observed, the container should not be moved and your institution's Environmental Health & Safety (EH&S) department should be contacted immediately.[5][7]

Q4: How often should I test my this compound for peroxides?

A4: The frequency of testing depends on the age and storage conditions of the solvent. It is recommended to test this compound upon receipt, before each use (especially before distillation or evaporation), and at regular intervals during storage.[8][9] For opened containers, testing every 12 months is a common recommendation, while unopened containers should be tested after 18 months.[10][11]

Q5: What is the maximum safe concentration of peroxides in this compound?

A5: While any detectable level of peroxides warrants caution, a common action level is 20 parts per million (ppm).[12] Solvents with peroxide concentrations approaching or exceeding this level should be disposed of immediately.[12] Concentrations above 100 ppm are considered highly hazardous and require expert handling for disposal.[9]

Troubleshooting Guide

Problem: I need to distill this compound, but I'm concerned about peroxides.

Solution:

  • NEVER distill this compound without first testing for peroxides. Distillation concentrates peroxides, significantly increasing the risk of an explosion.[13][14]

  • Test the solvent using a reliable method, such as peroxide test strips or the potassium iodide test.

  • If peroxides are detected at or above your institution's action level (e.g., 20 ppm), the solvent must be treated to remove the peroxides before distillation.

  • Never distill to dryness. Always leave at least 20% of the liquid volume in the distilling flask to prevent the concentration of any residual peroxides.[8][9]

Problem: My peroxide test for this compound is positive. What should I do?

Solution:

  • If the peroxide concentration is above the safe limit, do not use the solvent.

  • If you are trained and equipped to do so, you can treat the solvent to remove the peroxides using a chemical reduction method (see Experimental Protocols).

  • If you are not comfortable with the procedure, or if the peroxide levels are very high (e.g., >100 ppm), contact your institution's EH&S department for assistance with disposal.[9]

  • Label the container clearly to indicate that it is contaminated with peroxides.

Problem: I found an old, undated bottle of this compound in the lab.

Solution:

  • Handle with extreme caution. Assume that the solvent contains high levels of peroxides.

  • Visually inspect the container for any signs of crystal formation or a viscous layer without moving it unnecessarily.[5]

  • If there are any visible signs of high peroxide concentration, do not touch or move the container. Isolate the area and contact your EH&S or a bomb disposal unit immediately.[2][5]

  • If there are no visible signs, you may proceed with caution to test for peroxides. It is highly recommended to do this in a fume hood with a blast shield.

Quantitative Data on this compound Peroxide Hazards

ParameterValue / ObservationCitation
Activation Energy for Thermal Decomposition 33.4 Kcal/mole[15]
Hazardous Peroxide Concentration Approaching 20 ppm requires immediate disposal.[12]
High Hazard Peroxide Concentration > 100 ppm requires immediate safe disposal by professionals.[9]
Shock Sensitivity Peroxides are shock-sensitive and can be violently explosive in concentrated form or as solids.[2]
Heat Sensitivity Peroxides can decompose violently upon heating.[4]

Experimental Protocols

Protocol 1: Qualitative Detection of Peroxides using Potassium Iodide

This method provides a rapid qualitative assessment of the presence of peroxides.

Materials:

  • This compound sample

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • 5% (w/v) starch solution (freshly prepared)

  • Test tube

Procedure:

  • In a test tube, add 1 mL of the this compound sample.[3]

  • Add 1 mL of glacial acetic acid.[3]

  • Add approximately 0.1 g of solid potassium iodide.[3]

  • Stopper the test tube, shake it, and let it stand for 5 minutes in a dark place.[3]

  • Add a few drops of the freshly prepared 5% starch solution.[3]

Interpretation of Results:

  • Negative: The solution remains colorless.

  • Positive: A yellow to brown color indicates the presence of peroxides. The addition of starch solution will produce a deep blue-black color if peroxides are present.[3]

Protocol 2: Semi-Quantitative Detection of Peroxides using Test Strips

Commercial peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentration.

Materials:

  • This compound sample

  • Commercial peroxide test strips (e.g., Quantofix®)

Procedure:

  • Dip the test strip into the this compound sample for 1 second.

  • Remove the strip and shake off any excess liquid.

  • Wait for the color to develop as specified in the manufacturer's instructions (typically 15-60 seconds).

  • Compare the color of the test strip to the color scale provided with the kit to determine the peroxide concentration in ppm.

Protocol 3: Removal of Peroxides using Ferrous Sulfate

This procedure should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Peroxide-contaminated this compound

  • Aqueous solution of ferrous sulfate (FeSO₄), 60g in 110 mL of water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • For every 1 liter of contaminated this compound, prepare a solution of 60g of ferrous sulfate in 110 mL of water.

  • In a separatory funnel, vigorously shake the this compound with the ferrous sulfate solution.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the this compound with water to remove any residual iron salts.

  • Dry the purified this compound over anhydrous magnesium sulfate or sodium sulfate.

  • Filter or decant the solvent.

  • Crucially, re-test the treated this compound for the presence of peroxides before use.

Visualizations

Peroxide_Formation This compound This compound Initiation Initiation This compound->Initiation Oxygen (Air) Oxygen (Air) Propagation Propagation Oxygen (Air)->Propagation Light/Heat Light/Heat Light/Heat->Initiation Dioxanyl Radical Dioxanyl Radical Initiation->Dioxanyl Radical H abstraction Dioxanyl Radical->Propagation Peroxy Radical Peroxy Radical Propagation->Peroxy Radical This compound Peroxide This compound Peroxide Peroxy Radical->this compound Peroxide H abstraction from another This compound molecule

Caption: Formation of this compound Peroxides.

Peroxide_Detection_Workflow cluster_start Start cluster_test Testing cluster_decision Decision cluster_action Action Obtain_Sample Obtain this compound Sample Perform_Test Perform Peroxide Test (Strips or KI method) Obtain_Sample->Perform_Test Peroxides_Detected Peroxides Detected? Perform_Test->Peroxides_Detected Use_Solvent Safe to Use Peroxides_Detected->Use_Solvent No Remove_Peroxides Proceed to Peroxide Removal Protocol Peroxides_Detected->Remove_Peroxides Yes

Caption: Experimental Workflow for Peroxide Detection.

Contaminated_Solvent_Management Suspect_Contamination Suspect Peroxide Contamination (Old or Undated Solvent) Visual_Inspection Visually Inspect for Crystals/Precipitate Suspect_Contamination->Visual_Inspection Crystals_Present Crystals Present? Visual_Inspection->Crystals_Present Do_Not_Move DO NOT MOVE CONTAINER Contact EH&S Immediately Crystals_Present->Do_Not_Move Yes Test_For_Peroxides Test for Peroxides with Caution Crystals_Present->Test_For_Peroxides No Peroxide_Level Peroxide Level > Safe Limit? Test_For_Peroxides->Peroxide_Level Proceed_With_Use Proceed with Use Peroxide_Level->Proceed_With_Use No Treat_Or_Dispose Treat to Remove Peroxides or Dispose as Hazardous Waste Peroxide_Level->Treat_Or_Dispose Yes

Caption: Decision Tree for Managing Contaminated Solvents.

References

Technical Support Center: Enhancing Diastereoselectivity in 1,2-Dioxane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the stereoselective synthesis of 1,2-dioxanes, critical structures in many natural products with potent biological activities.[1]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of 1,2-dioxanes.

Question: My reaction is producing a low diastereomeric ratio (approaching 1:1). How can I improve the selectivity?

Answer: Low diastereoselectivity is a frequent challenge and can stem from several factors related to reaction control, reagents, and conditions.

  • Primary Causes & Solutions:

    • Thermodynamic vs. Kinetic Control: The reaction may be equilibrating to the most stable diastereomer under thermodynamic control, which might not be the desired product. To favor the kinetically formed product, you should generally lower the reaction temperature.[2] This increases the energy difference between the diastereomeric transition states, enhancing selectivity.[2]

    • Lewis Acid Choice: The coordinating power and steric bulk of the Lewis acid are critical. Acids like TiCl₄, SnCl₄, and BF₃·OEt₂ can influence the transition state geometry.[2] It is highly recommended to screen a variety of Lewis acids to find the optimal one for your specific substrate.[2]

    • Solvent Effects: The polarity of the solvent (e.g., dichloromethane, toluene, acetonitrile) can stabilize or destabilize the transition state, thereby affecting diastereoselectivity.[2] A solvent screen is advisable.

    • Substrate Structure: The steric and electronic properties of your starting materials are paramount. Bulky substituents on the reactants can effectively shield one face of the molecule, favoring the formation of a single diastereomer.[2]

Question: I'm observing significant side product formation and low yields. What are the likely causes and how can I mitigate them?

Answer: Low yields and side products often point to issues with reagent stability, reaction conditions, or competing reaction pathways.

  • Primary Causes & Solutions:

    • Peroxide Instability: The O-O bond is sensitive to reduction and certain reaction conditions. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation or degradation.[3]

    • Reagent Purity: Impurities in starting materials can interfere with catalysts, leading to lower yields and selectivity.[2] Ensure all reagents and solvents are of high purity and anhydrous where required.[3]

    • Reaction Temperature: While low temperatures often favor selectivity, excessively low temperatures may slow the reaction to a halt. Conversely, high temperatures can lead to decomposition. Careful temperature optimization is crucial.

    • Catalyst Loading: The amount of catalyst can be a factor. While higher loading might increase the reaction rate, it can sometimes promote side reactions or lead to lower selectivity.[2]

Question: My enantioselectivity is poor in a chiral catalyst-mediated synthesis. What should I investigate?

Answer: Achieving high enantioselectivity depends heavily on the precise interaction between the substrate and the chiral environment provided by the catalyst.

  • Primary Causes & Solutions:

    • Catalyst and Ligand Choice: The effectiveness of a chiral catalyst is highly substrate-dependent. It is essential to screen a variety of chiral ligands to create the optimal chiral pocket for your specific reaction.[2]

    • Metal Precursor: For transition metal-catalyzed reactions, the choice of the metal precursor can influence enantioselectivity.[2]

    • Additives: In some cases, co-catalysts or additives can significantly enhance enantioselectivity.[2]

    • Solvent Interaction: The solvent can interact with both the catalyst and the substrate, affecting chiral induction. A thorough solvent screen is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving high diastereoselectivity in 1,2-dioxane synthesis?

A1: Several modern synthetic methods offer good stereocontrol. The most successful approaches often involve intramolecular reactions where the stereochemistry of the starting material dictates the product's stereochemistry. Key strategies include:

  • Stereospecific Intramolecular Alkylation: Cyclization of a hydroperoxyacetal is a powerful method where the stereocenters established in the acyclic precursor are transferred to the final this compound ring.[3][4]

  • Intramolecular Oxa-Michael Reactions: Unsaturated hydroperoxides can undergo cyclization in the presence of a catalyst, often with high diastereoselectivity.[1]

  • Peroxycarbenium-Mediated Cycloadditions: A formal [3+2] cycloaddition involving a peroxycarbenium intermediate can provide a reliable route to functionalized 1,2-dioxolanes and 1,2-dioxanes.[1]

  • Radical Cyclizations: While common, these methods often suffer from a lack of selectivity unless guided by specific substrate features.[1][3]

Q2: How critical is solvent choice and what are the best practices?

A2: Solvent choice is crucial. Non-polar solvents like dichloromethane and THF are common.[3] It's imperative to use anhydrous solvents, as water can quench Lewis acids and other sensitive reagents. In some syntheses, dipolar aprotic solvents like dioxane are used, but their environmental and safety profiles should be considered.[5][6]

Q3: What are the most effective analytical methods for determining the diastereomeric ratio of my product?

A3: The most common and reliable methods include:

  • High-Field ¹H NMR Spectroscopy: The different spatial arrangement of protons in diastereomers often results in distinct chemical shifts and coupling constants, allowing for direct integration and ratio determination.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (for enantiomers) or a standard stationary phase (for diastereomers) can achieve baseline separation of isomers, allowing for accurate quantification.

  • Thin-Layer Chromatography (TLC): While primarily used for monitoring reaction progress, TLC can sometimes distinguish between diastereomers, giving a qualitative assessment of the reaction outcome.[3]

Data Presentation: Influence of Conditions on Selectivity

The following table summarizes results from various synthetic approaches to cyclic peroxides, illustrating the impact of different reaction parameters.

Starting Material TypeReaction TypeCatalyst / ReagentSolventTemp (°C)Diastereomeric Ratio (dr) / YieldReference
Hydroperoxy AcetalIntramolecular AlkylationSilver Triflate (AgOTf)Dichloromethane-401:1 / 88%[3]
Unsaturated HydroperoxideIntramolecular Oxa-MichaelHNEt₃Cl / Et₃NNot SpecifiedNot SpecifiedHigh diastereoselectivity[1]
1,3-Diketone, H₂O₂, AlcoholThree-Component ReactionNot SpecifiedNot SpecifiedNot SpecifiedGood yields[1]
Secondary CyclobutanolPeroxidation / RearrangementLewis AcidNot SpecifiedNot SpecifiedPreferred 3,6-cis configuration[1]

Key Experimental Protocols

Protocol 1: Stereospecific Intramolecular Alkylation of a Hydroperoxyacetal

This protocol is based on the principles of forming a this compound core via intramolecular cyclization, a strategy proven effective in the synthesis of natural products like the peroxyplakorates.[3][4][7]

  • Preparation: Under an inert nitrogen atmosphere, dissolve the hydroperoxyacetal precursor (1.0 equiv) in anhydrous dichloromethane (to make a 0.05 M solution).

  • Cooling: Cool the solution to the desired temperature (e.g., -40 °C or -78 °C) using a suitable cooling bath.

  • Initiation: Add the Lewis acid or silver salt (e.g., Silver Trifluoromethanesulfonate, 1.1 equiv) to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3] Visualize the spots using a peroxide-specific stain (e.g., N,N'-dimethyl-p-phenylenediamine spray) and a general stain like ceric molybdate or KMnO₄.[3]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired this compound diastereomer.[3]

Visual Guides and Workflows

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature (e.g., -78°C)? start->check_temp lower_temp Action: Lower reaction temperature to favor kinetic product. check_temp->lower_temp No check_catalyst Have different Lewis acids or catalyst systems been screened? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalyst Action: Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). check_catalyst->screen_catalyst No check_solvent Has solvent polarity been varied? check_catalyst->check_solvent Yes screen_catalyst->check_solvent screen_solvent Action: Screen solvents with varying polarity (e.g., DCM, Toluene, Acetonitrile). check_solvent->screen_solvent No check_substrate Can substrate sterics be modified? check_solvent->check_substrate Yes screen_solvent->check_substrate modify_substrate Action: Introduce bulkier protecting groups or substituents to increase facial bias. check_substrate->modify_substrate Yes end_node Re-evaluate Results check_substrate->end_node No modify_substrate->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Dissolve substrate in anhydrous solvent p2 Establish inert atmosphere (N₂ or Ar) p1->p2 p3 Cool to target temperature (-78°C) p2->p3 r1 Add catalyst / reagent dropwise p3->r1 r2 Stir and monitor by TLC r1->r2 w1 Quench reaction (e.g., sat. NaHCO₃) r2->w1 w2 Perform aqueous workup & extract with organic solvent w1->w2 w3 Dry, filter, and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4 final final w4->final Isolated Product

Caption: General experimental workflow for this compound synthesis.

Strategy_Selection start Goal: Diastereoselective This compound Synthesis q1 Are stereocenters defined in an acyclic precursor? start->q1 strategy1 Strategy: Intramolecular Cyclization (e.g., Hydroperoxyacetal Alkylation) q1->strategy1 Yes q2 Does the precursor contain a Michael acceptor? q1->q2 No strategy2 Strategy: Substrate-Controlled Reaction (e.g., Oxa-Michael Addition) strategy3 Strategy: Catalyst-Controlled Reaction (e.g., Asymmetric Catalysis) q2->strategy2 Yes q2->strategy3 No

Caption: Logic diagram for selecting a synthetic strategy.

References

Technical Support Center: Cobalt-Catalyzed 1,2-Dioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cobalt-catalyzed 1,2-dioxane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cobalt-catalyzed synthesis of 1,2-dioxanes from conjugated dienes and molecular oxygen.

Issue 1: Low or No Conversion of the Starting Diene

  • Question: I am observing very low or no conversion of my starting diene. What are the potential causes and how can I address this?

  • Answer:

    • Inactive Catalyst: The cobalt catalyst may be inactive. Ensure you are using a high-quality, anhydrous cobalt(II) salt, such as cobalt(II) acetylacetonate (Co(acac)₂). The catalyst's activity can be diminished by moisture or improper storage. Consider using a freshly opened bottle or drying the catalyst under vacuum before use.

    • Insufficient Catalyst Loading: The catalyst concentration might be too low. While higher loadings can sometimes lead to side reactions, a certain threshold is necessary to initiate the reaction. Typical catalyst loadings for this reaction range from 1 to 10 mol%. We recommend starting with 5 mol% and optimizing from there.

    • Low Oxygen Concentration: The reaction requires a sufficient supply of molecular oxygen. Ensure that your reaction setup allows for efficient bubbling of oxygen through the reaction mixture or that the reaction is conducted under an oxygen atmosphere (e.g., using an oxygen-filled balloon). For sensitive substrates, an oxygen flow rate of 10 mL/min is a good starting point.

    • Inappropriate Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like 1,2-dichloroethane (DCE) or toluene are generally preferred. Polar coordinating solvents may interfere with the catalyst's activity.

    • Low Reaction Temperature: The reaction may require thermal activation. While some cobalt-catalyzed oxidations proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. A starting temperature of 60-80 °C is recommended for initial trials.

Issue 2: Formation of Multiple Products and Low Selectivity for the this compound

  • Question: My reaction is consuming the starting material, but I am getting a complex mixture of products with a low yield of the desired this compound. What are the likely side reactions and how can I improve selectivity?

  • Answer:

    • Alkene Epoxidation: A common side reaction is the epoxidation of the diene, which can be catalyzed by cobalt complexes.[1] To minimize this, ensure the reaction is run under strictly anhydrous conditions, as water can promote the formation of peroxy acids in situ, which are potent epoxidizing agents.

    • Polymerization: Conjugated dienes can be prone to polymerization, especially at higher temperatures. If you observe the formation of insoluble materials, try lowering the reaction temperature or reducing the reaction time.

    • Over-oxidation/Decomposition: The desired this compound product can be sensitive to the reaction conditions and may undergo further oxidation or decomposition. Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the formation of the desired product has maximized. Over-running the reaction can lead to lower isolated yields.

    • Ligand Effects: The ligand on the cobalt center can significantly influence the selectivity of the reaction. While simple salts like Co(acac)₂ can be effective, the use of specific ligands, such as phosphines or salen-type ligands, can sometimes steer the reaction towards the desired [4+2] cycloaddition pathway and suppress side reactions.[2][3] Experimenting with different cobalt complexes or adding external ligands may improve selectivity.

Issue 3: Difficulty in Purifying the this compound Product

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the recommended purification strategies?

  • Answer:

    • Removal of Cobalt Catalyst: Cobalt salts can be challenging to remove completely. After the reaction, it is often beneficial to perform a preliminary filtration through a short plug of silica gel or Celite to remove the bulk of the catalyst. Washing the organic phase with a mild chelating agent solution, such as aqueous ammonium chloride, can also help in removing residual cobalt.

    • Chromatography: Column chromatography on silica gel is the most common method for purifying 1,2-dioxanes. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and increase the polarity gradually. Be aware that some 1,2-dioxanes can be unstable on silica gel, so it is advisable to use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) and to perform the chromatography quickly.

    • Crystallization: If the this compound is a solid, recrystallization can be an effective purification method.[4] Common solvents for recrystallization include hexanes, pentane, or a mixture of diethyl ether and hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the cobalt-catalyzed synthesis of 1,2-dioxanes from dienes and oxygen?

A1: The precise mechanism is still a subject of investigation, but it is generally believed to proceed through a radical pathway involving a cobalt(II)/cobalt(III) catalytic cycle. A plausible mechanism is outlined below:

Catalytic_Cycle CoII Co(II)L₂ CoIII_O2 [L₂Co(III)-O₂•]⁻ CoII->CoIII_O2 + O₂ CoIII_peroxy L₂Co(III)-O-O• CoIII_O2->CoIII_peroxy Dioxane_complex [Dioxane-Co(III)L₂]⁺ CoIII_peroxy->Dioxane_complex + 1,3-Diene [4+2] Cycloaddition Dioxane_complex->CoII Product Release Dioxane This compound Dioxane_complex->Dioxane Diene 1,3-Diene O2 O₂

Caption: Proposed catalytic cycle for cobalt-catalyzed this compound synthesis.

The cycle is thought to initiate with the activation of molecular oxygen by the Co(II) catalyst to form a cobalt(III)-superoxo species. This reactive intermediate then undergoes a [4+2] cycloaddition with the 1,3-diene to form a cobalt-coordinated endoperoxide. Subsequent release of the this compound product regenerates the Co(II) catalyst.

Q2: Which cobalt catalyst is most effective for this reaction?

A2: Cobalt(II) acetylacetonate (Co(acac)₂) is a commonly used and commercially available catalyst that has shown effectiveness in promoting the aerobic oxidation of dienes.[5] However, the optimal catalyst may be substrate-dependent. Other cobalt salts such as cobalt(II) chloride (CoCl₂) or cobalt(II) acetate (Co(OAc)₂) can also be used. For challenging substrates or to improve selectivity, cobalt complexes with specific ligands, such as salen or phosphine ligands, may offer advantages.[2][3]

Q3: What are the ideal reaction conditions for maximizing the yield of this compound?

A3: The ideal conditions can vary depending on the specific diene substrate. However, a good starting point is to use 5 mol% of Co(acac)₂ in 1,2-dichloroethane (DCE) at 60-80 °C under an oxygen atmosphere. It is crucial to monitor the reaction progress to avoid over-oxidation of the product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the cobalt-catalyzed synthesis of 1,2-dioxanes and related hydroperoxidation reactions, which are key precursors.

Catalyst (mol%)Substrate (Diene)SolventTemp (°C)Time (h)ProductYield (%)Reference
Co(acac)₂ (5)1,3-CyclohexadieneDCE6042,3-Dioxabicyclo[2.2.2]oct-5-ene~40-60*General observation, specific literature data is sparse
Co(salen) (2)MyrceneToluene8012Hydroperoxide mixture75N/A
CoCl₂/dppe (10)IsopreneDCE6020Dimerized products>90[6]

*Note: Quantitative yields for the direct cobalt-catalyzed aerobic [4+2] cycloaddition of simple dienes to 1,2-dioxanes are not extensively reported in the literature, suggesting that this can be a challenging transformation with moderate yields being typical. The provided yield is an estimate based on related reactions.

Experimental Protocols

General Procedure for Cobalt-Catalyzed Aerobic [4+2] Cycloaddition of a 1,3-Diene:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added cobalt(II) acetylacetonate (5 mol%).

  • The flask is evacuated and backfilled with oxygen three times.

  • Anhydrous 1,2-dichloroethane (0.1 M solution based on the diene) is added via syringe.

  • The 1,3-diene (1.0 equiv) is added to the stirred solution.

  • An oxygen-filled balloon is attached to the top of the condenser.

  • The reaction mixture is heated to 60 °C in an oil bath.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check Starting Material Conversion start->check_conversion purification_issue Difficulty in Purification? start->purification_issue low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion, Low Selectivity check_conversion->good_conversion Yes inactive_catalyst Inactive Catalyst? (Use fresh/dry catalyst) low_conversion->inactive_catalyst low_loading Low Catalyst Loading? (Increase loading) low_conversion->low_loading low_o2 Insufficient O₂? (Improve O₂ supply) low_conversion->low_o2 wrong_solvent Wrong Solvent? (Use non-polar, aprotic) low_conversion->wrong_solvent low_temp Low Temperature? (Increase temperature) low_conversion->low_temp side_reactions Side Reactions Occurring? good_conversion->side_reactions epoxidation Epoxidation? (Ensure anhydrous conditions) side_reactions->epoxidation polymerization Polymerization? (Lower temp/time) side_reactions->polymerization decomposition Product Decomposition? (Monitor reaction, shorten time) side_reactions->decomposition remove_co Remove Cobalt Catalyst (Silica plug, wash) purification_issue->remove_co chromatography Optimize Chromatography (Deactivated silica, eluent) purification_issue->chromatography crystallize Attempt Crystallization purification_issue->crystallize

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Stabilizers and inhibitors for long-term storage of 1,2-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective long-term storage of 1,2-Dioxane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound, with a focus on the use of stabilizers and inhibitors to prevent peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the long-term storage of this compound?

A1: The primary hazard of storing this compound is its propensity to form explosive peroxides over time when exposed to atmospheric oxygen and light.[1] This process, known as autoxidation, occurs via a free-radical chain mechanism.[2] These peroxides are sensitive to shock, heat, and friction, and can detonate, posing a significant safety risk in the laboratory.[1][3]

Q2: What are stabilizers and inhibitors, and how do they prevent peroxide formation?

A2: Stabilizers, also known as inhibitors, are chemical compounds added to this compound to prevent or slow down the rate of peroxide formation. They function by scavenging the free radicals that initiate and propagate the autoxidation chain reaction.[[“]] The most common stabilizer used for ethers like this compound is Butylated Hydroxytoluene (BHT).[5]

Q3: What is the recommended stabilizer for this compound and at what concentration should it be used?

A3: Butylated Hydroxytoluene (BHT) is a widely recommended and effective antioxidant stabilizer for this compound.[5] It is typically added at concentrations ranging from 1 to 300 parts per million (ppm). Some sources suggest a typical concentration of 1-6 ppm for diethyl ether, which is structurally similar.

Q4: How should this compound be stored to ensure its long-term stability?

A4: To ensure long-term stability and minimize peroxide formation, this compound should be stored in a cool, dry, and dark place.[6][7] It is crucial to store it in a tightly sealed, opaque container to protect it from light and air.[1] For unstabilized this compound, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[8]

Q5: How often should I test my this compound for peroxides?

A5: The frequency of testing depends on whether the this compound is stabilized and how it is stored. For opened containers of unstabilized this compound, it is recommended to test for peroxides at least every three months.[3] For stabilized this compound, testing every 6 to 12 months is a common practice.[3] However, it is crucial to consult your institution's specific safety guidelines.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Cloudiness or crystal formation in the this compound container. This is a strong indication of significant peroxide formation. The crystals are highly explosive.DO NOT MOVE OR OPEN THE CONTAINER. Isolate the area and immediately contact your institution's Environmental Health and Safety (EHS) department for proper disposal.[9][10]
A peroxide test strip indicates a high concentration of peroxides (e.g., >25 ppm). The stabilizer has been depleted, or the solvent was stored improperly, leading to peroxide accumulation.Do not use the solvent, especially for distillation or evaporation procedures.[11] The solvent should be decontaminated or disposed of as hazardous waste according to your institution's protocols.
A qualitative peroxide test (e.g., potassium iodide) results in a dark brown color. This indicates a high and potentially dangerous concentration of peroxides.Treat the solvent as highly hazardous. Do not use and arrange for immediate and proper disposal through your EHS department.
The expiration date on the manufacturer's label has passed. The stabilizer may no longer be effective, and peroxides may have formed.Test the this compound for peroxides before use. If the peroxide level is acceptable, it may be used, but it should be prioritized for use and re-tested frequently.
Unstabilized this compound was mistakenly left open to the air. Exposure to atmospheric oxygen initiates and accelerates peroxide formation.Immediately test the solvent for peroxides. If the test is negative, add a stabilizer like BHT and store it properly. If the test is positive, proceed with decontamination or disposal.

Quantitative Data Summary

Table 1: Common Stabilizers for this compound

Stabilizer/InhibitorRecommended ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 1 - 300 ppmFree radical scavenger, donates a hydrogen atom to peroxy radicals, terminating the chain reaction.[[“]]
Hydroquinone Varies (less common than BHT)Acts as a radical scavenger.
Ethanol 1 - 2%May act as a radical scavenger, but its mechanism is less defined than BHT. The higher concentration can affect solvent properties.

Table 2: Peroxide Concentration Thresholds and Recommended Actions

Peroxide ConcentrationObservation (Potassium Iodide Test)Recommended Action
< 10 ppmColorlessSafe to use.
10 - 50 ppmPale yellowUse with caution, avoid distillation or evaporation.[12]
> 50 ppmYellow to brownUnsafe to use. Proceed with decontamination or disposal.[12]
> 100 ppmDark brownHighly hazardous. Contact EHS for immediate disposal.[13]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing (Potassium Iodide Method)

Materials:

  • This compound sample

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Starch solution (1% w/v, freshly prepared)

  • Test tubes

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound sample to be tested.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add approximately 100 mg of solid potassium iodide.

  • Stopper the test tube and shake well.

  • Allow the mixture to stand in a dark place for 5 minutes.

  • Observe the color of the solution. A yellow to brown color indicates the presence of peroxides.

  • For increased sensitivity, add a few drops of freshly prepared starch solution. A deep blue-black color confirms the presence of iodine, formed from the reaction of peroxides with KI.[2]

Interpretation:

  • Colorless: Peroxides are not detected at significant levels.

  • Pale Yellow: Low concentration of peroxides.

  • Yellow to Brown: Moderate to high concentration of peroxides.

  • Deep Blue-Black (with starch): Confirms the presence of peroxides.

Protocol 2: Peroxide Removal from this compound

WARNING: This procedure should only be performed by trained personnel on solvents with low to moderate levels of peroxides. Never attempt to treat a solvent that shows visible crystal formation.

Materials:

  • This compound containing peroxides

  • Aqueous solution of sodium bisulfite (NaHSO₃) or ferrous sulfate (FeSO₄) (10% w/v)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Clean, dry storage bottle

  • Peroxide test strips or KI testing reagents

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of the 10% sodium bisulfite or ferrous sulfate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.

  • Drain and discard the aqueous layer.

  • Repeat the washing process (steps 2-5) until a sample of the organic layer tests negative for peroxides using the KI method or a test strip.

  • Wash the this compound with deionized water to remove any remaining reducing agent.

  • Dry the purified this compound by adding anhydrous magnesium sulfate or sodium sulfate and swirling until the solvent is clear.

  • Decant or filter the dry this compound into a clean, dry, and properly labeled storage bottle containing a stabilizer (e.g., BHT).

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat) Dioxane This compound Initiator->Dioxane H abstraction Dioxanyl_Radical 1,2-Dioxanyl Radical Dioxane->Dioxanyl_Radical Oxygen Oxygen (O2) Peroxy_Radical Dioxanylperoxy Radical Dioxanyl_Radical->Peroxy_Radical Reacts with O2 Oxygen->Peroxy_Radical Dioxane2 This compound Peroxy_Radical->Dioxane2 H abstraction Hydroperoxide 1,2-Dioxanyl Hydroperoxide Dioxane2->Hydroperoxide Dioxanyl_Radical2 1,2-Dioxanyl Radical Dioxane2->Dioxanyl_Radical2 Radical1 Radical Species Non_Radical Non-Radical Products Radical1->Non_Radical Radical2 Radical Species Radical2->Non_Radical

Caption: Free-radical chain mechanism of this compound autoxidation.

Experimental_Workflow_Peroxide_Testing cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Action Start Obtain this compound Sample Add_Reagents Add Acetic Acid and KI Start->Add_Reagents Shake Shake and Wait 5 min Add_Reagents->Shake Observe Observe Color Shake->Observe Decision Peroxides Present? Observe->Decision Safe Safe to Use Decision->Safe No (Colorless) Unsafe Unsafe - Decontaminate or Dispose Decision->Unsafe Yes (Yellow/Brown)

Caption: Experimental workflow for peroxide testing in this compound.

Logical_Relationship_Dioxane_Handling Start Handling this compound Check_Appearance Visually Inspect Container (Crystals, Cloudiness) Start->Check_Appearance Appearance_Decision Visible Peroxides? Check_Appearance->Appearance_Decision Contact_EHS DO NOT MOVE Contact EHS Immediately Appearance_Decision->Contact_EHS Yes Check_Date Check 'Date Opened' and Expiration Date Appearance_Decision->Check_Date No Date_Decision Is it within the recommended use period? Check_Date->Date_Decision Test_Peroxides Test for Peroxides Date_Decision->Test_Peroxides No Use_Solvent Proceed with Use Date_Decision->Use_Solvent Yes (if stabilized) Test_Decision Peroxide Level Safe? Test_Peroxides->Test_Decision Test_Decision->Use_Solvent Yes Dispose Decontaminate or Dispose Test_Decision->Dispose No

Caption: Decision-making workflow for the safe handling of this compound.

References

Validation & Comparative

Validating Experimental Results of Reactions Involving 1,2-Dioxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of experimental results is paramount. This guide provides a comparative analysis of reactions involving 1,2-dioxane, offering insights into its synthesis and applications, alongside alternative methodologies. The data presented is intended to aid in the objective assessment of experimental outcomes and the selection of appropriate chemical strategies.

Comparison of Synthetic Routes to 1,2-Dioxanes

The synthesis of the this compound ring is a critical step in the preparation of numerous biologically active compounds. Various methods have been developed, each with distinct advantages and limitations. Below is a summary of key synthetic strategies with their reported yields and reaction conditions.

Synthesis MethodKey Reagents & CatalystsTypical Reaction ConditionsReported Yield (%)Reference(s)
Cobalt-Catalyzed Hydroperoxidation/Oxa-Michael AdditionCo(pic)₂, O₂, TMDSO; HNEt₃Cl, Et₃NAmbient temperature, CH₂Cl₂ or MeCN60-91[1]
[4+2] Cycloaddition with Singlet OxygenPhotosensitizer (e.g., Rose Bengal), light, O₂Varies with sensitizer and substrate, typically 0-25 °CVariable, often moderate to good[2]
Intramolecular Alkylation of a HydroperoxyacetalO₃, MeOH; KHMDS, 18-crown-6Ozonolysis at -78 °C; Cyclization at -78 °C to room temperature~88[3]
Intramolecular Oxetane Opening by HydroperoxidesAcid catalyst (e.g., p-TsOH)CH₂Cl₂, room temperatureGood stereoselectivity and yields[4]

Alternative Methodologies and Reagents

While 1,2-dioxanes are valuable synthons, alternative reagents and methods can be employed for similar chemical transformations. This section explores alternatives in the context of chemiluminescence, a key application of cyclic peroxides.

Chemiluminescence: 1,2-Dioxetanes vs. Peroxyoxalates

The thermal decomposition of 1,2-dioxetanes, four-membered ring analogues of 1,2-dioxanes, is a well-known source of electronically excited carbonyl compounds, leading to light emission. This process can be compared with other chemiluminescent systems, such as the peroxyoxalate reaction.

Feature1,2-Dioxetane DecompositionPeroxyoxalate ReactionKey Differences and Considerations
Mechanism Unimolecular thermal decomposition yielding two carbonyl fragments.Reaction of an oxalate ester with hydrogen peroxide to form a high-energy intermediate (1,2-dioxetanedione).The 1,2-dioxetane reaction is intramolecular, while the peroxyoxalate system is intermolecular and requires an activator (fluorophore).[5]
Efficiency (Quantum Yield) Generally low, with a preference for forming non-emissive triplet states.Can be highly efficient, with quantum yields up to ~30%.The peroxyoxalate system is one of the most efficient non-enzymatic chemiluminescent reactions known.[5]
Applications Probes for in vivo imaging, analytical assays.[6]Analytical applications, light sticks.The tunability of the peroxyoxalate system by varying the fluorophore makes it versatile for different analytical needs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key synthetic methods discussed in this guide.

Protocol 1: Synthesis of 1,2-Dioxanes via Cobalt-Catalyzed Hydroperoxidation and Intramolecular Oxa-Michael Addition

This protocol is adapted from the work of Stasiak and Woerpel (2025).[5]

Step 1: Cobalt-Catalyzed Hydroperoxidation

  • To a solution of the diene (1.0 equiv) in CH₂Cl₂ (0.1 M) is added Co(pic)₂ (0.05 equiv).

  • The solution is stirred under an atmosphere of O₂ at room temperature.

  • Tetramethyldisiloxane (TMDSO) (1.5 equiv) is added dropwise over 1 hour.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated in vacuo and the crude hydroperoxide is purified by silica gel chromatography.

Step 2: Intramolecular Oxa-Michael Addition

  • The purified unsaturated hydroperoxide (1.0 equiv) is dissolved in MeCN (0.1 M).

  • Triethylammonium hydrochloride (HNEt₃Cl) (1.0 equiv) and triethylamine (Et₃N) (0.1 equiv) are added.

  • The mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed in vacuo, and the residue is purified by silica gel chromatography to afford the this compound.

Protocol 2: Asymmetric Synthesis of a this compound via Intramolecular Alkylation of a Hydroperoxyacetal

This protocol is based on the approach to peroxyplakoric acids.[3]

Step 1: Ozonolysis and Hydroperoxyacetal Formation

  • A solution of the alkene precursor (1.0 equiv) in methanol (0.05 M) is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The solution is then purged with N₂ to remove excess ozone.

  • The crude hydroperoxyacetal is obtained after removal of the solvent under reduced pressure and is used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • The crude hydroperoxyacetal (1.0 equiv) is dissolved in THF (0.02 M) and cooled to -78 °C.

  • A solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) and 18-crown-6 (1.1 equiv) in THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography.

Visualizations

Experimental Workflow for this compound Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., Diene) reaction Reaction (e.g., Hydroperoxidation/ Cyclization) start->reaction Reagents, Catalyst workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification pure_product Isolated this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms xray X-ray Crystallography (if crystalline) pure_product->xray

Caption: General experimental workflow for the synthesis and characterization of 1,2-dioxanes.

Signaling Pathway: Chemiluminescence from 1,2-Dioxetane Decomposition

chemiluminescence_pathway dioxetane 1,2-Dioxetane (Ground State) transition_state Transition State dioxetane->transition_state Thermal Activation (Δ) excited_carbonyl Excited Carbonyl* (Singlet or Triplet State) transition_state->excited_carbonyl Chemiexcitation ground_carbonyl Ground State Carbonyl transition_state->ground_carbonyl Non-radiative Decay excited_carbonyl->ground_carbonyl Fluorescence or Phosphorescence light Light Emission (Photon) excited_carbonyl->light heat Heat ground_carbonyl->heat

Caption: Simplified pathway of chemiluminescence via the thermal decomposition of a 1,2-dioxetane.

References

A Comparative Analysis of 1,2-Dioxane and Other Cyclic Peroxides in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-dioxane and other classes of cyclic peroxides, focusing on their performance, stability, and mechanisms in oxidation reactions. The information presented is intended to assist researchers in selecting the appropriate oxidizing agent for their specific synthetic or biological applications.

Introduction to Cyclic Peroxides

Cyclic peroxides are a class of organic compounds characterized by a heterocyclic ring containing a peroxide (-O-O-) linkage. These structures are found in numerous natural products and are valued in synthetic chemistry for their ability to act as potent oxidizing agents.[1] The inherent weakness of the peroxide bond allows for its cleavage under specific conditions to generate reactive oxygen species or radical intermediates, which can then participate in a variety of transformations.[2] This guide compares the six-membered this compound ring system with other significant cyclic peroxides, including five-membered 1,2-dioxolanes, ozonides (1,2,4-trioxolanes), 1,2,4,5-tetraoxanes, and prominent naturally occurring endoperoxides like artemisinin and ascaridole.

Overview of Cyclic Peroxide Structures

The reactivity, stability, and application of cyclic peroxides are heavily influenced by their ring size and the nature of their substituents.

  • 1,2-Dioxanes: A six-membered ring containing a single peroxide bond. The parent compound was first synthesized in 1956.[3] They are relatively stable endoperoxides and are found in over 400 natural products, many of which exhibit cytotoxic, anti-malarial, or antiviral activities.[1]

  • 1,2-Dioxolanes: A five-membered ring analogue of 1,2-dioxanes. These are also found in nature and can be synthesized through methods like the oxidation of cyclopropanes or from β,γ-epoxy ketones.[4][5]

  • 1,2,4-Trioxolanes (Ozonides): Five-membered rings with two peroxide linkages, typically formed from the reaction of alkenes with ozone.[6] This class has been extensively investigated for antimalarial drug discovery.[7]

  • 1,2,4,5-Tetraoxanes: Six-membered rings containing two peroxide linkages. Dispiro-1,2,4,5-tetraoxanes, in particular, are known for their stability and potent antimalarial activity.[8][9]

  • Natural Endoperoxides:

    • Artemisinin: A complex sesquiterpene lactone endoperoxide that is a cornerstone of modern antimalarial therapy.[10][11]

    • Ascaridole: A bicyclic monoterpenoid and one of the first naturally occurring organic peroxides discovered.[12] It is known for its instability when heated or treated with acids.[12][13]

Comparative Performance and Physicochemical Properties

The choice of a cyclic peroxide for an oxidation reaction depends on a balance of its reactivity, stability, and the desired reaction pathway. The following table summarizes key comparative data for these compounds.

Cyclic Peroxide ClassRing SizePeroxide LinkagesRelative StabilityKey ActivatorsPrimary Applications
This compound 6-membered1Generally stable; decomposes with acid/base[3]Heat, Light, Metal CatalystsOrganic Synthesis, Natural Product Scaffolds[1]
1,2-Dioxolane 5-membered1ModerateHeat, Light, Metal CatalystsOrganic Synthesis, Antimalarial Research[1][5]
1,2,4-Trioxolane 5-membered2Variable; can be unstable[6]Fe(II) salts, Heme[14][15]Antimalarial Chemotherapy, Ozonolysis Reactions[7]
1,2,4,5-Tetraoxane 6-membered2Good stability[8]Fe(II) salts, Heme[8]Antimalarial Drug Development[9][16]
Artemisinin Complex1 (in a 1,2,4-trioxane ring)ModerateHeme, Fe(II)[10][17]Antimalarial, Anticancer Research[11][18]
Ascaridole Bicyclic1Unstable; explosive potential[12][13]Heat, Acids, Fe(II)[13][19]Anthelmintic, Organic Synthesis[12][20]

Reaction Mechanisms and Oxidative Pathways

The primary mechanism for many cyclic peroxides involves the cleavage of the O-O bond to form radical species. However, the specific pathway and the nature of the reactive intermediates can vary significantly.

General Oxidation Mechanism

Most cyclic peroxides can be activated by heat, light, or metal catalysts to generate reactive oxygen species (ROS) or carbon-centered radicals.[2] In biological systems, particularly for antimalarial peroxides, activation is often mediated by ferrous iron (Fe²⁺), either from inorganic salts or from heme within the malaria parasite.[8][17] This reaction is believed to be central to their therapeutic effect, leading to oxidative stress and alkylation of parasite proteins and lipids.[8][11]

G cluster_activation Activation cluster_intermediates Reactive Intermediates cluster_outcome Reaction Outcome Cyclic_Peroxide Cyclic Peroxide (R-O-O-R') Radicals Primary & Secondary C-centered Radicals Cyclic_Peroxide->Radicals Fe²⁺-mediated cleavage ROS Reactive Oxygen Species (ROS) Cyclic_Peroxide->ROS e.g., Fenton-like reaction Activator Activator (e.g., Fe²⁺, Heat, UV) Activator->Cyclic_Peroxide Alkylated_Target Alkylated Target Radicals->Alkylated_Target Oxidized_Product Oxidized Product ROS->Oxidized_Product Substrate Substrate (e.g., Biomolecule) Substrate->Oxidized_Product Substrate->Alkylated_Target

Caption: Generalized mechanism for cyclic peroxide activation and subsequent oxidation/alkylation.

Comparative Reactivity
  • 1,2,4,5-Tetraoxanes and 1,2,4-Trioxolanes: These compounds are readily activated by ferrous iron. Spin-trapping experiments have confirmed that Fe(II)-mediated activation of tetraoxanes produces both primary and secondary carbon-centered radical intermediates.[8] Both classes of compounds are capable of inducing phospholipid oxidation under Fenton reaction conditions.[8]

  • Artemisinin: The endoperoxide bridge of artemisinin is critical for its activity. It reacts with heme to generate cytotoxic carbon-centered radicals that alkylate heme and other parasite proteins, leading to parasite death.[10][17]

  • Ascaridole: The activation of ascaridole can also be triggered by Fe²⁺, leading to the formation of carbon-centered radicals.[19] Its reactivity can also lead to the generation of ROS and lipid peroxidation.[20]

  • 1,2-Dioxanes and 1,2-Dioxolanes: In synthetic applications, their reactivity is often harnessed through non-iron-based methods, such as thermal or photochemical activation, or catalysis with other transition metals.[1]

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of cyclic peroxides.

Protocol 1: Synthesis of 1,2-Dioxanes via Intramolecular Oxa-Michael Addition

This protocol describes a two-step synthesis of 1,2-dioxanes from dienes, adapted from methodologies involving cobalt-catalyzed hydroperoxidation.[21]

A. Regioselective Hydroperoxidation:

  • To a solution of the starting diene (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add cobalt(II) picolinate (Co(pic)₂; 0.05 equiv).

  • Add tetramethyldisiloxane (TMDSO; 1.5 equiv) to the mixture.

  • Stir the reaction mixture vigorously under an atmosphere of oxygen (O₂, balloon) at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude unsaturated hydroperoxide is often used in the next step without further purification.

B. Cyclization to form this compound:

  • Dissolve the crude hydroperoxide from the previous step in a solvent such as dichloromethane (CH₂Cl₂).

  • Add triethylammonium hydrochloride (HNEt₃Cl; 1.0 equiv) and a catalytic amount of triethylamine (Et₃N; 0.1 equiv).[21]

  • Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the hydroperoxide by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired this compound.

G start Start: Diene Substrate step1 Step 1: Hydroperoxidation - Co(pic)₂, TMDSO - O₂ atmosphere, 12-24h start->step1 intermediate Crude Unsaturated Hydroperoxide step1->intermediate step2 Step 2: Cyclization - HNEt₃Cl, Et₃N (cat.) - CH₂Cl₂, 1-4h intermediate->step2 workup Aqueous Workup (NaHCO₃, Brine) step2->workup purify Purification (Silica Gel Chromatography) workup->purify end Product: this compound purify->end

Caption: Experimental workflow for the synthesis of 1,2-dioxanes.

Protocol 2: General Procedure for Thioether Oxidation Using a Cyclic Peroxide

This protocol provides a general framework for the oxidation of a sulfide to a sulfoxide. Reaction conditions may need to be optimized based on the specific peroxide used.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioether substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile, dichloromethane, or a mixture with water).

  • Reagent Addition: Add the cyclic peroxide (1.1-1.5 equiv) to the solution. For reactions involving iron-activated peroxides like trioxolanes or tetraoxanes, a solution of FeSO₄·7H₂O (1.1 equiv) in water may be added dropwise.[8] For more stable peroxides like some 1,2-dioxanes, a metal catalyst (e.g., a ruthenium or iron complex) may be required.[22]

  • Reaction: Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux, depending on the peroxide's stability and reactivity) and monitor its progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir for 30 minutes.

  • Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfoxide.

Summary and Recommendations

The selection of a cyclic peroxide for oxidation reactions is a multi-faceted decision involving considerations of reactivity, stability, cost, and the desired reaction mechanism.

G Dioxane This compound + Generally Stable + Natural Product Scaffold - Requires Catalyst/Heat for Oxidation Trioxolane 1,2,4-Trioxolane + High Reactivity with Fe(II) + Antimalarial Applications - Potential Instability Tetraoxane 1,2,4,5-Tetraoxane + Good Stability + Potent Antimalarial + Fe(II) Activated Natural Natural Endoperoxides (Artemisinin, Ascaridole) + Biologically Active + Specific Mechanisms - Ascaridole is Unstable Peroxides Cyclic Peroxides Peroxides->Dioxane Peroxides->Trioxolane Peroxides->Tetraoxane Peroxides->Natural

Caption: Key feature comparison of different cyclic peroxide classes.

  • For General Organic Synthesis: Substituted 1,2-dioxanes and 1,2-dioxolanes offer a good balance of stability and reactivity, making them suitable for controlled oxidation reactions where activation can be triggered by non-biological methods (e.g., catalysis or heat).[1]

  • For Bio-organic and Medicinal Chemistry: 1,2,4-Trioxolanes and 1,2,4,5-tetraoxanes are superior choices when the desired mechanism involves iron-mediated activation, mimicking the mode of action of antimalarial drugs.[8][14] The greater stability of tetraoxanes may offer an advantage in drug design.[8]

  • For Potent, Radical-Mediated Reactions: Highly reactive peroxides like ascaridole or potent agents like artemisinin can be used, but require careful handling due to their potential instability and specific activation requirements.[10][13]

Ultimately, the optimal cyclic peroxide will be dictated by the specific substrate, the desired product, and the intended application, whether in a synthetic laboratory or a biological system.

References

A Comparative Guide to 1,2-Dioxane and 1,4-Dioxane Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1,2-Dioxane and 1,4-Dioxane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings. This document outlines the key differentiating features in their NMR spectra, supported by experimental data and protocols.

Distinguishing Isomers by Symmetry

The primary factor governing the differences in the NMR spectra of this compound and 1,4-Dioxane is molecular symmetry. 1,4-Dioxane possesses a high degree of symmetry (C₂h point group), rendering all its protons and carbon atoms chemically equivalent. In contrast, this compound has lower symmetry (C₂ point group), resulting in two distinct chemical environments for both its protons and carbon atoms.

Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and 1,4-Dioxane. The high symmetry of 1,4-Dioxane leads to a simple spectrum with a single peak in both ¹H and ¹³C NMR.[1] this compound's lower symmetry results in a more complex spectrum with two distinct signals for both protons and carbons.[2]

Compound Structure ¹H NMR (ppm) ¹³C NMR (ppm)
This compound Two multipletsTwo distinct signals
~3.9 - 4.1 (O-CH₂)~65-70
~1.8 - 2.0 (C-CH₂)~25-30
1,4-Dioxane Singlet at ~3.73Singlet at ~67.2

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for dioxane isomers is provided below.

1. Sample Preparation:

  • Weigh 5-20 mg of the dioxane sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of TMS as an internal standard for chemical shift referencing (0.00 ppm).

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Apply baseline correction to the spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

  • Reference the chemical shifts in both ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Visualization of Analytical Workflow

The logical workflow for distinguishing between this compound and 1,4-Dioxane based on their NMR spectra is illustrated below.

Distinguishing_Dioxane_Isomers cluster_start Sample Analysis cluster_analysis Spectral Interpretation cluster_decision Isomer Identification cluster_result Conclusion Start Acquire 1H and 13C NMR Spectra H_NMR Analyze 1H NMR Spectrum Start->H_NMR C_NMR Analyze 13C NMR Spectrum Start->C_NMR Decision_H Number of 1H Signals H_NMR->Decision_H Decision_C Number of 13C Signals C_NMR->Decision_C Dioxane_1_4 1,4-Dioxane Decision_H->Dioxane_1_4 One Signal Dioxane_1_2 This compound Decision_H->Dioxane_1_2 Two Signals Decision_C->Dioxane_1_4 One Signal Decision_C->Dioxane_1_2 Two Signals

Caption: Workflow for distinguishing 1,2- and 1,4-Dioxane via NMR.

Molecular Structures and Symmetry

The structural differences between the two isomers are the root cause of their distinct NMR spectra.

Dioxane_Structures cluster_12 This compound (Lower Symmetry) cluster_14 1,4-Dioxane (Higher Symmetry) C1_2 C1 C4_2 C4 C1_2->C4_2 C2_2 C2 O2_2 O2 C2_2->O2_2 O1_2 O1 O1_2->C1_2 O2_2->O1_2 C3_2 C3 C3_2->C2_2 C4_2->C3_2 C1_4 C1 O1_4 O1 C1_4->O1_4 C2_4 C2 O1_4->C2_4 C3_4 C3 C2_4->C3_4 O2_4 O2 C3_4->O2_4 C4_4 C4 O2_4->C4_4 C4_4->C1_4

Caption: Structures of this compound and 1,4-Dioxane.

References

Unveiling the Architecture of 1,2-Dioxane Derivatives: A Comparative Guide to X-ray Crystallographic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for providing unambiguous structural elucidation, offering critical insights into the conformation and stereochemistry of novel compounds. This guide offers a comparative overview of the application of X-ray crystallography in confirming the molecular structures of various 1,2-dioxane derivatives, a class of compounds with significant therapeutic potential, particularly as antimalarial agents.

This guide will delve into the experimental protocols for single-crystal X-ray diffraction and present a comparative analysis of crystallographic data for a series of this compound derivatives. By examining key structural parameters, this guide aims to provide a valuable resource for researchers working on the design and synthesis of new therapeutic agents based on the this compound scaffold.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, providing a basis for structural comparison. These parameters, including unit cell dimensions, crystal system, and space group, define the crystal lattice and the arrangement of molecules within it. Variations in these parameters can reflect differences in molecular packing and intermolecular interactions arising from different substituent groups on the this compound core.

ParameterDerivative 1 (Trunculin A)Derivative 2 (Plakortin)Derivative 3 (Analogue 3a)
Chemical Formula C₂₅H₄₄O₄C₁₈H₃₄O₄C₁₉H₃₆O₄
Formula Weight 408.61314.47328.50
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group P2₁2₁2₁P2₁P2₁2₁2₁
a (Å) 10.123(2)9.876(1)11.234(3)
b (Å) 15.456(3)12.345(2)14.567(4)
c (Å) 16.789(4)10.567(1)15.890(5)
α (°) 909090
β (°) 90105.12(1)90
γ (°) 909090
Volume (ų) 2623.4(9)1245.6(3)2598.7(1)
Z 424
Calculated Density (g/cm³) 1.0341.0561.045
Radiation (λ, Å) Mo Kα (0.71073)Cu Kα (1.54184)Mo Kα (0.71073)
Temperature (K) 150(2)100(2)123(2)

Note: The data presented for Trunculin A and Plakortin are representative examples based on published crystallographic studies. Analogue 3a is a hypothetical derivative for illustrative purposes.

Key Structural Insights from Crystallographic Data

A comparative analysis of the crystallographic data reveals important structural features of the this compound ring and the influence of its substituents.

Bond Lengths and Angles: The peroxide O-O bond length is a critical parameter in this compound derivatives, typically falling in the range of 1.47-1.49 Å. Deviations from this range can indicate strain or electronic effects from substituents. The C-O-O and C-C-O bond angles within the six-membered ring provide insight into the ring's conformation, which is often a chair or a twisted-chair form.

Conformational Analysis: The puckering parameters of the this compound ring, which can be calculated from the atomic coordinates, quantitatively describe its conformation. This information is crucial for understanding how the molecule will interact with biological targets. For instance, the orientation of substituent groups (axial vs. equatorial) can significantly impact biological activity.

Intermolecular Interactions: The packing of molecules in the crystal lattice is determined by intermolecular forces such as hydrogen bonding, van der Waals interactions, and dipole-dipole interactions. Analysis of these interactions in the crystal structure can provide valuable information about the molecule's potential for forming specific interactions with receptor binding sites.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established protocol.

1. Crystallization: The first and often most challenging step is to grow high-quality single crystals of the this compound derivative. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm in all directions, and free of defects.

2. Crystal Mounting and Data Collection: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures. The crystal is then placed in a single-crystal X-ray diffractometer. The diffractometer uses a focused beam of monochromatic X-rays (typically from a copper or molybdenum source) that is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. A sensitive detector records the intensities and positions of these diffracted spots. Data collection is usually performed at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

3. Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms in the crystal are determined using computational methods, a process known as structure solution. This initial model is then refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles. The final refined structure provides a detailed three-dimensional model of the molecule.

4. Data Deposition: Once the crystal structure is finalized, the crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), where it is assigned a unique deposition number for future reference.

Logical Workflow for Structure Determination

The process of determining the molecular structure of a this compound derivative using X-ray crystallography can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Growth of Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Molecular Structure Validation->Final_Structure signaling_pathway Dioxane This compound Derivative Activation Reductive Activation Dioxane->Activation Heme Heme (Fe²⁺) Heme->Activation Radical Carbon-centered Radical Activation->Radical ROS Reactive Oxygen Species (ROS) Activation->ROS Alkylation Alkylation of Parasite Proteins Radical->Alkylation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Death Parasite Death Alkylation->Death Oxidative_Stress->Death

A Comparative Guide to Assessing the Purity of Synthesized 1,2-Dioxane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 1,2-dioxane compounds, which are cyclic peroxides of interest in medicinal chemistry. Due to the non-chromophoric nature of the this compound ring, specialized HPLC detection methods are required.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture. However, as this compound lacks a UV-absorbing chromophore, conventional UV detection is not feasible.[1] This necessitates the use of alternative detection methods.

Proposed HPLC Method with Refractive Index Detection (HPLC-RID)

A reversed-phase HPLC method coupled with a Refractive Index Detector (RID) offers a universal approach to detecting non-UV active compounds like this compound.[2][3][4]

Experimental Protocol: HPLC-RID for this compound Purity

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The isocratic nature is crucial as RID is sensitive to changes in the mobile phase composition.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure stable baseline for the RID.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.

  • Detection: Refractive Index Detector (RID). The detector temperature should be controlled and matched to the column temperature.

  • Data Analysis: The purity of the this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks.

Potential Impurities in this compound Synthesis

The synthesis of this compound from butane-1,4-diol bis(methanesulfonate) and hydrogen peroxide can lead to several impurities that need to be resolved by the analytical method. These may include:

  • Unreacted starting materials: Butane-1,4-diol bis(methanesulfonate) and residual hydrogen peroxide.

  • Solvents used in the synthesis and workup.

  • Side products from the decomposition of this compound, such as gamma-hydroxybutyraldehyde.

  • Oligomeric peroxides.

Alternative and Comparative Analytical Techniques

While HPLC-RID provides a direct method for purity assessment, other techniques can be employed, each with its own advantages and limitations.

Technique Principle Advantages Disadvantages Typical Application
HPLC with Electrochemical Detection (HPLC-ECD) Separation by HPLC followed by detection of electroactive species (peroxides) via oxidation or reduction at an electrode.[5]High sensitivity and selectivity for peroxides.Requires electroactive analytes; can be complex to set up.Quantification of trace levels of peroxides.
HPLC with Post-Column Derivatization (HPLC-PCD) After separation, the analyte reacts with a reagent to form a UV-active or fluorescent product.[1][6] For peroxides, this can involve UV irradiation to form H2O2, followed by a reaction to produce a detectable species.[7][8][9]Very high sensitivity and selectivity.[10]Can be complex, requiring additional pumps and reactors; derivatization may not be uniform for all peroxide species.Trace analysis of peroxides in complex matrices.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities.This compound may be thermally labile; not suitable for non-volatile impurities.Analysis of volatile organic impurities.
Iodometric Titration The peroxide functional group oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution.Simple, inexpensive, and provides a quantitative measure of total peroxide content (Peroxide Value).Not a separation technique; measures total peroxide content, not individual impurities. Lacks specificity.Rapid assessment of total peroxide content.
Spectrophotometric Methods (e.g., FOX Assay) Based on the oxidation of Fe(II) to Fe(III) by peroxides, which then forms a colored complex with a dye like xylenol orange.High sensitivity for total peroxide content; suitable for high-throughput screening.Also measures total peroxide content without separation; potential for interferences.Quantification of total peroxide concentration.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome synthesis Synthesize this compound workup Purification (e.g., Column Chromatography) synthesis->workup hplc_rid Primary Purity Assay: HPLC-RID workup->hplc_rid Quantitative Purity gc_ms Volatile Impurity Profile: GC-MS workup->gc_ms Residual Solvents titration Total Peroxide Content: Iodometric Titration workup->titration Peroxide Value lc_ms Impurity Identification: LC-MS hplc_rid->lc_ms Identify Unknown Peaks decision Purity Meets Specification? hplc_rid->decision gc_ms->decision titration->decision pass Release for Further Use decision->pass Yes fail Further Purification Required decision->fail No fail->workup

Caption: Workflow for this compound Purity Assessment.

Conclusion

For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended. HPLC with Refractive Index Detection serves as a robust primary method for quantitative purity determination and impurity profiling. This should be complemented by other techniques to gain a complete picture of the compound's purity. Gas Chromatography is valuable for identifying and quantifying volatile impurities, while titration or spectrophotometric methods provide a quick measure of the total peroxide content. For definitive identification of unknown impurities detected in the HPLC chromatogram, hyphenated techniques such as LC-MS are indispensable. The selection of the most appropriate analytical method or combination of methods will depend on the specific requirements of the research or drug development phase, including the need for sensitivity, selectivity, and the nature of the expected impurities.

References

A Comparative Guide to the Reactivity of Dioxane Isomers: 1,2-Dioxane, 1,3-Dioxane, and 1,4-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of the three structural isomers of dioxane: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane. The significant differences in the arrangement of the oxygen atoms within the six-membered ring result in vastly different chemical properties and stability profiles. Understanding these differences is crucial for applications in organic synthesis, solvent selection, and drug development.

Overview of Structural and Reactivity Differences

The reactivity of the dioxane isomers is fundamentally dictated by the functional group present within the cyclic structure.

  • This compound: A cyclic peroxide, characterized by a weak oxygen-oxygen single bond. This makes it highly reactive and potentially explosive, particularly when heated.[1][2] Its chemistry is dominated by homolytic cleavage of the O-O bond.

  • 1,3-Dioxane: A cyclic acetal, which is generally stable under neutral, basic, reductive, and oxidative conditions.[3][4] However, it is highly susceptible to cleavage under acidic conditions via hydrolysis.[3]

  • 1,4-Dioxane: A cyclic ether, known for its high stability and utility as a solvent for a wide range of chemical reactions, including Grignard reactions.[1] While generally unreactive, it can form explosive peroxides over time when exposed to air and light.[5]

The following diagram illustrates the structural differences that lead to these distinct reactivity profiles.

G Structural Comparison of Dioxane Isomers cluster_0 This compound (Cyclic Peroxide) cluster_1 1,3-Dioxane (Cyclic Acetal) cluster_2 1,4-Dioxane (Cyclic Ether) a Unstable O-O bond Prone to homolytic cleavage Potentially explosive b Stable to base and oxidation Labile to acid-catalyzed hydrolysis c Generally stable and inert Good aprotic solvent Forms peroxides on storage

Caption: Structural differences and resulting reactivity of dioxane isomers.

Comparative Reactivity Data

Direct comparative kinetic data for all three isomers under identical conditions is scarce due to their vastly different reactivity. The following table summarizes available data and typical reactivity characteristics.

PropertyThis compound1,3-Dioxane1,4-Dioxane
Functional Group Cyclic PeroxideCyclic AcetalCyclic Ether
Primary Reactive Site O-O bondC-O bonds of the acetalC-H bonds adjacent to oxygen (for peroxide formation)
Thermal Stability Low; potentially explosive upon heating.[1] Decomposes to γ-hydroxybutyraldehyde.[2]Generally stable, but can undergo ring-opening reactions at high temperatures.High; thermally stable up to 300-350°C.[6][7]
Reactivity to Acids Decomposes rapidly.[2]Highly reactive; undergoes rapid acid-catalyzed hydrolysis to form a carbonyl compound and a 1,3-diol.[3] The rate is substituent-dependent.[8]Generally stable to dilute acids, making it a suitable solvent for acid-mediated reactions.
Reactivity to Bases Decomposes.[2]Stable.[3]Stable.
Reactivity to Oxidants Is an oxidant itself.Generally stable to mild oxidizing agents.Resistant to many common oxidants but can be degraded by advanced oxidation processes (AOPs) like UV/H₂O₂ or Fenton's reagent.[9][10]
Reactivity to Reductants Readily reduced.Generally stable.Generally stable.

Experimental Protocols

Protocol 1: Comparative Analysis of Acid-Catalyzed Hydrolysis

This protocol outlines a general method for comparing the hydrolytic stability of 1,3-dioxane and 1,4-dioxane. Due to its inherent instability, this compound is not suitable for this direct comparison.

Objective: To determine the relative rates of acid-catalyzed hydrolysis of 1,3-dioxane and 1,4-dioxane.

Materials:

  • 1,3-Dioxane

  • 1,4-Dioxane

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • A suitable organic co-solvent (e.g., deuterated acetonitrile for NMR monitoring)

  • Internal standard (e.g., trimethylsilylpropanoic acid for NMR)

  • NMR tubes

  • Constant temperature bath

Procedure:

  • Prepare solutions of 1,3-dioxane and 1,4-dioxane of known concentration in the chosen co-solvent, including the internal standard.

  • Place the NMR tubes containing the solutions in a constant temperature bath set to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding a known volume of the hydrochloric acid solution to each NMR tube.

  • Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.

  • Monitor the disappearance of the reactant signals and the appearance of the hydrolysis product signals over time. For 1,3-dioxane, the products will be formaldehyde and 1,3-propanediol.

  • Integrate the signals of the reactants and products relative to the internal standard to determine their concentrations at each time point.

  • Plot the concentration of the reactant versus time and determine the initial rate of reaction. For a pseudo-first-order reaction, a plot of ln([reactant]) versus time will be linear, and the rate constant can be determined from the slope.

Expected Outcome: 1,3-Dioxane will show a significantly faster rate of hydrolysis compared to 1,4-dioxane, which is expected to be largely unreactive under these conditions.

Protocol 2: Assessment of Thermal Stability

This protocol provides a general method for comparing the thermal stability of the three dioxane isomers using differential scanning calorimetry (DSC).

Objective: To determine the onset of thermal decomposition for each dioxane isomer.

Materials:

  • This compound (handle with extreme caution)

  • 1,3-Dioxane

  • 1,4-Dioxane

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

Procedure:

  • Carefully seal a small, accurately weighed sample (1-5 mg) of each dioxane isomer into a hermetically sealed aluminum pan. Extreme caution must be exercised when handling this compound due to its explosive nature.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • An exothermic event will indicate the decomposition of the compound. The onset temperature of this exotherm is a measure of the thermal stability.

Expected Outcome: this compound will exhibit a sharp exotherm at a relatively low temperature, indicative of its low thermal stability. 1,3-Dioxane will be more stable, and 1,4-Dioxane will show the highest thermal stability, with decomposition occurring at a much higher temperature.[6][7]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in reactivity and a general experimental workflow for comparison.

G cluster_0 Reactivity Pathways Dioxane_Isomers Dioxane Isomers Peroxide This compound (Peroxide) Dioxane_Isomers->Peroxide Acetal 1,3-Dioxane (Acetal) Dioxane_Isomers->Acetal Ether 1,4-Dioxane (Ether) Dioxane_Isomers->Ether Homolysis Homolytic Cleavage (Radical Intermediates) Peroxide->Homolysis Heat/Light Hydrolysis Hydrolysis (Carbonyl + Diol) Acetal->Hydrolysis Acid (H+) Peroxidation Peroxide Formation Ether->Peroxidation O2/Light (slow)

Caption: Dominant reactivity pathways for the three dioxane isomers.

G cluster_0 Experimental Workflow for Reactivity Comparison Start Select Dioxane Isomers Choose_Condition Choose Reaction Condition (e.g., Acid, Heat, Base) Start->Choose_Condition Reaction_Setup Set up parallel reactions under identical conditions Choose_Condition->Reaction_Setup Monitoring Monitor reaction progress (e.g., GC, NMR, DSC) Reaction_Setup->Monitoring Data_Analysis Analyze data for rate constants, decomposition temperature, etc. Monitoring->Data_Analysis Comparison Compare reactivity profiles Data_Analysis->Comparison

Caption: A generalized experimental workflow for comparing the reactivity of dioxane isomers.

Conclusion

The three isomers of dioxane exhibit fundamentally different chemical reactivities due to the presence of peroxide, acetal, and ether functionalities in 1,2-, 1,3-, and 1,4-dioxane, respectively. This compound is the least stable and most reactive, primarily undergoing homolytic cleavage of its peroxide bond. 1,3-Dioxane is selectively reactive towards acids, which readily hydrolyze the acetal linkage. 1,4-Dioxane is the most stable and is widely used as a solvent, with its primary reactivity concern being the slow formation of explosive peroxides upon storage. A thorough understanding of these distinct reactivity profiles is essential for the safe and effective use of these compounds in research and industry.

References

A Guide to the Trenches: Comparing Analytical Methods for Trace-Level 1,4-Dioxane Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of 1,4-Dioxane at trace levels is a critical challenge. This potent stabilizer, often found as a byproduct in manufacturing processes, is a probable human carcinogen, necessitating highly sensitive and reliable analytical methods for its quantification in various matrices.

This guide provides an objective comparison of the most prevalent and validated analytical methods for the trace-level detection of 1,4-Dioxane. We will delve into the performance of key U.S. Environmental Protection Agency (EPA) methods—EPA 522, a modified EPA 8270 with Selected Ion Monitoring (SIM) and isotope dilution, and EPA 8260 with heated purge and trap and SIM—supported by experimental data to aid in the selection of the most appropriate method for your specific needs.

Performance at a Glance: A Comparative Data Summary

The selection of an analytical method hinges on its ability to meet the required sensitivity, accuracy, and precision for a given application. The following table summarizes the key performance parameters of the three most common methods for trace-level 1,4-Dioxane analysis.

MethodPrincipleSample PreparationTypical Reporting Limit (RL)Method Detection Limit (MDL)Accuracy (Recovery %)Precision (%RSD)
EPA Method 522 GC/MS with SIMSolid Phase Extraction (SPE)0.05 - 0.1 µg/L[1]0.0198 - 0.042 µg/L[2][3]85 - 99%[4]< 10 - 20%[4][5]
Modified EPA 8270 SIM w/ Isotope Dilution GC/MS with SIMLiquid-Liquid or Solid Phase Extraction0.15 - 0.4 µg/L[1][6]Varies by lab, typically < 1 µg/LTypically 70-130%< 20%
EPA 8260 Heated Purge & Trap w/ SIM GC/MS with SIMHeated Purge and Trap2 - 5 µg/L[1]~0.2 µg/L[5]Generally lower than extraction methods< 20%[5]

Delving into the Details: Experimental Protocols

The successful implementation of any analytical method relies on a thorough understanding of its experimental protocol. Below are detailed methodologies for the key experiments cited.

EPA Method 522: Solid Phase Extraction (SPE) followed by GC/MS-SIM

This method is optimized for the analysis of 1,4-Dioxane in drinking water and is known for its high sensitivity.[7]

1. Sample Preparation (Solid Phase Extraction):

  • A 100-500 mL water sample is passed through a solid phase extraction cartridge, typically containing activated carbon or a polymeric sorbent.[1][8]

  • The cartridge is then washed to remove interfering substances.

  • 1,4-Dioxane is eluted from the cartridge using a small volume of an organic solvent, such as methylene chloride.[9][10]

  • The eluate is concentrated to a final volume, and an internal standard (e.g., 1,4-Dioxane-d8) is added.[1][9]

2. Instrumental Analysis (GC/MS-SIM):

  • An aliquot of the concentrated extract is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • The GC separates 1,4-Dioxane from other components in the sample.

  • The MS is operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of 1,4-Dioxane and its internal standard are monitored, significantly enhancing sensitivity.

Modified EPA Method 8270: Extraction followed by GC/MS-SIM with Isotope Dilution

This method is a robust approach for various matrices and is enhanced by the use of isotope dilution for improved accuracy.[6]

1. Sample Preparation (Extraction):

  • For aqueous samples, a liquid-liquid extraction is typically performed using a solvent like methylene chloride.

  • For solid samples, a solvent extraction is employed.

  • Crucially, a known amount of a labeled internal standard (e.g., 1,4-Dioxane-d8) is added to the sample before extraction. This is the principle of isotope dilution, which corrects for any loss of analyte during sample preparation and analysis.[6]

  • The extract is then concentrated.

2. Instrumental Analysis (GC/MS-SIM):

  • The analysis is carried out using a GC/MS system operating in SIM mode, similar to EPA Method 522.

  • The concentration of 1,4-Dioxane is determined by comparing the response of the native analyte to its isotopically labeled internal standard.

EPA Method 8260: Heated Purge and Trap followed by GC/MS-SIM

This method is suitable for volatile organic compounds and has been adapted for 1,4-Dioxane, particularly in water matrices.

1. Sample Preparation (Heated Purge and Trap):

  • An aliquot of the water sample is placed in a purging vessel and heated to a specific temperature (e.g., 60-80°C) to increase the purging efficiency of the semi-volatile 1,4-Dioxane.[1][5]

  • An inert gas is bubbled through the sample, stripping the 1,4-Dioxane from the matrix.

  • The gas stream is then passed through a sorbent trap, which captures the 1,4-Dioxane.[5]

  • After purging is complete, the trap is rapidly heated, and the desorbed 1,4-Dioxane is transferred to the GC/MS system.[5]

2. Instrumental Analysis (GC/MS-SIM):

  • The analytical determination is performed using a GC/MS operating in SIM mode.

Visualizing the Workflow: A Generalized Approach to Method Validation

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for 1,4-Dioxane.

G General Workflow for 1,4-Dioxane Analytical Method Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters cluster_data Data Analysis & Reporting Sample Sample Collection and Preservation Spiking Spiking with Internal Standard (e.g., 1,4-Dioxane-d8) Sample->Spiking Extraction Extraction/ Concentration (SPE, LLE, P&T) Spiking->Extraction GCMS GC/MS Analysis (SIM Mode) Extraction->GCMS LOD LOD/LOQ Determination GCMS->LOD Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (RSD) GCMS->Precision Linearity Linearity & Range GCMS->Linearity Specificity Specificity GCMS->Specificity Quantification Quantification GCMS->Quantification Report Final Report LOD->Report Accuracy->Report Precision->Report Linearity->Report Specificity->Report Quantification->Report

Caption: General workflow for validating an analytical method for 1,4-Dioxane detection.

References

A Comparative Guide to Experimental and Computational Spectroscopic Analysis of 1,2-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental spectroscopic data for 1,2-dioxane and the computational models used to predict its spectral properties. The objective is to offer a cross-referenced resource for the structural elucidation and characterization of this cyclic peroxide. Due to the relative instability of this compound, comprehensive experimental data, particularly for vibrational spectroscopy, is not as readily available as for its more stable isomers, such as 1,4-dioxane. This guide highlights the crucial role of computational chemistry in complementing and predicting spectroscopic features where experimental data is sparse.

Methodologies and Protocols

Experimental Spectroscopic Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Samples are typically prepared by dissolving this compound in a deuterated solvent, most commonly chloroform-d (CDCl₃).[1][2] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[1][2]

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz). A standard pulse program is used, and multiple scans (e.g., 8-64) are averaged to achieve an adequate signal-to-noise ratio. The resulting free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Signal integration is performed to determine the relative proton ratios.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to yield singlets for each unique carbon environment.[1] Due to the low natural abundance of ¹³C, a larger number of scans is generally required compared to ¹H NMR.[3] Data processing follows a similar procedure of Fourier transformation, phasing, and baseline correction.[3]

Vibrational Spectroscopy (FTIR and Raman):

  • FTIR Spectroscopy: Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a common technique is Attenuated Total Reflectance (ATR), where a drop of the sample is placed on a crystal (e.g., diamond).[4] Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a specified resolution (e.g., 1 cm⁻¹), and multiple scans are averaged to improve the signal quality.[4]

  • Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer, which involves irradiating the sample with a monochromatic laser (e.g., 785 nm excitation).[4] The scattered light is collected and analyzed to generate the vibrational spectrum. The high spatial resolution of Raman microscopy allows for the analysis of very small sample volumes.

Computational Modeling Protocols

Density Functional Theory (DFT) Calculations:

Computational models for predicting the spectroscopic properties of this compound and related molecules predominantly use Density Functional Theory (DFT).

  • Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically performed using a specific functional, such as B3LYP or B3PW91, in conjunction with a basis set like 6-31G*.[5]

  • NMR Chemical Shift Calculation: Following geometry optimization, the NMR chemical shifts are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for this purpose.[6][7] Calculations are often performed using the same or a larger basis set (e.g., 6-311++G(d,p)) to enhance accuracy.[4] Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies for both IR and Raman spectra are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations are performed at the same level of theory as the geometry optimization. The output provides the vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities, which can be used to generate theoretical spectra.

Cross-Referencing Experimental and Computational Data

The following tables summarize the available experimental and theoretical spectroscopic data for this compound. It is important to note the scarcity of specific experimental vibrational data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Parameter Experimental Data (Qualitative) Computational Model Insights
¹H Chemical Shifts (ppm) Two distinct signals are expected due to the two unique proton environments (protons on carbons adjacent to one oxygen vs. protons on carbons adjacent to the other oxygen).[2] The integrated proton ratio is 1:1.[2]DFT calculations can predict the specific chemical shifts for the two non-equivalent sets of protons. The accuracy of these predictions is generally high, especially when appropriate functionals and basis sets are used.
¹H Signal Multiplicity Each signal is expected to be a triplet, as the protons of one CH₂ group are coupled to the two protons of the adjacent, non-equivalent CH₂ group (n+1 rule).[2]Computational models do not directly predict signal multiplicity in the same way as experimental spectra. However, the optimized geometry can be used to infer coupling constants.
¹³C Chemical Shifts (ppm) Two distinct signals are expected, corresponding to the two different carbon environments in the symmetrical this compound ring.[1]Ab initio and DFT methods (e.g., B3LYP/6-31G*) have been successfully used to calculate the ¹³C NMR chemical shifts of this compound and its derivatives.[5] These calculations can provide precise chemical shift values for the two unique carbon atoms.
Table 2: Vibrational Spectroscopic Data (FTIR & Raman)

Experimental FTIR and Raman spectra specifically for this compound are not readily found in the cited literature, with some sources indicating they are unavailable.[1] This is likely due to the compound's instability. For comparative purposes, data for the stable isomer, 1,4-dioxane, is often used as a reference for cyclic ether vibrations.

Vibrational Mode Typical Experimental Frequencies for 1,4-Dioxane (cm⁻¹) [8]Computational Model Predictions for this compound
C-H Stretching 2960, 2890DFT calculations would predict the frequencies for symmetric and asymmetric C-H stretching modes.
CH₂ Deformation/Wagging/Twisting 1457, 1322, 1255Computational models can differentiate between the various CH₂ bending and out-of-plane modes.
C-O-C Stretching 1119, 872The peroxide O-O bond in this compound would give rise to unique vibrational modes not present in 1,4-dioxane, which can be predicted by DFT.
Ring Deformation/Stretching 1057, 889The overall ring vibrations would be calculated, reflecting the C₂ symmetry of the this compound chair conformation.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with computational models, a crucial process in modern chemical characterization.

Spectro_Comp_Workflow Workflow for Cross-Referencing Spectroscopic Data cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_sample This compound Sample nmr_exp NMR Spectroscopy (¹H & ¹³C) exp_sample->nmr_exp vib_exp Vibrational Spectroscopy (FTIR & Raman) exp_sample->vib_exp exp_data Acquired Experimental Spectra nmr_exp->exp_data vib_exp->exp_data analysis Comparative Analysis - Peak Assignment - Structural Validation - Model Refinement exp_data->analysis Experimental Results comp_model Molecular Structure of this compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) comp_model->geom_opt nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc vib_calc Frequency Calculation geom_opt->vib_calc comp_data Predicted Spectroscopic Data nmr_calc->comp_data vib_calc->comp_data comp_data->analysis Computational Predictions

Workflow for comparing experimental and computational spectroscopy.

Conclusion

The spectroscopic characterization of this compound presents a clear case for the synergy between experimental measurements and computational modeling. While NMR spectroscopy provides foundational data on the molecule's symmetric structure, the scarcity of experimental vibrational spectra underscores the challenges posed by less stable molecules. Computational methods, particularly DFT, offer a powerful tool to fill these gaps by providing reliable predictions of NMR chemical shifts and vibrational frequencies. This integrated approach is invaluable for the unambiguous structural assignment and in-depth understanding of molecules like this compound, which is of significant interest in various fields, including medicinal chemistry and materials science.

References

A New Generation of Antimalarials: 1,2-Dioxanes Show Promise Against Drug-Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – As the global health community grapples with the persistent threat of drug-resistant malaria, a promising class of compounds, 1,2-dioxane-based antimalarials, is demonstrating significant efficacy in preclinical studies. Research indicates that these synthetic and natural compounds exhibit potent activity against multiple strains of the malaria parasite, Plasmodium falciparum, including those resistant to conventional therapies. This comparative guide provides an in-depth analysis of the performance of this compound antimalarials against existing drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The hallmark of this compound antimalarials is the presence of an endoperoxide bridge, a feature they share with the current frontline treatment, artemisinin and its derivatives (which contain a 1,2,4-trioxane ring). This structural motif is crucial for their antimalarial activity, which is initiated by the interaction with heme, a byproduct of hemoglobin digestion by the parasite. This interaction leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals, which ultimately induce parasite death through oxidative damage and alkylation of parasite proteins.

Comparative Efficacy: In Vitro and In Vivo Studies

Experimental data reveals that this compound-based compounds, including the natural product plakortin and its synthetic analogs, exhibit potent antimalarial activity. In vitro studies have demonstrated that these compounds are effective against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

In Vitro Efficacy Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting parasite growth in a laboratory setting. The following table summarizes the IC50 values for representative this compound compounds compared to established antimalarial drugs.

Antimalarial Drug ClassCompoundP. falciparum StrainIC50 (nM)
1,2-Dioxanes PlakortinD10 (CQ-S)1117 - 1263[1]
W2 (CQ-R)735 - 760[1]
DihydroplakortinD10 (CQ-S)1117 - 1263[1]
W2 (CQ-R)735 - 760[1]
Synthetic this compound Amide (8e)D10 (CQ-S) / W2 (CQ-R)Comparable to Plakortin[2]
Optimized Synthetic this compoundD10 (CQ-S) / W2 (CQ-R)180[3][4]
Artemisinins (1,2,4-Trioxanes) Artemisinin--
DihydroartemisininP. berghei0.3 x 10⁻⁸ M[5]
ArtesunateP. berghei1.1 x 10⁻⁸ M[5]
Quinolines Chloroquine3D7 (CQ-S)< 15[6]
FCR3 (CQ-R)> 100[6]
MefloquineP. falciparum18.4[6]
Other Atovaquone--
LumefantrineP. falciparum3.7[6]

Note: IC50 values can vary depending on the specific parasite strain and experimental conditions.

In Vivo Efficacy Data

In vivo studies, typically conducted in mouse models of malaria, provide crucial information on a drug's efficacy within a living organism. The 50% effective dose (ED50) represents the dose of a drug that produces a 50% reduction in parasitemia.

Antimalarial Drug ClassCompound/RegimenAnimal ModelEfficacy MetricResult
Endoperoxides (related to 1,2-Dioxanes) Synthetic TrioxaquinesP. vinckei petteri (mouse)ED50 (i.p.)0.7 - 3 mg/kg/day[7]
P. yoelii nigeriensis (mouse)ED50 (p.o.)4 - 17 mg/kg/day[7]
Artemisinins DihydroartemisininP. berghei (mouse)Cure Rate (10 mg/kg)47%[5]
ArtemetherP. vinckei petteri (mouse)ED50 (i.p.)0.3 mg/kg/day[7]
ArtemisininP. vinckei petteri (mouse)ED50 (i.p.)4 mg/kg/day[7]
Other ChloroquineP. berghei (mouse)--

While extensive in vivo data for a broad range of 1,2-dioxanes is still emerging, preliminary studies with related endoperoxides show promising activity.

Mechanism of Action: A Shared Pathway of Radical-Induced Killing

The proposed mechanism of action for this compound-based antimalarials is analogous to that of artemisinin. The process is initiated by the cleavage of the endoperoxide bridge, a reaction catalyzed by intraparasitic ferrous iron (Fe(II)), which is released during the digestion of hemoglobin. This cleavage generates highly reactive oxygen and carbon-centered radicals that are cytotoxic to the parasite.

Mechanism_of_Action cluster_parasite Malaria Parasite Heme Heme (Fe(II)) Activated_Complex Activated Complex Heme->Activated_Complex Dioxane This compound Antimalarial Dioxane->Activated_Complex Interaction O_Radical Oxygen-centered Radical Activated_Complex->O_Radical Endoperoxide Cleavage C_Radical Carbon-centered Radical O_Radical->C_Radical Rearrangement Protein_Damage Parasite Protein Alkylation & Damage C_Radical->Protein_Damage Alkylation Parasite_Death Parasite Death Protein_Damage->Parasite_Death

Caption: Proposed mechanism of action for this compound antimalarials.

Experimental Protocols: A Guide to Efficacy Testing

The evaluation of novel antimalarial compounds involves a standardized set of in vitro and in vivo assays.

In Vitro Susceptibility Testing

A common method for determining the IC50 of an antimalarial compound is the SYBR Green I-based fluorescence assay. This high-throughput method measures the accumulation of parasite DNA as an indicator of growth.

In_Vitro_Workflow cluster_workflow SYBR Green I Assay Workflow Start Start: Prepare Drug Dilutions Culture Add Synchronized Ring-Stage P. falciparum Culture Start->Culture Incubate Incubate for 72 hours Culture->Incubate Lyse Lyse Red Blood Cells & Add SYBR Green I Incubate->Lyse Read Measure Fluorescence (Plate Reader) Lyse->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for in vitro antimalarial susceptibility testing.

Detailed Methodology:

  • Drug Plate Preparation: The this compound compounds and standard control drugs are serially diluted and pre-dosed into 96-well microtiter plates.

  • Parasite Culture: Synchronized ring-stage P. falciparum cultures are added to each well.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The buffer disrupts the red blood cells, allowing the dye to bind to the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is plotted against the drug concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

In Vivo Efficacy Testing

The Peters' 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.

Detailed Methodology:

  • Infection: Mice are infected with a lethal strain of rodent malaria, such as Plasmodium berghei.

  • Treatment: The test compounds are administered orally or intraperitoneally to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite suppression. The ED50 value can be determined by testing a range of drug doses.

Conclusion and Future Directions

The data presented in this guide highlight the significant potential of this compound-based compounds as a new class of antimalarials. Their potent activity against drug-resistant parasite strains and a mechanism of action that leverages the parasite's own biology make them promising candidates for further development. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds and advancing the most promising candidates into clinical trials. The continued exploration of this chemical class offers a new avenue in the fight against malaria, a disease that continues to exact a heavy toll on global health.

References

Benchmarking the performance of different catalysts for 1,2-Dioxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dioxane structural motif is a key feature in a variety of natural products exhibiting significant biological activity, including antimalarial, anticancer, and antifungal properties. The synthesis of this peroxide-containing heterocyclic ring system presents unique challenges due to the inherent instability of the O-O bond. This guide provides a comparative overview of prominent catalytic methods for the synthesis of 1,2-dioxanes, presenting quantitative performance data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting and optimizing synthetic routes.

Performance Benchmarking of Catalytic Methods

The selection of a suitable catalytic system for this compound synthesis is contingent on factors such as desired stereoselectivity, substrate scope, and reaction efficiency. Below is a summary of performance data for several leading catalytic methodologies.

Catalytic MethodCatalyst ExampleSubstrate ExampleYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key Reaction Conditions
Asymmetric Intramolecular Alkylation Potassium tert-butoxide (KOt-Bu)Hydroperoxyacetal derived from an unsaturated mesylate79-871:1N/A (for this catalyst)CH₂Cl₂/MeOH, O₃; then 18-Crown-6, KOt-Bu
Peroxycarbenium-Mediated Synthesis Chiral Imidophosphorimidate (IDPi)Silyl enol ether and a hydroperoxyacetalHighHighHighLewis acid catalysis to generate peroxycarbenium intermediate, followed by trapping with a silylated nucleophile.
Cobalt-Catalyzed Hydroperoxidation/Cyclization Cobalt(II) picolinate (Co(pic)₂) / Et₃N / HNEt₃ClNon-conjugated dienesGoodHigh (in some cases)N/ARegioselective hydroperoxidation followed by triethylamine-catalyzed intramolecular oxa-Michael addition.
Palladium(II)-Catalyzed Cyclization Palladium(II) acetate (Pd(OAc)₂)γ,δ-unsaturated tertiary hydroperoxides41-581.4:1 to 3.2:1N/APd(OAc)₂, pyridine, benzoquinone (BQ) as an oxidant.
TiO₂ Photocatalysis Titanium Dioxide (TiO₂)Non-conjugated dienesup to 64>20:1N/AAerobic conditions, visible light irradiation.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Asymmetric Intramolecular Alkylation of a Hydroperoxyacetal

This method involves the ozonolysis of an unsaturated precursor followed by a base-catalyzed cyclization to form the this compound ring.

Step 1: Ozonolysis An unsaturated mesylate precursor (1.0 eq) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (typically a 3:1 ratio). The solution is cooled to -78 °C, and a stream of ozone (O₃) is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material. The reaction mixture is then purged with nitrogen gas to remove excess ozone.

Step 2: Cyclization To the cold solution from Step 1, 18-crown-6 (1.0 eq) is added, followed by the dropwise addition of a solution of potassium tert-butoxide (KOt-Bu) (1.0 eq) in tetrahydrofuran (THF). The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the this compound product.[1]

Palladium(II)-Catalyzed Cyclization of Unsaturated Hydroperoxides

This protocol utilizes a palladium(II) catalyst to effect the cyclization of γ,δ-unsaturated tertiary hydroperoxides.[2][3]

Reaction Setup: To a solution of the γ,δ-unsaturated tertiary hydroperoxide (1.0 eq) in a suitable solvent (e.g., acetonitrile), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), pyridine (0.2 eq), and benzoquinone (BQ) (1.0 eq) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) and monitored by TLC.

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the this compound.[2]

Cobalt-Catalyzed Hydroperoxidation and Triethylamine-Catalyzed Cyclization

This two-step, one-pot procedure allows for the regioselective synthesis of unsaturated hydroperoxides followed by their cyclization to 1,2-dioxanes.[4]

Step 1: Cobalt-Catalyzed Hydroperoxidation A non-conjugated diene is subjected to a regioselective hydroperoxidation reaction using cobalt(II) picolinate (Co(pic)₂) as the catalyst.

Step 2: Triethylamine-Catalyzed Cyclization The resulting unsaturated hydroperoxide undergoes an intramolecular oxa-Michael addition reaction catalyzed by triethylamine (Et₃N) in the presence of triethylammonium hydrochloride (HNEt₃Cl) to yield the corresponding this compound. This cyclization often proceeds with high diastereoselectivity.[4]

Mechanistic Pathways and Experimental Workflows

Visual representations of the reaction mechanisms and experimental workflows are provided below to facilitate a deeper understanding of these synthetic transformations.

Experimental Workflow for Catalyst Benchmarking

experimental_workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Characterization cluster_comparison Performance Comparison cat_prep Catalyst Synthesis/ Procurement reaction Reaction Setup: - Catalyst Loading - Substrate Concentration - Solvent - Temperature - Time cat_prep->reaction sub_prep Substrate Synthesis/ Purification sub_prep->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring workup Workup & Purification (Chromatography) monitoring->workup analysis Product Analysis: - Yield - Diastereoselectivity (NMR) - Enantioselectivity (Chiral HPLC) workup->analysis data_table Data Tabulation & Comparison analysis->data_table

Caption: A generalized workflow for benchmarking the performance of different catalysts in this compound synthesis.

Proposed Mechanism for Palladium(II)-Catalyzed Cyclization

palladium_mechanism pd_catalyst Pd(II)OAc intermediate1 Peroxypalladium Intermediate (5) pd_catalyst->intermediate1 + Hydroperoxide - HOAc hydroperoxide γ,δ-Unsaturated Hydoperoxide hydroperoxide->intermediate1 intermediate2 Palladacycle intermediate1->intermediate2 Intramolecular Syn-addition cyclization Syn-addition product This compound (2) intermediate2->product pd_hydride Pd(II)-H intermediate2->pd_hydride β-Hydride Elimination beta_hydride β-Hydride Elimination pd0 Pd(0) pd_hydride->pd0 Reductive Elimination of HOAc reductive_elim Reductive Elimination pd0->pd_catalyst Reoxidation by BQ reoxidation Reoxidation (BQ)

Caption: Proposed mechanistic pathway for the palladium(II)-catalyzed cyclization of unsaturated hydroperoxides.[2]

This guide serves as a starting point for researchers venturing into the synthesis of 1,2-dioxanes. The provided data and protocols are based on published literature and should be adapted and optimized for specific substrates and research goals. Careful consideration of safety precautions is paramount when working with peroxide-containing compounds.

References

Safety Operating Guide

Proper Disposal of 1,2-Dioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1,2-Dioxane as a peroxide-forming chemical and a hazardous waste. Improper handling or disposal can lead to the formation of shock-sensitive and explosive peroxide crystals.

This guide provides essential safety and logistical information for the proper disposal of this compound, a cyclic ether with a high potential for peroxide formation. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining compliance with environmental regulations.

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to take the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[2]

  • Static Discharge: Take precautionary measures against static discharge.[2]

  • Do Not Handle if Peroxides are Suspected: If a container of this compound is old, has been opened and stored for an extended period, shows signs of crystallization (especially around the cap), or has a brownish color, do not attempt to move or open it.[3][4] In such cases, contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal service immediately.[5]

Management of this compound in the Laboratory

Proper management of this compound from receipt to disposal is the most effective way to prevent the formation of hazardous peroxides.

ParameterGuidelineRationale
Container Labeling Date containers upon receipt and upon opening.[5]Tracks the age of the chemical to prevent use after its expiration.
Peroxide Testing Test for peroxides quarterly after opening.[5]Monitors for the formation of hazardous peroxides.
Storage Store in a cool, dry, and well-ventilated area away from light and heat. Keep containers tightly closed.[1]Minimizes the rate of peroxide formation.
Disposal Timeline Dispose of containers before the manufacturer's expiration date or within a specified timeframe after opening (typically 3-12 months for peroxide formers).[5][6]Prevents the accumulation of dangerous levels of peroxides.
Step-by-Step Disposal Protocol for this compound

The appropriate disposal procedure for this compound depends on whether it has been properly managed and tested for peroxides.

Experimental Protocol for Peroxide Testing:

A common method for testing for peroxides in ethers is the use of potassium iodide (KI).

  • Preparation of Test Solution: Prepare a fresh, saturated solution of potassium iodide in glacial acetic acid.

  • Testing: In a safe, designated area, add 1 mL of the KI solution to 1-10 mL of the this compound to be tested.

  • Observation: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. Commercially available peroxide test strips can also be used for a more quantitative assessment.[3][5]

Disposal of Properly Managed this compound (No or Low Peroxides):

For this compound that has been regularly tested and found to have no or very low levels of peroxides (typically <100 ppm), follow this procedure:

  • Waste Collection: Collect the this compound waste in a designated, properly labeled hazardous waste container.[7] Do not mix it with other waste streams unless permitted by your institution's EHS office.[7]

  • Dilution (for small quantities): For small quantities, dilution followed by incineration is a recommended method.[3][8][9] The this compound should be slowly added to a compatible solvent (such as #2 fuel oil or other non-flammable hydrocarbons) with mild agitation to reduce the active oxygen content to less than 1%.[8][9]

  • Hazardous Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container by a certified waste management company.[7] All disposal must comply with federal, state, and local regulations.[8][9]

Disposal of Improperly Managed or Peroxide-Contaminated this compound:

If a container of this compound is past its expiration date, has not been tested, or is known to contain high levels of peroxides, it presents a significant explosion hazard.

  • Do Not Move: Do not attempt to move, open, or handle the container.

  • Isolate the Area: Secure the area where the container is located and prevent unauthorized access.

  • Immediate Notification: Immediately contact your institution's EHS office or a high-hazard waste stabilization contractor.[5]

  • Professional Stabilization: A specialized team will be required to safely stabilize the peroxides before the container can be moved and disposed of.[5] This is a costly procedure, underscoring the importance of proper chemical management.[5]

Disposal Workflow for this compound

DisposalWorkflow start This compound for Disposal check_date Check Container Date and Test Records start->check_date properly_managed Properly Managed (Within Date, Tested) check_date->properly_managed Yes improperly_managed Improperly Managed (Expired, Untested, or Visible Crystals) check_date->improperly_managed No test_peroxides Test for Peroxides properly_managed->test_peroxides isolate_area Isolate Area DO NOT MOVE improperly_managed->isolate_area low_peroxides Low/No Peroxides Detected test_peroxides->low_peroxides < 100 ppm high_peroxides High Peroxides Detected test_peroxides->high_peroxides >= 100 ppm collect_waste Collect in Designated Hazardous Waste Container low_peroxides->collect_waste high_peroxides->isolate_area contact_ehs Contact EHS for Hazardous Waste Pickup collect_waste->contact_ehs final_disposal Incineration by Approved Facility contact_ehs->final_disposal contact_high_hazard Contact EHS / High-Hazard Waste Specialist Immediately isolate_area->contact_high_hazard stabilization Professional Stabilization and Disposal contact_high_hazard->stabilization

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of 1,2-Dioxane, a cyclic ether that requires careful management due to its potential hazards. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE, with detailed specifications for optimal protection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles and face shieldProvides maximum protection from splashes and vapors. Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin/Body Flame-retardant and impervious lab coatA complete suit protecting against chemical splashes is necessary. This should be worn over full-length pants and closed-toe shoes.
Hands Chemical-resistant glovesButyl rubber gloves are highly recommended for their excellent resistance to this compound. Nitrile gloves may be suitable for short-term splash protection but should be double-gloved and changed immediately upon contact. Always inspect gloves for any signs of degradation before use.
Respiratory Full-face respirator with appropriate cartridgesA NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or as the primary means of protection.

Glove Compatibility for 1,4-Dioxane (as a proxy for this compound)

The selection of appropriate gloves is critical. The following table provides breakthrough time and permeation data for different glove materials when exposed to 1,4-Dioxane. This data should be used as a guide, and it is always recommended to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialThicknessBreakthrough Time (minutes)Permeation RateRecommendation
Butyl Rubber-> 480ExcellentHighly Recommended
Neoprene/Latex Composite28 mil18FairSuitable for short-term use with caution
Nitrile4.3 - 4.7 mil< 10Not RecommendedNot recommended for direct or prolonged contact. Use for splash protection only and with double gloving.

Note: Breakthrough times and permeation rates can be affected by factors such as temperature, glove thickness, and the concentration of the chemical. Always inspect gloves before use and change them immediately if there are any signs of contamination or degradation.

Operational Plan: Safe Handling of this compound

A strict operational protocol is essential to minimize exposure and prevent accidents.

Preparation
  • Training: All personnel must be fully trained on the hazards of this compound, this standard operating procedure, and emergency response actions before handling the chemical.

  • Location: All work with this compound must be conducted in a certified chemical fume hood with proper ventilation.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for flammable solvents should also be available.

  • Peroxide Check: this compound can form explosive peroxides upon storage, especially after a container has been opened. Test for the presence of peroxides before each use, particularly if the solvent has been stored for an extended period.

Experimental Protocol: Example of a Grignard Reaction using a Dioxane Solvent

This protocol is provided as a representative example of a common laboratory procedure where a dioxane is used as a solvent.

Objective: To perform a Grignard reaction for the formation of a tertiary alcohol.

Materials:

  • Magnesium turnings

  • Anhydrous this compound

  • Alkyl or aryl halide

  • Ketone

  • Round-bottom flask with a condenser and addition funnel

  • Stir plate and stir bar

  • Heating mantle

  • Ice bath

  • Dilute acid for workup

Procedure:

  • Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Place the magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small amount of the alkyl or aryl halide dissolved in anhydrous this compound to the magnesium to initiate the reaction.

  • Once the reaction has started, add the remaining alkyl or aryl halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium has been consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the ketone dissolved in anhydrous this compound to the Grignard reagent.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Carefully quench the reaction by slowly adding a dilute acid solution.

  • Proceed with the appropriate workup and purification steps for the desired tertiary alcohol product.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: All this compound waste, including contaminated solvents, reaction mixtures, and disposable labware, must be collected in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste. The container must be kept tightly sealed when not in use.

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition.

  • Pickup and Disposal: Once the container is full, arrange for pickup and disposal by your institution's EHS-approved hazardous waste management service.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is required.

  • Spill:

    • Minor Spill (<100 mL in a fume hood):

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

      • Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.

      • Clean the spill area with soap and water.

    • Major Spill (>100 mL or outside a fume hood):

      • Evacuate the laboratory immediately and alert others to evacuate.

      • If the spill is flammable, turn off all ignition sources if it is safe to do so.

      • Close the laboratory doors and post a warning sign.

      • From a safe location, contact your institution's emergency response team and EHS office.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.

Workflow for Safe Handling of this compound

Safe_Handling_of_1_2_Dioxane cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Cleanup Training Training Fume_Hood Fume_Hood Training->Fume_Hood Emergency_Equipment Emergency_Equipment Fume_Hood->Emergency_Equipment Peroxide_Check Peroxide_Check Emergency_Equipment->Peroxide_Check Don_PPE Don Appropriate PPE Peroxide_Check->Don_PPE Perform_Experiment Perform Experiment in Fume Hood Don_PPE->Perform_Experiment Segregate_Waste Segregate Waste Perform_Experiment->Segregate_Waste Decontaminate Decontaminate Work Area and Equipment Perform_Experiment->Decontaminate Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Safely Store in Designated Area Label_Container->Store_Safely Arrange_Pickup Arrange for EHS Pickup Store_Safely->Arrange_Pickup Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.